molecular formula BrTi- B13741411 Titanium;bromide

Titanium;bromide

Cat. No.: B13741411
M. Wt: 127.77 g/mol
InChI Key: WXAHAOIEHWDLLL-UHFFFAOYSA-M
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Description

Titanium;bromide is a useful research compound. Its molecular formula is BrTi- and its molecular weight is 127.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

BrTi-

Molecular Weight

127.77 g/mol

IUPAC Name

titanium;bromide

InChI

InChI=1S/BrH.Ti/h1H;/p-1

InChI Key

WXAHAOIEHWDLLL-UHFFFAOYSA-M

Canonical SMILES

[Ti].[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Titanium(IV) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of titanium(IV) bromide (TiBr₄), a versatile Lewis acid and precursor in inorganic and organometallic chemistry. The document details three primary synthetic routes: direct synthesis from the elements, synthesis from titanium dioxide, and synthesis via halogen exchange with titanium(IV) chloride. For each method, detailed experimental protocols are provided, accompanied by a comparative analysis of their respective yields, reaction conditions, and product purities. Furthermore, this guide outlines the standard procedure for the purification of titanium(IV) bromide via vacuum sublimation and addresses the critical safety considerations for handling the compound and its reagents. Visual representations of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction

Titanium(IV) bromide, also known as titanium tetrabromide, is a hygroscopic, orange crystalline solid at room temperature. It is a powerful Lewis acid, finding application as a catalyst in a variety of organic reactions, including Friedel-Crafts alkylations and brominations.[1] Its utility extends to materials science, where it serves as a precursor for the synthesis of titanium-containing materials. The synthesis of high-purity titanium(IV) bromide is therefore a critical process for numerous research and industrial applications.

This whitepaper details the most common and effective laboratory-scale methods for the preparation of titanium(IV) bromide. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, and the scale of the reaction.

Synthesis Methodologies

Three primary methods for the synthesis of titanium(IV) bromide are discussed below. A comparative summary of these methods is provided in Table 1.

Direct Synthesis from Elements

The direct combination of titanium metal and bromine gas is a common and high-yielding method for the preparation of titanium(IV) bromide.[1] The reaction is typically carried out at elevated temperatures, with bromine vapor being passed over heated titanium metal.

Synthesis from Titanium Dioxide

An alternative approach involves the reaction of titanium dioxide (TiO₂) with carbon and bromine at high temperatures. This method is analogous to the Kroll process used for the production of titanium tetrachloride.[2][3]

Synthesis from Titanium(IV) Chloride

Titanium(IV) bromide can also be synthesized through a halogen exchange reaction by treating titanium(IV) chloride (TiCl₄) with anhydrous hydrogen bromide (HBr).[1] This reaction proceeds readily at or below room temperature.

Table 1: Comparison of Titanium(IV) Bromide Synthesis Methods

Parameter Direct Synthesis from Elements Synthesis from Titanium Dioxide Synthesis from Titanium(IV) Chloride
Reaction Equation Ti + 2Br₂ → TiBr₄TiO₂ + 2C + 2Br₂ → TiBr₄ + 2COTiCl₄ + 4HBr → TiBr₄ + 4HCl
Typical Yield > 90%[1]Not specified in literature~80%[1]
Reaction Temperature 300 - 400 °C[1]600 - 800 °C[1]0 °C[1]
Purity of Crude Product HighModerateHigh
Key Advantages High yield, high purity productUtilizes a readily available starting material (TiO₂)Milder reaction conditions
Key Disadvantages Requires handling of elemental bromine and high temperaturesVery high temperatures required, potential for side reactionsRequires handling of corrosive HBr gas

Experimental Protocols

The following sections provide detailed experimental procedures for each of the synthesis methods.

Direct Synthesis from Elements

This procedure is adapted from G. Brauer's "Handbook of Preparative Inorganic Chemistry".[2]

Materials and Equipment:

  • Titanium metal (sponge or powder)

  • Bromine, anhydrous

  • Quartz reaction tube

  • Tube furnace

  • Gas flow controller for an inert gas (e.g., Argon)

  • Bromine saturator

  • Cold trap

  • Receiving flask

Procedure:

  • A quartz reaction tube is charged with titanium metal.

  • The tube is placed in a tube furnace and connected to a gas inlet and outlet. The outlet is connected to a receiving flask, which is cooled in a cold trap (e.g., dry ice/acetone bath).

  • The system is purged with a slow stream of dry argon to remove air and moisture.

  • The furnace is heated to 300-400 °C.

  • A stream of argon is passed through a bromine saturator to carry bromine vapor into the reaction tube. The flow rate should be carefully controlled.

  • The reaction is highly exothermic. The temperature of the furnace and the bromine flow should be adjusted to maintain a controlled reaction.

  • The volatile titanium(IV) bromide product is carried by the argon stream into the cooled receiving flask where it condenses as an orange solid.

  • Once the reaction is complete, the bromine flow is stopped, and the system is allowed to cool to room temperature under a continuous flow of argon.

  • The collected titanium(IV) bromide can be further purified by vacuum sublimation.

Synthesis from Titanium Dioxide, Carbon, and Bromine

This procedure is also based on principles outlined in Brauer's "Handbook of Preparative Inorganic Chemistry".[2]

Materials and Equipment:

  • Titanium dioxide (anatase or rutile)

  • Activated carbon powder

  • Bromine, anhydrous

  • High-temperature tube furnace

  • Quartz or ceramic reaction tube

  • Gas flow apparatus as described in section 3.1

Procedure:

  • An intimate mixture of finely powdered titanium dioxide and activated carbon is prepared.

  • The mixture is placed in a quartz or ceramic reaction tube and positioned within a high-temperature tube furnace.

  • The system is assembled and purged with dry argon as described for the direct synthesis method.

  • The furnace is heated to 600-800 °C.

  • A stream of argon saturated with bromine vapor is passed over the heated mixture.

  • The resulting titanium(IV) bromide vapor is collected in a cooled receiving flask.

  • Upon completion, the apparatus is cooled under an argon atmosphere.

  • The product is purified by vacuum sublimation.

Synthesis from Titanium(IV) Chloride and Hydrogen Bromide

This detailed protocol is adapted from a literature procedure.[1]

Materials and Equipment:

  • Titanium(IV) chloride (TiCl₄), redistilled

  • Anhydrous hydrogen bromide (HBr) gas

  • Anhydrous benzene (B151609)

  • Two-necked flask

  • Gas dispersion tube (bubbler)

  • Ice-salt bath

  • Distillation apparatus

  • Dry box or glove bag (for handling in an inert atmosphere)

Procedure:

  • All operations are to be carried out in a dry, inert atmosphere (e.g., in a dry box flushed with nitrogen or argon).

  • In a 250-mL two-necked flask, a solution of 35 g of redistilled titanium(IV) chloride in 71 g of anhydrous benzene is prepared.

  • The flask is cooled to 0 °C using an ice-salt bath.

  • A stream of dry hydrogen bromide gas is bubbled through the solution via a gas dispersion tube at a flow rate of approximately 350 cm³/min.

  • The gassing is continued for 1 hour, during which the solution will change color from colorless to yellow and then to red.

  • After gassing, the cooling bath is removed, and the solution is allowed to warm to room temperature over a period of 3 hours.

  • The benzene is removed by distillation at atmospheric pressure.

  • The remaining liquid is then distilled, and the fraction boiling between 229 °C and 232 °C is collected as pure titanium(IV) bromide. The reported yield is approximately 80%.

Purification by Vacuum Sublimation

Crude titanium(IV) bromide from the direct synthesis or the titanium dioxide method can be purified by vacuum sublimation.

Equipment:

  • Sublimation apparatus (with a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • The crude titanium(IV) bromide is quickly transferred to the sublimation apparatus under an inert atmosphere to minimize exposure to moisture.

  • The apparatus is assembled, ensuring all joints are well-sealed with high-vacuum grease.

  • The system is evacuated using a vacuum pump. A pressure of <0.1 mmHg is typically sufficient.

  • Coolant (e.g., cold water or a cryogen) is circulated through the cold finger.

  • The bottom of the sublimation apparatus containing the crude product is gently heated using a heating mantle or an oil bath. The temperature should be raised gradually to the sublimation point of TiBr₄ (the sublimation temperature will be lower than the boiling point at atmospheric pressure).

  • The purified titanium(IV) bromide will deposit as crystals on the cold finger.

  • Once the sublimation is complete, the heating is stopped, and the apparatus is allowed to cool to room temperature under vacuum.

  • The vacuum is then carefully broken with a dry, inert gas.

  • The purified crystals of titanium(IV) bromide are collected from the cold finger in an inert atmosphere.

Safety Precautions

  • Titanium(IV) bromide is highly corrosive and reacts violently with water, releasing corrosive hydrogen bromide gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. An inert atmosphere is required for handling and storage to prevent hydrolysis.

  • Bromine is a highly toxic and corrosive liquid. It should be handled with extreme care in a fume hood, and appropriate protective gear, including specialized gloves, should be worn.

  • Hydrogen bromide is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood, and a gas scrubbing system should be in place to neutralize any unreacted gas.

  • High temperatures are used in two of the synthesis methods, requiring appropriate shielding and caution to prevent burns.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_direct Direct Synthesis cluster_tio2 Synthesis from TiO₂ cluster_ticl4 Synthesis from TiCl₄ Ti Titanium (Ti) TiBr4 Titanium(IV) Bromide (TiBr₄) Ti->TiBr4 + Heat (300-400 °C) Br2 Bromine (Br₂) Br2->TiBr4 + Heat (300-400 °C) TiO2 Titanium Dioxide (TiO₂) TiO2->TiBr4 + Heat (600-800 °C) C Carbon (C) C->TiBr4 + Heat (600-800 °C) TiCl4 Titanium(IV) Chloride (TiCl₄) TiCl4->TiBr4 + Benzene (0 °C) HBr Hydrogen Bromide (HBr) HBr->TiBr4 + Benzene (0 °C) Br2_2 Bromine (Br₂) Br2_2->TiBr4 + Heat (600-800 °C)

Caption: Overview of the primary synthetic routes to titanium(IV) bromide.

Experimental Workflow for Synthesis from TiCl₄ and HBr

Workflow_TiCl4_HBr start Start prepare_solution Prepare TiCl₄ in Benzene Solution start->prepare_solution cool Cool to 0 °C prepare_solution->cool bubble_hbr Bubble HBr Gas (1 hr) cool->bubble_hbr warm Warm to Room Temperature (3 hrs) bubble_hbr->warm distill_benzene Distill off Benzene warm->distill_benzene distill_product Distill TiBr₄ (229-232 °C) distill_benzene->distill_product end End: Purified TiBr₄ distill_product->end

Caption: Workflow for the synthesis of TiBr₄ from TiCl₄ and HBr.

Purification Workflow by Vacuum Sublimation

Workflow_Sublimation start Start: Crude TiBr₄ load_apparatus Load Sublimation Apparatus (Inert Atmosphere) start->load_apparatus evacuate Evacuate System (<0.1 mmHg) load_apparatus->evacuate cool_finger Cool Cold Finger evacuate->cool_finger heat Gently Heat Crude Product cool_finger->heat collect Collect Crystals on Cold Finger heat->collect cool_down Cool to Room Temperature collect->cool_down break_vacuum Break Vacuum with Inert Gas cool_down->break_vacuum collect_product Collect Purified TiBr₄ (Inert Atmosphere) break_vacuum->collect_product end End: Purified TiBr₄ collect_product->end

Caption: General workflow for the purification of TiBr₄ by vacuum sublimation.

References

An In-Depth Technical Guide to the Crystal Structure of Titanium Tetrabromide (TiBr₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium tetrabromide (TiBr₄), a significant precursor in materials science and a catalyst in organic synthesis, possesses a well-defined and highly symmetric crystal structure. This technical guide provides a comprehensive overview of the crystallographic parameters of TiBr₄, detailing its molecular geometry and spatial arrangement in the solid state. The methodologies for the synthesis and determination of its crystal structure via single-crystal X-ray diffraction are presented, offering a reproducible protocol for researchers. All quantitative data are summarized for clarity, and a logical workflow for crystallographic analysis is provided.

Introduction

Titanium(IV) bromide, or titanium tetrabromide, is an orange, crystalline solid that is highly reactive and moisture-sensitive.[1] Its utility as a Lewis acid catalyst and as a precursor for titanium-containing materials necessitates a thorough understanding of its fundamental structural properties.[1][2] The arrangement of atoms in the crystalline state dictates many of its physical and chemical behaviors. This guide focuses on the experimentally determined crystal structure of TiBr₄, providing key data and procedural insights for its analysis.

Crystallographic Data of Titanium Tetrabromide

Titanium tetrabromide crystallizes in a cubic system, a structure characterized by its high degree of symmetry.[1][3] The fundamental building block of the crystal is the unit cell, which is repeated in three dimensions to form the crystal lattice. For TiBr₄, the unit cell contains eight discrete TiBr₄ molecules.[3]

The molecular geometry of the individual TiBr₄ unit is tetrahedral, with the titanium atom at the center and four bromine atoms at the vertices.[1][4] This arrangement is consistent with VSEPR theory for a d⁰ transition metal complex.[1]

Quantitative Crystallographic Data

The crystallographic parameters for the cubic phase of TiBr₄ have been determined by single-crystal X-ray diffraction and are summarized in the table below.

ParameterValueReference(s)
Crystal System Cubic[1][3]
Space Group Pa3[1][3]
Lattice Parameter (a) 10.93 Å[1]
Unit Cell Volume 1305.9 ų
Formula Units per Cell (Z) 8[1][3]
Coordination Geometry Tetrahedral[3][4]
Ti-Br Bond Length 2.43 Å[1]
Calculated Density 3.25 g/cm³[1]

Note: The unit cell volume is calculated from the lattice parameter (V = a³).

While the cubic structure is widely reported, computational studies from the Materials Project also suggest the possibility of a monoclinic phase (space group P2₁/c).[5] However, the cubic phase is the experimentally observed and commonly accepted structure.

Experimental Protocols

The determination of the crystal structure of TiBr₄ involves two primary stages: the synthesis and growth of high-quality single crystals, and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis and Crystal Growth of Titanium Tetrabromide

Due to the hygroscopic nature of TiBr₄, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis: Titanium tetrabromide can be synthesized by several methods, including:

  • Direct combination of elements: Reaction of titanium metal with bromine vapor at elevated temperatures.[2]

  • Reaction with titanium dioxide: The reaction of TiO₂ with carbon and bromine.[3]

  • Halide exchange: Treatment of titanium tetrachloride (TiCl₄) with hydrogen bromide (HBr).[2][3]

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction can be grown by slow sublimation or by slow evaporation from a suitable non-polar solvent.

  • Sublimation: a. Place a sample of purified TiBr₄ in a sealed, evacuated glass ampoule. b. Create a temperature gradient in the ampoule by placing it in a tube furnace with a controlled temperature profile. c. Heat the end of the ampoule containing the TiBr₄ to induce sublimation. d. Maintain the other end of the ampoule at a cooler temperature to allow for the slow deposition and growth of single crystals.

  • Slow Evaporation: a. Prepare a saturated solution of TiBr₄ in a dry, non-polar solvent (e.g., chloroform (B151607) or benzene) in a Schlenk flask.[3][6] b. Allow the solvent to evaporate slowly over several days under a gentle stream of inert gas or by diffusion into a larger, solvent-free volume. c. Collect the resulting orange, crystalline solids.

Single-Crystal X-Ray Diffraction

The following protocol outlines the key steps for the determination of the crystal structure of TiBr₄.

  • Crystal Mounting: a. Select a well-formed single crystal of suitable size (typically 0.1-0.3 mm). b. Under an inert atmosphere, coat the crystal in a cryoprotectant oil (e.g., paratone-N) to prevent decomposition from atmospheric moisture. c. Mount the crystal on a cryo-loop, which is then attached to a goniometer head.

  • Data Collection: a. Mount the goniometer head on the diffractometer. b. Cool the crystal to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential degradation. c. Center the crystal in the X-ray beam. d. Perform an initial screening to determine the crystal quality and unit cell parameters. e. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., CCD or CMOS). Data collection involves rotating the crystal and collecting diffraction images at various orientations.

  • Data Processing and Structure Solution: a. Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). b. Apply corrections for absorption, Lorentz factor, and polarization. c. Determine the space group from the systematic absences in the diffraction data. d. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. e. Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement until convergence is achieved.

Visualization of the Crystallographic Workflow

The logical flow of determining the crystal structure of TiBr₄ is depicted in the following diagram.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction cluster_output Final Output Synthesis Synthesis of TiBr4 Purification Purification (e.g., Sublimation) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Select Suitable Crystal Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Crystallographic_Data Crystallographic Data (Tables) Refinement->Crystallographic_Data Final Structural Model

Caption: Workflow for the determination of the crystal structure of TiBr₄.

Conclusion

The crystal structure of titanium tetrabromide is well-established as a cubic system with the space group Pa3. The molecule adopts a tetrahedral geometry, and the crystal lattice is composed of discrete TiBr₄ molecules. The detailed experimental protocols for synthesis, crystal growth, and single-crystal X-ray diffraction provided in this guide offer a framework for the successful characterization of this and other moisture-sensitive inorganic compounds. A thorough understanding of its solid-state structure is paramount for its application in various fields of chemical research and development.

References

An In-depth Technical Guide to the Chemical Properties of Titanium Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of titanium tetrabromide (TiBr₄). It is intended for professionals in research and development who require detailed information on handling, experimental procedures, and the chemical behavior of this versatile reagent.

Core Chemical and Physical Properties

Titanium tetrabromide is an orange, crystalline, hygroscopic solid at room temperature.[1][2] It is a diamagnetic compound due to the d⁰ electron configuration of the titanium(IV) center.[1][3] A key characteristic of TiBr₄ is its high volatility, making it the most volatile transition metal bromide.[1] It is highly soluble in nonpolar organic solvents such as chlorocarbons and benzene (B151609).[1][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of titanium tetrabromide.

PropertyValueReferences
Molecular Formula TiBr₄[1]
Molar Mass 367.483 g/mol [1]
Appearance Orange-brown crystalline solid[1]
Density 3.25 g/cm³[1]
Melting Point 39 °C (312 K)[1]
Boiling Point 230 °C (503 K)[1]
Crystal Structure Cubic, Pa3[1]
Coordination Geometry Tetrahedral[1]
Dipole Moment 0 D[1]
Solubility in water Hydrolyzes[1]
Solubility in other solvents Soluble in chlorocarbons, benzene[1][3]

Reactivity and Chemical Behavior

Hydrolysis

Titanium tetrabromide reacts vigorously and exothermically with water in a hydrolysis reaction.[1] This reaction is rapid and potentially dangerous, releasing corrosive hydrogen bromide (HBr) gas.[1] The overall reaction can be represented as:

TiBr₄(s) + 2H₂O(l) → TiO₂(s) + 4HBr(g)

Due to its hygroscopic nature, TiBr₄ must be handled under anhydrous conditions to prevent decomposition.[2]

Lewis Acidity

With a titanium(IV) center, titanium tetrabromide is a strong Lewis acid.[1] It readily forms adducts with a variety of Lewis bases, such as ethers and amines. For example, it reacts with tetrahydrofuran (B95107) (THF) to form complexes like TiBr₄(THF)₂.[1] This Lewis acidity is the basis for its primary application as a catalyst in organic synthesis.[1]

Redox Reactions and Ligand Exchange

Titanium tetrabromide can participate in redistribution reactions with other titanium tetrahalides. For instance, it reacts with titanium tetrachloride (TiCl₄) to produce a statistical mixture of mixed halides, TiBr₄₋ₓClₓ (where x = 0-4).[1]

Key Experimental Protocols

Synthesis and Purification of Titanium Tetrabromide

A common laboratory-scale synthesis involves the reaction of titanium tetrachloride with anhydrous hydrogen bromide.[3]

Materials:

  • Redistilled titanium tetrachloride (TiCl₄)

  • Reagent-grade benzene, dried

  • Anhydrous hydrogen bromide (HBr) gas

  • Phosphorus pentoxide (P₂O₅) for drying

  • Two-necked 250-mL flask

  • Distillation apparatus

  • Salt-ice bath

  • Dry box or glove box

Procedure:

  • All manipulations should be performed in a dry box under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Prepare a solution of 35 g of TiCl₄ in 71 g of dry benzene in the two-necked flask.[3]

  • Cool the flask to 0 °C using a salt-ice bath.[3]

  • Dry HBr gas by passing it through a tower of P₂O₅.[3]

  • Bubble the dry HBr gas through the TiCl₄ solution at a flow rate of approximately 350 cm³/min. The solution will change color from colorless to yellow, then to red.[3]

  • Continue gassing for 1 hour, then stop the HBr flow and allow the solution to warm to room temperature over 3 hours.[3]

  • Remove the solvent (benzene) by distillation.[3]

  • Distill the remaining product, collecting the fraction that boils between 229 °C and 232 °C. The purified TiBr₄ will be an orange-red solid upon cooling.[3]

  • The expected yield is approximately 80%. The product should be stored in a tightly sealed container under an inert atmosphere.[2][3]

Handling and Storage
  • Handling: Always handle titanium tetrabromide in a well-ventilated area, preferably in a fume hood or glovebox.[4] Avoid all personal contact, including inhalation of dust or fumes.[4] Personal protective equipment (PPE), including gloves, safety glasses, and a face shield, is mandatory.[2] When quenching or reacting with water, always add the TiBr₄ slowly to the water; never the other way around, to avoid a violent reaction.[4]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4] The storage area should be designated for corrosive materials. Store under an inert atmosphere, such as nitrogen, as it is sensitive to air and moisture.[2]

Lewis Acid Catalysis: Example of a Friedel-Crafts Acylation

Titanium tetrabromide can be used as a Lewis acid catalyst for various organic transformations, including Friedel-Crafts reactions.

Materials:

  • Titanium tetrabromide (TiBr₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Aromatic substrate (e.g., anisole)

  • Acylating agent (e.g., acetyl chloride)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Standard workup reagents (e.g., dilute HCl, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Set up a dry, oven-baked round-bottom flask under an inert atmosphere.

  • Dissolve the aromatic substrate in the anhydrous solvent.

  • Add the titanium tetrabromide catalyst to the solution (typically 0.1 to 1.1 equivalents). The addition may be exothermic.

  • Cool the mixture to a suitable temperature (e.g., 0 °C).

  • Slowly add the acylating agent to the reaction mixture.

  • Allow the reaction to stir at the appropriate temperature for the required time, monitoring by a suitable technique (e.g., TLC or GC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and wash sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or distillation.

Visualizations of Workflows and Reactions

The following diagrams illustrate key processes and chemical behaviors of titanium tetrabromide.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification TiCl4 TiCl₄ in Benzene ReactionVessel Reaction at 0°C TiCl4->ReactionVessel HBr Dry HBr Gas HBr->ReactionVessel Distill1 Distill off Benzene ReactionVessel->Distill1 Warm to RT Distill2 Fractional Distillation Distill1->Distill2 Product Pure TiBr₄ (solid) Distill2->Product Collect 229-232°C fraction

Workflow for the synthesis and purification of TiBr₄.

Hydrolysis_Reaction TiBr4 TiBr₄ Intermediate TiBr₃(OH) + HBr (and other intermediates) TiBr4->Intermediate + H₂O (stepwise) H2O H₂O H2O->Intermediate TiO2 TiO₂ (solid) Intermediate->TiO2 Further hydrolysis HBr_gas HBr (gas) Intermediate->HBr_gas

Simplified pathway for the hydrolysis of TiBr₄.

Lewis_Acidity cluster_reactions Reactions as a Lewis Acid TiBr4 TiBr₄ Strong Lewis Acid Adduct Forms Adducts TiBr₄(L)₂ TiBr4:f1->Adduct Catalysis Catalyzes Reactions Friedel-Crafts, Baylis-Hillman TiBr4:f1->Catalysis LewisBase Lewis Bases (e.g., THF, R₃N) LewisBase->Adduct OrganicSubstrates Organic Substrates (e.g., Aldehydes, Alkenes) OrganicSubstrates->Catalysis

Summary of TiBr₄'s reactivity as a Lewis acid.

References

Titanium(III) Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of titanium(III) bromide (TiBr₃). The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Properties of Titanium(III) Bromide

Titanium(III) bromide is a blue-black, paramagnetic solid with a reddish reflection.[1] It is a key precursor in the synthesis of various titanium compounds and has applications as a catalyst, particularly in the polymerization of alkenes.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of titanium(III) bromide is presented in Table 1.

PropertyValueReference
Chemical Formula TiBr₃[1]
Molar Mass 287.579 g/mol [1]
Appearance Blue-black solid with a reddish reflection[1]
Magnetic Susceptibility (χm) +660 x 10⁻⁶ cm³/mol at room temperature[2]
Thermal Decomposition Disproportionates at ~400 °C to TiBr₄ and TiBr₂
Reactivity with Water Reacts to form hydrated titanium oxides
Reactivity with Air Sensitive to air and moisture[3]
Thermodynamic Properties

The standard thermodynamic properties of solid titanium(III) bromide at 298.15 K are summarized in Table 2.

PropertyValue
Standard Molar Enthalpy of Formation (ΔfH⁰) -548.5 kJ/mol
Standard Molar Gibbs Free Energy of Formation (ΔfG⁰) -523.8 kJ/mol
Standard Molar Entropy (S⁰) 176.6 J/(mol·K)
Molar Heat Capacity at Constant Pressure (Cp) 101.7 J/(mol·K)
Solubility
Crystal Structure

Titanium(III) bromide is known to exist in at least two polymorphic forms, commonly referred to as α-TiBr₃ and β-TiBr₃. Both polymorphs feature titanium centers in an octahedral coordination environment.[1] The crystallographic data for these two forms are detailed in Table 3.

PolymorphCrystal SystemSpace GroupLattice Parameters (Å)Reference
α-TiBr₃ TrigonalR-3a = 7.143, b = 7.143, c = 19.789, α = β = 90°, γ = 120°[4][5]
β-TiBr₃ HexagonalP6₃/mmca = 7.08, c = 6.22[6]

The structure of α-TiBr₃ consists of two-dimensional sheets of edge-sharing TiBr₆ octahedra.[4][5] In this structure, each titanium ion is bonded to six bromine ions with a bond length of 2.59 Å.[4][5]

Synthesis of Titanium(III) Bromide

The synthesis of titanium(III) bromide can be achieved through two primary methods: the reduction of titanium(IV) bromide and the comproportionation of titanium metal and titanium(IV) bromide.[1] All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) due to the air and moisture sensitivity of the product.[3]

Reduction of Titanium(IV) Bromide with Hydrogen

This method involves the high-temperature reduction of titanium(IV) bromide (TiBr₄) with hydrogen gas (H₂).[1]

Experimental Protocol:

  • Place a sample of pure TiBr₄ in a quartz or borosilicate glass tube within a tube furnace.

  • Heat the furnace to a temperature of approximately 500 °C.

  • Pass a slow stream of dry hydrogen gas over the heated TiBr₄.

  • The volatile TiBr₄ reacts with the hydrogen gas to form solid TiBr₃, which deposits in a cooler region of the tube, and hydrogen bromide (HBr) gas, which is carried out with the excess hydrogen flow.

  • The reaction is represented by the following equation: 2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)

  • After the reaction is complete, cool the apparatus to room temperature under a continuous flow of inert gas before collecting the product.

G cluster_products Products TiBr4 Titanium(IV) Bromide (TiBr₄) Heat Heat (500 °C) TiBr3 Titanium(III) Bromide (TiBr₃) TiBr4->TiBr3 Reduction H2 Hydrogen (H₂) H2->TiBr3 HBr Hydrogen Bromide (HBr)

Synthesis of TiBr₃ via Reduction of TiBr₄
Comproportionation of Titanium Metal and Titanium(IV) Bromide

This method involves the reaction of titanium metal with a stoichiometric excess of titanium(IV) bromide.[1]

Experimental Protocol:

  • Place a mixture of titanium metal powder and titanium(IV) bromide in a sealed, evacuated quartz ampoule. A 1:3 molar ratio of Ti to TiBr₄ is typically used.

  • Heat the ampoule in a furnace to a temperature gradient of 300-500 °C for several days.

  • The reaction proceeds via chemical vapor transport, where the TiBr₄ sublimes and reacts with the titanium metal in the hotter zone to form TiBr₃, which crystallizes in the cooler zone.

  • The overall reaction is: Ti(s) + 3 TiBr₄(g) ⇌ 4 TiBr₃(s)

  • After the reaction period, the furnace is slowly cooled to room temperature.

  • The resulting TiBr₃ crystals are then collected in an inert atmosphere glovebox.

G cluster_products Product Ti Titanium (Ti) Heat Heat (300-500 °C) TiBr3 Titanium(III) Bromide (TiBr₃) Ti->TiBr3 Comproportionation TiBr4 Titanium(IV) Bromide (TiBr₄) TiBr4->TiBr3

Synthesis of TiBr₃ via Comproportionation

Key Reactions and Signaling Pathways

While titanium(III) bromide is not directly involved in biological signaling pathways, its reactivity is of significant interest in chemical synthesis. The Lewis acidic nature of the Ti(III) center allows it to catalyze a variety of organic reactions.

Adduct Formation

As mentioned, TiBr₃ reacts with Lewis bases (donor solvents) to form adducts.[1] This reactivity is crucial for its use in solution-phase chemistry.

G TiBr3 Titanium(III) Bromide (TiBr₃) Adduct Adduct (TiBr₃L₃) TiBr3->Adduct Coordination Donor_Solvent Donor Solvent (L) Donor_Solvent->Adduct

Adduct Formation with Donor Solvents

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of titanium(III) bromide. The experimental protocols and tabulated data offer a valuable resource for researchers and professionals working with this versatile compound. Further research into the quantitative solubility and the exploration of its catalytic activity in a wider range of organic transformations will continue to expand the utility of this important titanium halide.

References

An In-depth Technical Guide to the Structure and Reactivity of Titanium(II) Bromide (TiBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(II) bromide (TiBr₂), also known as titanium dibromide, is an inorganic compound with the formula TiBr₂. It is a black, micaceous solid that serves as a valuable precursor and reagent in various chemical syntheses. This technical guide provides a comprehensive overview of the structure and reactivity of TiBr₂, with a focus on quantitative data, detailed experimental protocols, and visual representations of its chemical properties and structural arrangements. This document is intended to be a core resource for researchers, scientists, and professionals in drug development who are interested in the applications of titanium compounds.

Structure of Titanium(II) Bromide

Titanium(II) bromide adopts the cadmium iodide (CdI₂) crystal structure, which is characterized by a layered lattice. The titanium(II) ions are in an octahedral coordination environment, surrounded by six bromide ions.

Crystallographic Data

The crystal structure of TiBr₂ is trigonal, belonging to the P-3m1 space group. The structure is two-dimensional, consisting of sheets of edge-sharing TiBr₆ octahedra.[1] This layered arrangement is a key feature of its solid-state structure.

PropertyValue
Crystal SystemTrigonal
Space GroupP-3m1
Ti-Br Bond Length2.63 Å[1]
Coordination GeometryOctahedral (for Ti²⁺)

Table 1: Crystallographic and Structural Data for TiBr₂

Molecular Geometry

In the solid state, the repeating unit of the TiBr₂ lattice consists of titanium atoms octahedrally coordinated to six bromine atoms. These octahedra share edges to form the layered structure.[1]

Coordination of Titanium in TiBr₂.

Reactivity of Titanium(II) Bromide

TiBr₂ is a reactive compound, particularly in the presence of air and moisture. Its reactivity stems from the low oxidation state of titanium(II), which is readily oxidized.

Reaction with Water and Air

Titanium(II) bromide is highly water-soluble and reacts with water. It is also known to ignite in moist air, indicating a strong reaction with both oxygen and water vapor. While specific reaction mechanisms are not extensively detailed in readily available literature, the reaction with water likely leads to the formation of titanium oxides and hydrobromic acid. The reaction with oxygen in the air is expected to produce titanium dioxide (TiO₂).

Reaction with Other Inorganic Compounds

TiBr₂ reacts with caesium bromide (CsBr) to form the linear chain compound CsTiBr₃.[2] This reaction demonstrates its ability to act as a Lewis acid and form more complex coordination compounds.

Thermal Stability

Titanium(II) bromide has a decomposition temperature of approximately 500°C.

PropertyValue
Molar Mass207.68 g/mol
Density4.41 g/cm³[2]
AppearanceBlack solid[2]
Decomposition Temperature~500°C

Table 2: Physical and Thermal Properties of TiBr₂

Experimental Protocols

Synthesis of Titanium(II) Bromide

The primary method for the synthesis of TiBr₂ is the direct reaction of the elements.[2]

Materials:

  • Titanium metal powder or sponge

  • Liquid bromine (Br₂)

Procedure: A detailed experimental protocol for the synthesis of TiBr₂ is not readily available in common literature. However, based on the synthesis of similar metal halides, the following general procedure can be inferred. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a sealed reaction vessel, likely a quartz tube. Stoichiometric amounts of high-purity titanium metal and bromine are required. The reaction is initiated by heating the vessel. Given the reactivity of the components, the reaction is expected to be exothermic and should be controlled carefully. After the reaction is complete, the product, TiBr₂, would be a black solid. Purification might be achieved through sublimation under vacuum if the compound is sufficiently volatile below its decomposition temperature.

G cluster_synthesis Synthesis of TiBr₂ Titanium Metal (Ti) Titanium Metal (Ti) Reaction Vessel Reaction Vessel Titanium Metal (Ti)->Reaction Vessel Inert Atmosphere Heating Heating Reaction Vessel->Heating Bromine (Br₂) Bromine (Br₂) Bromine (Br₂)->Reaction Vessel Titanium(II) Bromide (TiBr₂) Titanium(II) Bromide (TiBr₂) Heating->Titanium(II) Bromide (TiBr₂)

Workflow for the Synthesis of TiBr₂.
Characterization of Titanium(II) Bromide

Standard solid-state characterization techniques are employed to verify the identity and purity of synthesized TiBr₂.

X-ray Diffraction (XRD): Powder XRD is the primary method for confirming the crystal structure of TiBr₂.

  • Sample Preparation: A finely ground powder of the synthesized material is mounted on a sample holder.

  • Instrumentation: A powder diffractometer with a standard X-ray source (e.g., Cu Kα) is used.

  • Data Collection: The diffraction pattern is collected over a 2θ range appropriate for the expected crystal structure (typically 10-80 degrees).

  • Analysis: The resulting diffraction pattern is compared with known patterns for TiBr₂ or analyzed using Rietveld refinement to confirm the phase and determine lattice parameters.

Spectroscopy: While specific spectroscopic data for TiBr₂ is not widely published, techniques like Raman spectroscopy could be used for characterization. For titanium compounds, Raman spectroscopy is sensitive to the vibrational modes of the Ti-Br bonds and can provide information about the local structure and phase purity.

Conclusion

Titanium(II) bromide is an inorganic compound with a well-defined layered crystal structure. Its reactivity is dominated by the ease of oxidation of the titanium(II) center. While detailed experimental protocols for its synthesis and reactivity are not extensively documented in readily accessible literature, its fundamental properties suggest its potential as a reagent in inorganic and organometallic synthesis. Further research into its reactivity could unveil new applications in materials science and chemical catalysis. This guide provides a foundational understanding of TiBr₂ for researchers and professionals, highlighting the key structural and reactive characteristics of this compound.

References

An In-depth Technical Guide on the Lewis Acidity of Titanium Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of titanium tetrahalides (TiF₄, TiCl₄, TiBr₄, and TiI₄). It delves into the quantitative assessment of their acidic strength, details the experimental protocols for these measurements, and explores their mechanistic role in catalytically important reactions. This document is intended to serve as a valuable resource for professionals in chemistry and drug development who utilize or study Lewis acid catalysis.

Introduction to Lewis Acidity and Titanium Halides

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry with profound implications in catalysis and synthesis. Titanium(IV) halides are a class of versatile and widely used Lewis acids. Their reactivity and catalytic activity are directly related to the electrophilicity of the titanium center, which is significantly influenced by the electron-withdrawing nature of the halide substituents. Understanding the trend in Lewis acidity across the series—from fluoride (B91410) to iodide—is crucial for selecting the appropriate catalyst and optimizing reaction conditions.

Titanium tetrachloride (TiCl₄) is a particularly prominent Lewis acid in organic synthesis, employed in a variety of transformations including Friedel-Crafts reactions, aldol (B89426) condensations, and Diels-Alder reactions.[1][2][3] The other titanium halides, while less common, also exhibit interesting and potentially useful Lewis acidic properties.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using several experimental and computational methods. This section presents available quantitative data for the titanium halides, primarily focusing on the Gutmann-Beckett method and Fluoride Ion Affinity (FIA).

Gutmann-Beckett Method

The Gutmann-Beckett method provides a measure of the Lewis acidity of a substance by determining its Acceptor Number (AN).[4] This is achieved by dissolving the Lewis acid in a non-coordinating solvent and adding triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The interaction between the Lewis acid and the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal of the probe. The magnitude of this shift is then used to calculate the AN, with higher values indicating stronger Lewis acidity.

Titanium HalideGutmann-Beckett Acceptor Number (AN)
TiCl₄70[4]
TiF₄Not available
TiBr₄Not available
TiI₄Not available
Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a gas-phase measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.[5] A more negative (or larger positive) FIA value indicates a stronger Lewis acid. While experimental determination of FIA can be challenging, computational chemistry provides valuable estimates.[5][6]

Titanium HalideCalculated Gas-Phase Fluoride Ion Affinity (kJ/mol)
TiCl₄441.4[7]
TiF₄Not available in a comparable study
TiBr₄Not available in a comparable study
TiI₄Not available in a comparable study

Note: The provided FIA for TiCl₄ is a calculated value and serves as a theoretical measure of its intrinsic Lewis acidity. A consistent set of calculated or experimental FIA values for the entire series is needed for a direct comparison.

Calorimetric Studies: Enthalpy of Adduct Formation

Calorimetry offers a direct thermodynamic measure of Lewis acidity by determining the enthalpy of formation (ΔHf) of a Lewis acid-base adduct. The reaction with a reference Lewis base, such as pyridine, in a non-coordinating solvent is often used for this purpose. A more exothermic (more negative) ΔHf indicates a stronger Lewis acid-base interaction.

Titanium HalideLewis BaseEnthalpy of Adduct Formation (ΔHf) (kJ/mol)
TiCl₄Pyridine-163[8]
TiF₄PyridineNot available
TiBr₄PyridineNot available
TiI₄PyridineNot available

Note: The enthalpy of formation for the TiCl₄-pyridine adduct highlights the strength of the interaction. Further calorimetric studies on the other titanium halides are needed for a complete comparative analysis.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the accurate assessment of Lewis acidity. This section outlines the methodologies for the key experiments cited.

Determination of Gutmann-Beckett Acceptor Number

Objective: To determine the Acceptor Number (AN) of a titanium halide using ³¹P NMR spectroscopy.

Materials:

  • Titanium halide (e.g., TiCl₄)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

  • NMR tubes and caps

  • Glovebox or Schlenk line for handling air- and moisture-sensitive reagents

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Preparation of the Et₃PO solution: In a glovebox or under an inert atmosphere, prepare a stock solution of triethylphosphine oxide in the chosen deuterated solvent at a known concentration (e.g., 0.05 M).

  • Sample Preparation:

    • Accurately weigh a known amount of the titanium halide into an NMR tube.

    • Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of Lewis acid to Et₃PO.

    • Cap the NMR tube securely.

  • NMR Measurement:

    • Acquire a ³¹P{¹H} NMR spectrum of the sample.

    • Record the chemical shift (δ) of the TiX₄-Et₃PO adduct.

  • Calculation of Acceptor Number (AN):

    • The Acceptor Number is calculated using the following formula, established by Gutmann[4]: AN = 2.21 × (δsample - 41.0)

    • Where δsample is the observed ³¹P chemical shift of the adduct and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.

Experimental Determination of Fluoride Ion Affinity (FIA)

Objective: To experimentally determine the gas-phase Fluoride Ion Affinity of a titanium halide. This is a complex experiment typically performed using techniques like mass spectrometry. One common approach is the kinetic method.

Materials and Instrumentation:

  • Titanium halide (TiX₄)

  • A reference Lewis acid with a known FIA

  • A source of fluoride ions (e.g., SF₆)

  • A suitable Lewis base (L)

  • Triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) or chemical ionization (CI) source.

General Procedure (Kinetic Method):

  • Generation of Cluster Ions: Generate ternary cluster ions of the type [LA(F⁻)LB] in the gas phase, where LA and LB are two different Lewis acids (the titanium halide and a reference acid) complexed to a central fluoride ion.

  • Collision-Induced Dissociation (CID): Mass-select the cluster ion of interest and subject it to collision-induced dissociation with an inert gas (e.g., argon).

  • Fragmentation Analysis: Analyze the fragment ions produced. The cluster ion will dissociate into two competing fragmentation pathways:

    • [LA(F⁻)LB] → [LA(F⁻)] + LB

    • [LA(F⁻)LB] → [LB(F⁻)] + LA

  • Data Analysis: The ratio of the abundances of the two fragment ions is related to the relative fluoride ion affinities of LA and LB. By using a reference Lewis acid with a known FIA, the FIA of the titanium halide can be determined.

Signaling Pathways and Experimental Workflows

Titanium halides, as Lewis acids, play a crucial role as catalysts by activating substrates. A prominent example is the Friedel-Crafts acylation, where the titanium halide coordinates to the acyl halide, enhancing its electrophilicity and facilitating the attack by an aromatic ring.

Friedel-Crafts Acylation Catalyzed by TiCl₄

The following diagram illustrates the key steps in the TiCl₄-catalyzed Friedel-Crafts acylation of benzene (B151609) with an acyl chloride.

Friedel_Crafts_Acylation Reactants Benzene + Acyl Chloride Activation Activation: Acylium Ion Formation Reactants->Activation Catalyst TiCl₄ Catalyst->Activation Attack Electrophilic Attack Activation->Attack Intermediate Arenium Ion Intermediate Attack->Intermediate Benzene attacks Acylium Ion Deprotonation Deprotonation Intermediate->Deprotonation Product Aryl Ketone Deprotonation->Product Catalyst_Regen Catalyst Regeneration Deprotonation->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: TiCl₄-catalyzed Friedel-Crafts acylation pathway.

Experimental Workflow for Studying Catalytic Activity

The following diagram outlines a general workflow for investigating the catalytic activity of a titanium halide in a given organic reaction.

Catalytic_Workflow Start Reaction Setup Reactants Combine Substrates and Solvent Start->Reactants Catalyst_Addition Add Titanium Halide Catalyst Reactants->Catalyst_Addition Reaction_Monitoring Monitor Reaction Progress (TLC, GC, NMR) Catalyst_Addition->Reaction_Monitoring Workup Quench Reaction and Workup Reaction_Monitoring->Workup Purification Purify Product (Column Chromatography, etc.) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Analysis Analyze Yield and Selectivity Characterization->Analysis

Caption: Workflow for a titanium halide-catalyzed reaction.

Conclusion

This technical guide has summarized the current understanding of the Lewis acidity of titanium halides. While TiCl₄ is a well-studied and powerful Lewis acid, a complete and comparative quantitative assessment of the entire TiX₄ series remains an area ripe for further investigation. The experimental protocols provided herein offer a starting point for researchers to contribute to this knowledge base. A deeper understanding of the structure-activity relationships within this class of catalysts will undoubtedly pave the way for the development of new and more efficient synthetic methodologies.

References

An In-depth Technical Guide to the Physical Properties of Titanium(IV) Bromide (TiBr4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Document

Titanium(IV) bromide, also known as titanium tetrabromide (TiBr4), is a chemical compound with the formula TiBr4. It is a diamagnetic solid, reflecting the d0 electronic configuration of the titanium center. This document provides a concise overview of its key physical properties, specifically its melting and boiling points, and outlines the standard experimental protocols for their determination.

Quantitative Data: Physical Properties of TiBr4

The melting and boiling points of TiBr4 have been well-characterized. The following table summarizes these critical physical constants.

Physical PropertyValue (°C)Value (K)Notes
Melting Point38 - 40 °C[1][2][3]311 - 313 KAppears as orange to brown hygroscopic crystals.[1]
Boiling Point230 - 234 °C[1][2][4][5][6][7]503 - 507 KIt is the most volatile transition metal bromide.[5][6]

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points is a fundamental procedure for the characterization and purity assessment of a chemical compound.

2.1. Melting Point Determination

The melting point is recorded as a range, from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears.[8] A narrow melting point range (e.g., 0.5-1°C) is indicative of a pure compound.[8]

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of finely powdered, dry TiBr4 is packed into a capillary tube, sealed at one end, to a height of about 3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., Mel-Temp).[8][9] A thermometer is inserted into the apparatus to monitor the temperature.

  • Heating: The sample is heated at a controlled rate. Initially, a faster rate can be used to approach the expected melting point.

  • Observation: As the temperature nears the literature value for TiBr4 (38-40°C), the heating rate is slowed to approximately 1-2°C per minute to ensure accuracy.

  • Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a liquid is recorded as the end of the range.[9]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Small-Scale Boiling Point Determination

  • Sample Preparation: A small amount of TiBr4 is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., an oil bath).

  • Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

  • Cooling and Data Recording: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the inverted capillary tube.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the melting and boiling points of a chemical compound like TiBr4.

G cluster_0 Workflow for Physical Property Determination start Start prep_sample Sample Preparation (Dry TiBr4) start->prep_sample choose_exp Select Experiment prep_sample->choose_exp mp_setup Melting Point Apparatus Setup (Capillary Method) choose_exp->mp_setup Melting Point bp_setup Boiling Point Apparatus Setup (Small-Scale Method) choose_exp->bp_setup Boiling Point heat_mp Controlled Heating & Observation mp_setup->heat_mp heat_bp Controlled Heating & Observation bp_setup->heat_bp record_mp Record Melting Point Range heat_mp->record_mp record_bp Record Boiling Point heat_bp->record_bp end End record_mp->end record_bp->end

Caption: Experimental workflow for determining melting and boiling points.

References

Solubility of Titanium Bromides in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various titanium bromide compounds in organic solvents. The information is compiled from various scientific sources to aid researchers and professionals in drug development and other chemical synthesis applications.

Introduction to Titanium Bromides

Titanium bromides, existing in different oxidation states (primarily +2, +3, and +4), are versatile reagents and precursors in chemical synthesis. Their solubility in organic solvents is a critical parameter for their application in homogenous catalysis, materials science, and organic synthesis. Titanium(IV) bromide (TiBr₄), in particular, is noted for its high Lewis acidity and good solubility in nonpolar organic solvents.[1][2][3]

Quantitative Solubility Data

The solubility of titanium bromides is highly dependent on both the specific bromide compound and the nature of the organic solvent. The following tables summarize the available qualitative and limited quantitative solubility data.

Table 1: Solubility of Titanium(IV) Bromide (TiBr₄)

SolventSolubility DescriptionNotesSource(s)
Nonpolar Solvents
BenzeneSolubleHigh solubility noted.[1][2][4][5][1][2][4][5]
TolueneSolubleAnalogous to TiCl₄ which is soluble.[6][6]
Carbon TetrachlorideSoluble[7][8]
Chlorinated Solvents
ChloroformSoluble[7][8]
DichloromethaneSolubleForms adducts with Lewis bases in this solvent.[3][3]
1,2-DichloroethaneSoluble[8]
Ethers
Diethyl EtherSolubleReacts to form adducts.[1][2][7][9][1][2][7][9]
Tetrahydrofuran (THF)Forms AdductsReacts to form TiBr₄(THF)₂.[1][2][4][1][2][4]
Alcohols
EthanolSolubleSoluble in absolute alcohol.[4][5][7][9][4][5][7][9]
Other Solvents
Propylene CarbonateVery Soluble (at 25°C)[7]
Arsenic TribromideVery Soluble[7]
Liquid BromineSoluble[7]
Sulfur DioxideSoluble[8]

Table 2: Solubility of Titanium(III) Bromide (TiBr₃) and Titanium(II) Bromide (TiBr₂)

CompoundSolventSolubility DescriptionNotesSource(s)
Titanium(III) Bromide (TiBr₃)WaterSolubleForms a dark violet solution.[10][11][10][11]
Titanium(II) Bromide (TiBr₂)WaterReacts[12]

Note: Quantitative solubility data for titanium bromides in organic solvents is sparse in publicly available literature. Much of the information is qualitative, describing the compounds as "soluble" or "very soluble". The interaction with coordinating solvents often leads to the formation of adducts rather than simple dissolution.

Factors Influencing Solubility

The solubility of titanium bromides is governed by several factors:

  • Lewis Acidity : TiBr₄ is a strong Lewis acid and readily forms adducts with Lewis basic solvents like ethers (e.g., THF) and pyridines.[1][2][4] This chemical interaction significantly influences its "solubility."

  • Solvent Polarity : TiBr₄, being a nonpolar molecule with a tetrahedral geometry, exhibits good solubility in nonpolar organic solvents.[1][2][3]

  • Lattice Energy : For the solid bromides, the energy required to break the crystal lattice structure is a key factor. This is particularly relevant for the lower oxidation state bromides (TiBr₃ and TiBr₂), which have more ionic character.

  • Hydrolysis : All titanium bromides are highly sensitive to moisture and will hydrolyze rapidly in the presence of water or protic solvents to release hydrogen bromide.[2][3][9] Therefore, anhydrous conditions are essential when working with these compounds in organic solvents.

Experimental Protocols for Solubility Determination

A general methodology for determining the solubility of a metal halide like titanium bromide in an organic solvent under anhydrous conditions is outlined below.

Isothermal Saturation Method

This method involves preparing a saturated solution of the titanium bromide in the desired solvent at a constant temperature and then determining the concentration of the dissolved solid.

Materials and Equipment:

  • Anhydrous titanium bromide

  • Anhydrous organic solvent of interest

  • Glove box or Schlenk line for inert atmosphere operation

  • Constant temperature bath

  • Sealed, airtight vessels (e.g., ampoules or sealed flasks)

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters suitable for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Instrumentation for concentration measurement (e.g., ICP-MS, UV-Vis Spectrophotometer after derivatization)

Protocol:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent must be dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Saturation: Inside an inert atmosphere glove box, an excess amount of the titanium bromide solid is added to a known volume or mass of the anhydrous solvent in a sealed vessel.

  • Equilibration: The vessel is sealed and placed in a constant temperature bath. The mixture is stirred vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sampling and Filtration: After equilibration, stirring is stopped, and the excess solid is allowed to settle. A sample of the supernatant liquid is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis (for non-volatile solutes):

    • A known volume of the clear, saturated filtrate is transferred to a pre-weighed vial.

    • The solvent is carefully evaporated under a stream of inert gas or under vacuum.

    • The vial containing the solid residue is weighed again. The difference in mass corresponds to the amount of dissolved titanium bromide.

    • Solubility is then calculated in g/100 g of solvent or mol/L.

  • Spectroscopic/Elemental Analysis:

    • The clear, saturated filtrate is carefully diluted to a known volume with an appropriate solvent.

    • The concentration of titanium is determined using a suitable analytical technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). This method is highly sensitive and accurate.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal saturation method described above.

experimental_workflow Figure 1. Experimental Workflow for Solubility Determination prep Preparation (Drying Glassware & Solvent) saturation Saturation (Add excess TiBrx to solvent in inert atmosphere) prep->saturation equilibration Equilibration (Stir at constant temperature for 24-48h) saturation->equilibration settling Settling (Allow excess solid to sediment) equilibration->settling sampling Sampling & Filtration (Withdraw and filter supernatant) settling->sampling analysis Analysis of Filtrate (Gravimetric or Spectroscopic) sampling->analysis calculation Calculation (Determine solubility value) analysis->calculation

Figure 1. Experimental Workflow for Solubility Determination

Logical Relationship in Dissolution

The dissolution of titanium(IV) bromide in a Lewis basic solvent is not a simple physical process but involves chemical interactions.

logical_relationship Figure 2. Dissolution Pathway of TiBr4 in a Lewis Basic Solvent start Solid TiBr₄ + Organic Solvent (L) dissolution Dissolution & Solvation start->dissolution adduct Formation of Adduct [TiBr₄(L)n] dissolution->adduct Lewis Acid-Base Interaction solution Homogeneous Solution adduct->solution

Figure 2. Dissolution Pathway of TiBr4 in a Lewis Basic Solvent

References

Thermodynamic Data of Titanium Bromide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of titanium bromide compounds, specifically titanium(II) bromide (TiBr₂), titanium(III) bromide (TiBr₃), and titanium(IV) bromide (TiBr₄). This document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and detailed thermodynamic data for these compounds. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations of chemical relationships.

Core Thermodynamic Data

The thermodynamic properties of titanium bromide compounds are crucial for understanding their stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative thermodynamic data for TiBr₂, TiBr₃, and TiBr₄ at standard conditions (298.15 K and 1 bar), unless otherwise specified.

Table 1: Molar Thermodynamic Properties of Titanium Bromide Compounds at 298.15 K

PropertyTiBr₂ (solid)TiBr₃ (solid)TiBr₄ (solid)
Molar Mass ( g/mol ) 207.68287.58367.48
Standard Molar Enthalpy of Formation (ΔfH°) -396.2 kJ/mol[1]-548.5 kJ/mol-616.72 ± 4.60 kJ/mol[2]
Standard Molar Entropy (S°) Value not available176.6 J/(mol·K)120.5 J/(mol·K)[1]
Standard Molar Gibbs Free Energy of Formation (ΔfG°) Value not available-523.8 kJ/molValue not available
Molar Heat Capacity (Cp) See NIST Shomate Equation101.7 J/(mol·K)120.5 J/(mol·K)[1]

Table 2: Physical and Phase Change Properties of Titanium(IV) Bromide (TiBr₄)

PropertyValue
Melting Point 39 °C[1]
Boiling Point 230 °C[1]
Enthalpy of Fusion (ΔfusH°) 15.2 kJ/mol[1]
Enthalpy of Vaporization (ΔvapH°) 45.8 kJ/mol[1]
Enthalpy of Sublimation (ΔsubH°) 60.5 kJ/mol[1]

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental techniques. The following sections provide detailed methodologies for two key experimental procedures used in the characterization of titanium bromide compounds: bomb calorimetry and Knudsen effusion mass spectrometry.

Bomb Calorimetry for the Determination of Enthalpy of Formation

Bomb calorimetry is a primary method for determining the enthalpy of formation of a compound by measuring the heat of a combustion or reaction. For a reactive metal like titanium reacting with a halogen like bromine, a specialized setup is required.

Experimental Workflow:

cluster_prep Sample Preparation cluster_calorimetry Calorimetry Procedure Sample Titanium Metal (High Purity) Preparation Cut into small pieces to increase surface area Sample->Preparation Bomb Place sample in a quartz reaction vessel within the bomb Preparation->Bomb Assembly Assemble bomb, evacuate, and flush with Helium Bomb->Assembly Charge Introduce Bromine vapor (mixed with Helium) Assembly->Charge Ignition Heat the sample electrically to initiate reaction Charge->Ignition Measurement Measure temperature rise of the surrounding water Ignition->Measurement Analysis Calculate heat of reaction and enthalpy of formation Measurement->Analysis

Workflow for Bomb Calorimetry of Titanium Bromide.

Detailed Methodology:

  • Sample Preparation: A high-purity titanium metal sample is cut into small pieces to maximize the surface area for reaction. The mass of the titanium is accurately determined.

  • Calorimeter Setup: The reaction is carried out in a specialized bomb calorimeter equipped with a quartz reaction vessel to withstand the corrosive nature of bromine at high temperatures. The bomb is placed in a container with a precisely measured amount of water.

  • Reaction Initiation: The reaction vessel containing the titanium sample is placed inside the bomb. The bomb is sealed, evacuated to remove air and moisture, and then flushed with an inert gas, such as helium. A mixture of bromine vapor and helium is then introduced into the reaction vessel. The reaction is initiated by electrically heating the titanium sample to a temperature sufficient to start the exothermic reaction (e.g., 500 °C)[2].

  • Data Acquisition: The temperature of the water surrounding the bomb is monitored with high precision before, during, and after the reaction. The temperature rise is used to calculate the heat released by the reaction.

  • Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the standard enthalpy of formation of the titanium bromide product. Corrections are applied for the heat of vaporization of bromine and any unreacted starting materials.

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Sublimation

Knudsen effusion mass spectrometry (KEMS) is a powerful technique for measuring the vapor pressure of a solid or liquid at high temperatures and low pressures. This data can then be used to determine the enthalpy of sublimation.

Experimental Workflow:

cluster_setup KEMS Setup cluster_measurement Measurement and Analysis Sample Place Titanium Bromide sample in Knudsen cell Cell Seal cell with anorifice lid Sample->Cell Vacuum Place cell in high- vacuum chamber Cell->Vacuum Heating Heat cell to a specific temperature Vacuum->Heating Effusion Vapor effuses through the orifice Heating->Effusion Ionization Effused vapor is ionized Effusion->Ionization Detection Ions are detected by mass spectrometer Ionization->Detection Analysis Relate ion intensity to vapor pressure and derive thermodynamic data Detection->Analysis

Workflow for Knudsen Effusion Mass Spectrometry.

Detailed Methodology:

  • Sample Preparation: A small amount of the solid titanium bromide compound is placed in a Knudsen cell, which is a small, thermally stable container typically made of a non-reactive material like molybdenum or tungsten. The cell is covered with a lid containing a small, well-defined orifice (typically 0.1-1.0 mm in diameter).

  • High-Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber of the mass spectrometer to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.

  • Heating and Effusion: The cell is heated to a series of well-controlled temperatures. At each temperature, the solid sublimes, and the vapor effuses through the orifice into the ion source of the mass spectrometer.

  • Mass Spectrometric Analysis: The effusing vapor is ionized, and the resulting ions are separated by their mass-to-charge ratio and detected. The ion intensity of a particular species is proportional to its partial pressure in the Knudsen cell.

  • Data Analysis: The relationship between ion intensity and temperature is used to determine the vapor pressure of the compound as a function of temperature. The enthalpy of sublimation can then be calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).

Chemical Relationships and Pathways

The different titanium bromide compounds are related through synthesis and decomposition reactions. Understanding these relationships is essential for controlling the synthesis of a desired compound and for predicting its stability under different conditions.

TiBr4 TiBr₄ (s) Titanium(IV) Bromide TiBr3 TiBr₃ (s) Titanium(III) Bromide TiBr4->TiBr3 + ½H₂ - HBr TiBr4->TiBr3 + Ti (Comproportionation) TiBr3->TiBr4 + ½Br₂ TiBr2 TiBr₂ (s) Titanium(II) Bromide TiBr3->TiBr2 Heat (Disproportionation) TiBr2->TiBr3 + ½Br₂ Ti Ti (s) Titanium Ti->TiBr4 + 2Br₂ Ti->TiBr2 + Br₂ Br2 Br₂ (l) Bromine H2 H₂ (g) Hydrogen

Synthesis and Interconversion of Titanium Bromides.

This diagram illustrates the key reactions involved in the synthesis and interconversion of titanium(II), (III), and (IV) bromides. Titanium metal can be directly brominated to form either TiBr₂ or TiBr₄ depending on the reaction conditions. Higher oxidation states can be reduced; for example, TiBr₄ can be reduced to TiBr₃ using hydrogen gas. Conversely, lower oxidation states can be oxidized with bromine. Disproportionation and comproportionation reactions are also important pathways for interconversion. For instance, TiBr₃ can disproportionate upon heating to yield TiBr₂ and TiBr₄.

References

Vibrational Spectroscopy of Titanium Tetrabromide (TiBr₄): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational spectroscopy of titanium tetrabromide (TiBr₄), a key compound in inorganic chemistry and materials science. Understanding the vibrational characteristics of TiBr₄ is crucial for its application as a Lewis acid catalyst in organic synthesis and as a precursor for various titanium-containing materials. This document summarizes the fundamental vibrational modes, presents detailed experimental protocols for their determination, and offers a logical workflow for such spectroscopic analyses.

Core Concepts in the Vibrational Analysis of TiBr₄

Titanium tetrabromide is a molecular compound that adopts a regular tetrahedral geometry (Td symmetry) in gaseous, liquid, and solution phases.[1] This high symmetry dictates the number and activity of its vibrational modes in both Infrared (IR) and Raman spectroscopy.

For a non-linear molecule like TiBr₄ with N=5 atoms, there are 3N-6 = 9 fundamental vibrational modes. Group theory for a Td point group molecule predicts these nine modes to be distributed among four fundamental frequencies (ν) with the following symmetries and spectroscopic activities:

  • ν₁ (A₁): A non-degenerate, symmetric stretching mode. It is Raman active but IR inactive.

  • ν₂ (E): A doubly degenerate bending mode. It is Raman active but IR inactive.

  • ν₃ (F₂): A triply degenerate asymmetric stretching mode. It is both Raman and IR active.

  • ν₄ (F₂): A triply degenerate bending mode. It is both Raman and IR active.

Therefore, the Raman spectrum is expected to show all four fundamental vibrations, while the IR spectrum should only exhibit the two F₂ modes.

Data Presentation: Vibrational Frequencies of TiBr₄

The fundamental vibrational frequencies of titanium tetrabromide have been determined through experimental measurements in various phases. The data compiled from peer-reviewed literature is summarized in the table below for easy comparison.

Vibrational ModeSymmetryDescriptionRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)Activity
ν₁A₁Symmetric Stretch234InactiveRaman
ν₂ESymmetric Bend70InactiveRaman
ν₃F₂Asymmetric Stretch388388Raman, IR
ν₄F₂Asymmetric Bend111111Raman, IR

Table 1: Summary of fundamental vibrational frequencies for TiBr₄. Data is compiled from studies of TiBr₄ in the solid state and in non-aqueous solutions like carbon tetrachloride.

Experimental Protocols

The acquisition of high-quality vibrational spectra for TiBr₄ requires careful handling due to its hygroscopic nature, as it readily hydrolyzes in the presence of moisture to release hydrogen bromide.[2][3] The following sections detail the methodologies for obtaining Raman and Infrared spectra.

Sample Preparation and Handling

Due to the high reactivity of TiBr₄ with water, all sample preparation and handling must be conducted under an inert and dry atmosphere, typically within a glovebox filled with nitrogen or argon.

  • Solid-State Samples: For solid-state analysis, crystalline TiBr₄ is finely ground into a powder inside the glovebox. The powder is then loaded into a sealed sample holder, such as a capillary tube for Raman spectroscopy or a specialized airtight cell for IR spectroscopy.

  • Solution Samples: TiBr₄ is highly soluble in nonpolar organic solvents.[2][3] For solution-phase measurements, a known concentration of TiBr₄ is dissolved in a dry, IR/Raman transparent solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) inside the glovebox. The resulting solution is then transferred to a sealed liquid cell (e.g., a quartz cuvette for Raman or a sealed liquid transmission cell with KBr or CsI windows for IR).

Raman Spectroscopy Protocol
  • Instrumentation: A high-resolution Raman spectrometer is used, typically equipped with a confocal microscope for precise sample focusing.

  • Excitation Source: A common excitation source is a continuous-wave (CW) laser, such as an argon ion laser (e.g., 514.5 nm line) or a helium-neon laser (632.8 nm). The laser power is optimized to maximize the Raman signal while avoiding sample degradation.

  • Data Acquisition:

    • The powdered solid sample is sealed in a glass capillary tube or pressed into a pellet and mounted on the sample stage. For solutions, a sealed quartz cuvette is used.

    • The laser is focused onto the sample.

    • The scattered light is collected in a backscattering or 90° geometry.

    • A notch or edge filter is used to remove the intense Rayleigh scattered light.

    • The Raman scattered light is dispersed by a diffraction grating onto a sensitive detector, such as a charge-coupled device (CCD).

    • Spectra are typically accumulated over multiple scans to improve the signal-to-noise ratio.

  • Calibration: The spectrometer is calibrated using a standard with known Raman peaks, such as a silicon wafer (520.7 cm⁻¹) or the emission lines of a neon lamp.

Infrared (IR) Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically employed due to its high sensitivity and speed. The instrument's sample compartment should be continuously purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Sample Containment:

    • Solid Phase (Mull Technique): Inside a glovebox, a small amount of powdered TiBr₄ is mixed with a mulling agent (e.g., Nujol or Fluorolube) to form a thick paste. This mull is then pressed between two IR-transparent salt plates (e.g., KBr, CsI, or AgCl).

    • Solution Phase: The TiBr₄ solution is injected into a sealed liquid transmission cell with a known path length. The windows of the cell must be inert to TiBr₄ and the solvent (e.g., KBr or CsI).

  • Data Acquisition:

    • A background spectrum of the empty beam path (or the pure solvent in the liquid cell) is recorded first.

    • The prepared sample is placed in the spectrometer's sample beam.

    • An interferogram is generated by the instrument's interferometer.

    • The final absorbance or transmittance spectrum is obtained by performing a Fourier transform on the interferogram and ratioing it against the background spectrum.

    • Spectra are typically recorded over a range of 4000-200 cm⁻¹, with a resolution of 1-4 cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the logical workflow for conducting vibrational spectroscopy experiments on a hygroscopic solid like TiBr₄ and the relationship between the molecular structure and its fundamental vibrations.

experimental_workflow Experimental Workflow for Vibrational Spectroscopy of TiBr₄ cluster_prep Sample Preparation (Inert Atmosphere) cluster_raman Raman Spectroscopy cluster_ir Infrared Spectroscopy cluster_analysis Data Analysis start Start: Crystalline TiBr₄ grind Grind to Fine Powder start->grind dissolve Dissolve in Dry CCl₄ start->dissolve load_raman_solid Load Powder into Capillary Tube grind->load_raman_solid mull Prepare Nujol Mull grind->mull load_raman_liquid Fill Sealed Quartz Cuvette dissolve->load_raman_liquid load_ir_liquid Fill Sealed Liquid Cell (KBr Windows) dissolve->load_ir_liquid raman_spec Acquire Raman Spectrum (Laser Excitation, CCD Detection) load_raman_solid->raman_spec load_raman_liquid->raman_spec assign Assign Vibrational Modes (ν₁, ν₂, ν₃, ν₄) raman_spec->assign ir_spec Acquire IR Spectrum (FTIR, Purged) mull->ir_spec load_ir_liquid->ir_spec ir_spec->assign report Report Frequencies and Assignments assign->report

Caption: Workflow for obtaining and analyzing vibrational spectra of TiBr₄.

vibrational_modes Fundamental Vibrational Modes of Tetrahedral TiBr₄ cluster_modes Fundamental Vibrations (3N-6 = 9) cluster_activity Spectroscopic Activity mol TiBr₄ Molecule (Td Symmetry) v1 ν₁ (A₁) Symmetric Stretch mol->v1 v2 ν₂ (E) Symmetric Bend mol->v2 v3 ν₃ (F₂) Asymmetric Stretch mol->v3 v4 ν₄ (F₂) Asymmetric Bend mol->v4 raman Raman Active v1->raman v2->raman v3->raman ir IR Active v3->ir v4->raman v4->ir

Caption: Relationship between TiBr₄ structure and its vibrational modes.

References

An In-depth Technical Guide to the Electronic Structure of Titanium(IV) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of titanium(IV) bromide (TiBr₄), a key precursor in materials science and catalysis. Leveraging experimental data and theoretical calculations, this document details the molecular orbital composition, core-level spectroscopy, and valence band structure of this tetrahedral d⁰ transition metal complex. Key quantitative data are summarized in structured tables, and detailed experimental and computational methodologies are provided. Visualizations of the molecular orbital diagram and the logical flow of its characterization are presented to facilitate a deeper understanding of the bonding and electronic properties of TiBr₄.

Introduction

Titanium(IV) bromide (TiBr₄) is a volatile, orange crystalline solid that serves as a significant compound in inorganic chemistry and materials science.[1] As a member of the titanium tetrahalide series, its properties are intermediate between those of titanium(IV) chloride and titanium(IV) iodide.[1] The titanium atom in TiBr₄ possesses a d⁰ electron configuration, leading to its diamagnetic nature and strong Lewis acidity, which underpins its utility as a catalyst in various organic reactions.[1][2] A thorough understanding of its electronic structure is paramount for elucidating its reactivity and for the rational design of new materials and catalytic systems.

This guide explores the electronic structure of TiBr₄ through a combination of experimental spectroscopic data and theoretical molecular orbital calculations. We will delve into the nature of its chemical bonding, the energies and compositions of its frontier molecular orbitals, and how these are probed using techniques such as X-ray Photoelectron Spectroscopy (XPS).

Molecular and Crystal Structure

Titanium(IV) bromide adopts a regular tetrahedral (Td) geometry in the gas phase and in solution.[1] In the solid state, it crystallizes in a cubic system with the space group Pa̅3.[1] The molecule consists of a central titanium atom bonded to four bromine atoms.

ParameterValueSource
Molecular GeometryTetrahedral (Td symmetry)[1]
Crystal SystemCubic[1]
Space GroupPa̅3[1]
Ti-Br Bond Length2.43 Å[1]
Coordination Number (Ti)4[3]
Oxidation State of Ti+4[3]

Theoretical Electronic Structure: A Molecular Orbital Perspective

The electronic structure of TiBr₄ can be effectively described using molecular orbital (MO) theory. As a d⁰ complex, the bonding is primarily dictated by the interactions between the valence orbitals of the central titanium atom (3d, 4s, 4p) and the valence orbitals of the four bromine ligands (4p).

Molecular Orbital Diagram

The qualitative molecular orbital diagram for a tetrahedral molecule like TiBr₄ is crucial for understanding its electronic properties. The valence orbitals of the titanium atom transform as a₁ + t₂ (from 4s and 4p) and e + t₂ (from 3d) under Td symmetry. The valence p-orbitals of the four bromine atoms combine to form SALCs (Symmetry Adapted Linear Combinations) that transform as a₁ + t₂ + e + t₁ + t₂. The interaction of these metal and ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.

G 4p 4p (t₂) 2t2 2t₂ (bonding) 4p->2t2 bonding 4s 4s (a₁) 2a1 2a₁ (bonding) 4s->2a1 bonding 3d 3d (e + t₂) LUMO LUMO: 3t₂* (Ti 3d, Br 4p) 3d->LUMO anti-bonding Br_p 4p (a₁ + t₂ + e + t₁) Br_p->LUMO HOMO HOMO: 1t₁ (non-bonding, Br 4p) Br_p->HOMO e_nb e (non-bonding, Br 4p) Br_p->e_nb Br_p->2t2 Br_p->2a1 G cluster_protocol Gas-Phase XPS of TiBr₄ Sample TiBr₄ solid Inlet Heated Inlet System Sample->Inlet Vaporization Chamber Spectrometer Chamber (High Vacuum) Inlet->Chamber Analyzer Electron Energy Analyzer Chamber->Analyzer Photoelectrons Xray X-ray Source (e.g., Al Kα) Xray->Chamber Irradiation Detector Detector Analyzer->Detector

References

Preparation of Anhydrous Titanium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous titanium bromide (TiBr₄). The information presented is intended to equip researchers and professionals in chemistry and drug development with the necessary details to reproduce these preparations. This document outlines various synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to ensure clarity and reproducibility.

Introduction

Titanium(IV) bromide, also known as titanium tetrabromide (TiBr₄), is a valuable precursor and Lewis acid catalyst in a variety of chemical transformations. Its utility in organic synthesis and materials science necessitates access to reliable and well-documented preparatory methods. As a highly hygroscopic solid, the synthesis of anhydrous TiBr₄ requires careful handling and inert atmosphere techniques to prevent the formation of hydrated or oxo-species. This guide details the most common and effective methods for the preparation of high-purity, anhydrous titanium bromide.

Synthetic Methodologies

Several synthetic routes to anhydrous titanium bromide have been established, each with distinct advantages and challenges. The primary methods include:

  • Direct Bromination of Titanium Metal: The reaction of elemental titanium with bromine vapor at elevated temperatures.

  • Carbothermic Bromination of Titanium Dioxide: The reaction of titanium dioxide with carbon and bromine, analogous to the Kroll process for titanium tetrachloride.[1][2]

  • Halogen Exchange with Titanium Tetrachloride: The treatment of titanium tetrachloride with anhydrous hydrogen bromide.[1][2]

  • Disproportionation of Titanium Tribromide: The thermal decomposition of titanium(III) bromide to yield titanium(IV) bromide and titanium(II) bromide.

The selection of a particular method may depend on the availability of starting materials, required purity, and the scale of the preparation.

Data Presentation

The following table summarizes the quantitative data associated with the primary synthetic methods for anhydrous titanium bromide.

MethodReactantsReaction Temperature (°C)PressureTypical Yield (%)Reference
Direct BrominationTi, Br₂300 - 400Atmospheric>90TiBr4 properties - WebQC.Org
Carbothermic BrominationTiO₂, C, Br₂600 - 800AtmosphericNot SpecifiedTiBr4 properties - WebQC.Org
Halogen ExchangeTiCl₄, HBr0 - 25Atmospheric80THE LOW TEMPERATURE PREPARATION OF ANHYDROUS TITANIUM IV BROMIDE AND ANHYDROUS TITANIUM IV IODIDE FROM BENZENE (B151609) SOLUTIONS
Disproportionation of TiBr₃TiBr₃> 400VacuumNot SpecifiedTitanium(III) bromide - Wikipedia

Experimental Protocols

Method 1: Direct Bromination of Titanium Metal

This method involves the direct reaction of titanium metal with bromine gas. It is a high-yield synthesis route but requires careful handling of elemental bromine.

Experimental Workflow:

Direct_Bromination A Place Ti sponge/powder in reaction tube B Heat reaction tube under inert gas flow A->B Drying C Introduce Br₂ vapor via inert gas stream B->C Initiate Reaction D Heat reaction zone to 300-400°C C->D Maintain Reaction E Collect crude TiBr₄ in a cooled trap D->E Product Collection F Purify TiBr₄ by vacuum sublimation E->F Purification

Figure 1. Workflow for the direct bromination of titanium metal.

Protocol:

  • A quartz tube is charged with titanium sponge or powder.

  • The apparatus is assembled with an inert gas inlet (e.g., argon) and an outlet leading to a cold trap and then a scrubbing solution (e.g., sodium thiosulfate (B1220275) solution) to neutralize unreacted bromine.

  • The reaction tube is flushed with argon and heated to ~200°C under a gentle argon flow to dry the apparatus and the titanium.

  • A stream of argon is passed through a bubbler containing liquid bromine, carrying bromine vapor into the reaction tube.

  • The reaction zone of the tube containing the titanium is heated to 300-400°C.

  • The reaction is highly exothermic and proceeds with the formation of a dark, crystalline solid (TiBr₄).

  • The product sublimes in the bromine/argon stream and is collected in a cooler part of the apparatus or in a dedicated collection vessel.

  • After the reaction is complete, the bromine flow is stopped, and the apparatus is allowed to cool to room temperature under an argon atmosphere.

  • The crude TiBr₄ is then purified by vacuum sublimation.

Method 2: Halogen Exchange with Titanium Tetrachloride

This method provides a convenient route to TiBr₄ from the more readily available TiCl₄. The reaction is driven by the removal of the volatile byproduct, HCl.

Reaction Pathway:

Halogen_Exchange TiCl4 TiCl₄ in Benzene Reaction Reaction at 0°C TiCl4->Reaction HBr Anhydrous HBr(g) HBr->Reaction TiBr4 TiBr₄ (in solution) Reaction->TiBr4 HCl HCl(g) (removed) Reaction->HCl Distillation Distillation TiBr4->Distillation Pure_TiBr4 Anhydrous TiBr₄ Distillation->Pure_TiBr4

Figure 2. Signaling pathway for halogen exchange synthesis of TiBr₄.

Protocol:

  • All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., in a dry box or under a positive pressure of argon).

  • A solution of 35 g of redistilled titanium tetrachloride in 71 g of reagent-grade benzene is prepared in a 250-mL two-necked flask.

  • The flask is cooled to 0°C using a salt-ice bath.

  • Anhydrous hydrogen bromide gas is bubbled through the solution at a flow rate of approximately 350 cm³/min. The HBr gas should be dried by passing it through a tower of phosphorus pentoxide.

  • The reaction mixture will change color from colorless to yellow and then to red. Gassing is continued for 1 hour.

  • After 1 hour, the introduction of HBr is stopped, and the solution is allowed to warm to 25°C over a period of 3 hours.

  • The benzene solvent is removed by distillation.

  • The remaining liquid is then distilled, and the fraction boiling between 229°C and 232°C is collected as pure titanium tetrabromide.

  • The product solidifies upon cooling to an orange-red crystalline solid. The reported yield is approximately 80% based on the initial amount of TiCl₄.

Purification of Anhydrous Titanium Bromide

The primary method for the purification of crude titanium bromide is vacuum sublimation. This technique takes advantage of the volatility of TiBr₄ to separate it from non-volatile impurities.

Purification Workflow:

Purification_Workflow Crude Crude TiBr₄ Sublimation_Apparatus Load into Sublimation Apparatus Crude->Sublimation_Apparatus Evacuate Evacuate Apparatus (<0.1 Torr) Sublimation_Apparatus->Evacuate Heat Gently Heat (e.g., 100-150°C) Evacuate->Heat Sublime TiBr₄ Sublimes Heat->Sublime Condense Condense on Cold Finger Sublime->Condense Collect Collect Pure TiBr₄ Crystals Condense->Collect

Figure 3. Logical workflow for the purification of TiBr₄ by vacuum sublimation.

Protocol:

  • The crude titanium bromide is loaded into a sublimation apparatus under an inert atmosphere.

  • The apparatus is connected to a high-vacuum line and evacuated to a pressure of <0.1 Torr.

  • The cold finger of the sublimator is filled with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • The bottom of the sublimation apparatus containing the crude TiBr₄ is gently heated using an oil bath or heating mantle. The temperature should be carefully controlled to achieve a steady rate of sublimation without melting the bulk material (a typical starting temperature is around 100-150°C).

  • Pure titanium bromide will sublime and deposit as crystals on the cold finger.

  • Once the sublimation is complete, the apparatus is allowed to cool to room temperature while still under vacuum.

  • The vacuum is then replaced with an inert gas (e.g., argon or nitrogen).

  • The sublimation apparatus is transferred to a glovebox or dry box, where the purified crystals of anhydrous titanium bromide can be scraped from the cold finger and stored in an airtight container.

Safety Considerations

  • Titanium tetrabromide is highly corrosive and reacts violently with water, releasing hydrogen bromide gas.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Bromine is a toxic, corrosive, and volatile liquid. It should be handled with extreme care in a fume hood, and appropriate protective gear, including specialized gloves, should be used.

  • Hydrogen bromide is a corrosive and toxic gas. It should be handled in a well-ventilated area, and appropriate respiratory protection may be necessary.

  • Titanium tetrachloride is a corrosive liquid that fumes in air and reacts violently with water. It should be handled with the same precautions as TiBr₄.

  • High temperatures and vacuum operations require appropriate glassware and shielding to prevent implosion or explosion.

This guide provides a detailed overview of the preparation of anhydrous titanium bromide. Researchers should consult the primary literature and adhere to all safety protocols when carrying out these procedures.

References

An In-depth Technical Guide to the Magnetic Properties of Titanium(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) bromide (TiBr₃) is an inorganic compound that has garnered interest within the scientific community due to its intriguing electronic and magnetic properties. As a d¹ transition metal halide, its magnetic behavior is dictated by the single unpaired electron in the 3d orbital of the titanium(III) ion. This guide provides a comprehensive overview of the magnetic properties of TiBr₃, detailing its fundamental characteristics, the experimental protocols used for its characterization, and the theoretical underpinnings of its magnetic behavior. While direct applications in drug development are not immediately apparent, understanding the magnetic properties of such compounds is crucial for the broader field of materials science, which can indirectly impact areas such as magnetic resonance imaging (MRI) contrast agents and drug delivery systems.

Core Magnetic Properties

Titanium(III) bromide is known to be a paramagnetic solid.[1] This paramagnetism arises from the presence of unpaired electrons in the d-orbitals of the titanium(III) centers. At room temperature, the magnetic moments of the individual Ti³⁺ ions are randomly oriented. However, there are indications that TiBr₃ may exhibit more complex magnetic behavior, with some sources describing it as a 2D antiferromagnetic or ferromagnetic semiconductor.[2][3] This suggests that at lower temperatures, magnetic ordering may occur where the spins on adjacent Ti³⁺ ions align either antiparallel (antiferromagnetic) or parallel (ferromagnetic).

Data Presentation

A summary of the known quantitative magnetic data for titanium(III) bromide is presented below. It is important to note that detailed temperature-dependent magnetic susceptibility and magnetization data are not widely available in the public domain.

Magnetic PropertyValueUnitsConditions
Molar Magnetic Susceptibility (χm)Not availablecm³/molTemperature-dependent data not found
Magnetic OrderingAntiferromagnetic/Ferromagnetic-2D semiconductor
Curie-Weiss Temperature (θ)Not availableK-
Néel/Curie Temperature (Tₙ/T꜀)Not availableK-

Crystal Structure and Synthesis

The magnetic properties of a material are intrinsically linked to its crystal structure. TiBr₃ is known to exist in two polymorphs, both of which feature titanium ions in an octahedral coordination environment.[1] The arrangement of these octahedra and the Ti-Ti distances will ultimately determine the nature and strength of the magnetic exchange interactions.

Titanium(III) bromide can be synthesized via several methods, including:

  • Reduction of Titanium(IV) Bromide: This involves the reduction of TiBr₄ with hydrogen gas at elevated temperatures.[1]

  • Comproportionation: This method involves the reaction of titanium metal with titanium(IV) bromide.[1]

A general workflow for the synthesis and subsequent characterization of TiBr₃ is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Ti metal, TiBr4, H2) synthesis Synthesis Reaction (Reduction or Comproportionation) start->synthesis purification Purification synthesis->purification product TiBr3 Powder purification->product xrd X-ray Diffraction (XRD) (Phase & Structure) product->xrd Structural Analysis magnetic Magnetic Measurements (Susceptibility, Magnetization) product->magnetic Magnetic Property Analysis neutron Neutron Diffraction (Magnetic Structure) magnetic->neutron Detailed Magnetic Structure

Caption: General workflow for the synthesis and characterization of titanium(III) bromide.

Experimental Protocols

The characterization of the magnetic properties of an air-sensitive compound like TiBr₃ requires specialized techniques. The following sections detail the methodologies for key experiments.

Magnetic Susceptibility Measurement: The Gouy Method

The Gouy method is a classical technique used to determine the magnetic susceptibility of a sample. It is particularly useful for powdered solids.

Principle: A cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field and the other is in a region of negligible field. The force exerted on the sample by the magnetic field is proportional to its magnetic susceptibility.

Experimental Workflow:

G prep Sample Preparation (Finely ground TiBr3 powder in a sealed Gouy tube) weigh1 Initial Weighing (W1) (No magnetic field) prep->weigh1 apply_field Apply Magnetic Field (H) weigh1->apply_field weigh2 Final Weighing (W2) (With magnetic field) apply_field->weigh2 calculate Calculate Susceptibility (χ) (Using the weight change, ΔW = W2 - W1) weigh2->calculate

Caption: Experimental workflow for the Gouy method of magnetic susceptibility measurement.

Detailed Methodology:

  • Sample Preparation: Due to the air-sensitive nature of TiBr₃, the sample must be handled in an inert atmosphere (e.g., a glovebox). A long, cylindrical tube (Gouy tube) is uniformly packed with the finely ground TiBr₃ powder and then sealed.

  • Initial Measurement: The Gouy tube is suspended from a sensitive balance, and its weight is recorded in the absence of a magnetic field.

  • Applying the Magnetic Field: The sample is positioned between the poles of an electromagnet, with one end in the region of maximum field strength and the other in a region of near-zero field. The electromagnet is then turned on to a precisely controlled field strength.

  • Final Measurement: The apparent weight of the sample in the presence of the magnetic field is recorded. A paramagnetic substance like TiBr₃ will be drawn into the magnetic field, resulting in an apparent increase in weight.

  • Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. The measurement is typically repeated at various temperatures to determine the temperature dependence of the susceptibility.

Determination of Magnetic Structure: Neutron Diffraction

While X-ray diffraction provides information about the crystallographic structure, neutron diffraction is a powerful technique for determining the magnetic structure of a material.

Principle: Neutrons possess a magnetic moment, which interacts with the magnetic moments of the atoms in a sample. This interaction leads to scattering of the neutrons, and the resulting diffraction pattern contains information about the arrangement and orientation of the magnetic moments in the crystal lattice.

Experimental Workflow:

G source Neutron Source (Nuclear Reactor or Spallation Source) monochromator Monochromator (Selects neutrons of a specific wavelength) source->monochromator sample TiBr3 Sample (Held at low temperature) monochromator->sample detector Neutron Detector (Measures scattered neutron intensity vs. angle) sample->detector analysis Data Analysis (Determine magnetic structure) detector->analysis

Caption: Schematic of a neutron diffraction experiment for magnetic structure determination.

Detailed Methodology:

  • Neutron Beam Production: A beam of neutrons is generated from a nuclear reactor or a spallation source.

  • Monochromatization: The neutron beam is passed through a monochromator to select neutrons with a narrow range of wavelengths.

  • Sample Interaction: The monochromatic neutron beam is directed at a powdered or single-crystal sample of TiBr₃, which is typically cooled to low temperatures to observe any magnetic ordering.

  • Scattering and Detection: The neutrons are scattered by the sample, and the intensity of the scattered neutrons is measured as a function of the scattering angle using a detector.

  • Data Analysis: The resulting diffraction pattern will contain both nuclear peaks (from scattering off the atomic nuclei) and magnetic peaks (from scattering off the ordered magnetic moments). By analyzing the positions and intensities of the magnetic peaks, the magnetic structure, including the direction and magnitude of the magnetic moments, can be determined.

Theoretical Considerations: The Curie-Weiss Law

In the paramagnetic region, the temperature dependence of the magnetic susceptibility of TiBr₃ is expected to follow the Curie-Weiss law:

χ = C / (T - θ)

where:

  • χ is the magnetic susceptibility

  • C is the Curie constant, which is related to the effective magnetic moment of the Ti³⁺ ions

  • T is the temperature in Kelvin

  • θ is the Weiss constant, which provides information about the nature of the magnetic interactions. A positive θ suggests ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions.

By fitting experimental data of 1/χ versus T, the Curie and Weiss constants can be determined, providing insight into the magnetic behavior of TiBr₃ even in the absence of long-range magnetic order.

Conclusion

Titanium(III) bromide presents a fascinating case study in the magnetism of d¹ transition metal compounds. While it is established as a paramagnetic material, the potential for 2D ferromagnetic or antiferromagnetic ordering at low temperatures makes it a subject of continued interest. The experimental techniques of magnetic susceptibility measurements and neutron diffraction are paramount in elucidating its detailed magnetic properties. Although specific quantitative data remains somewhat elusive in publicly available literature, the theoretical framework and experimental methodologies outlined in this guide provide a solid foundation for researchers and scientists to understand and further investigate the magnetic characteristics of this and related materials. Such fundamental knowledge is essential for the advancement of materials science and can inspire the design of new functional materials for a variety of applications.

References

An In-depth Technical Guide to the Oxidation States of Titanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known oxidation states of titanium bromide, focusing on their chemical and physical properties, synthesis protocols, and relevant applications in research and development. Titanium bromides, existing primarily in the +2, +3, and +4 oxidation states, are versatile inorganic compounds with significant applications in catalysis and materials science.

Core Properties of Titanium Bromides

The distinct oxidation states of titanium give rise to a series of bromide compounds with unique characteristics. A summary of their key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of Titanium Bromides
PropertyTitanium(II) Bromide (TiBr₂)Titanium(III) Bromide (TiBr₃)Titanium(IV) Bromide (TiBr₄)
CAS Number 13783-04-5[1]13135-31-4[2]7789-68-6[3]
Molecular Formula TiBr₂TiBr₃TiBr₄
Molar Mass ( g/mol ) 207.68[4][5]287.58[6]367.48[3]
Appearance Black micaceous solid[4]Blue-black paramagnetic solid with a reddish reflection[2]Orange-brown hygroscopic crystals[7]
Oxidation State of Ti +2+3[8]+4[9]
Melting Point (°C) ~500 (decomposes)[10]400 (decomposes)[11]38-40[7][12]
Boiling Point (°C) N/AN/A230[7][12]
Density (g/cm³) 4.41[4]~4.23.25[7][12]
Crystal Structure Cadmium Iodide structure[4]Hexagonal[11]Cubic, Space group Pa3[7][13]
Coordination Geometry of Ti Octahedral[4]Octahedral[2]Tetrahedral[7][9]
Solubility Soluble in water, evolving H₂[14]Soluble in donor solvents like pyridine (B92270) and nitriles[2]Soluble in chlorocarbons and benzene; hydrolyzes in water[7]
Magnetic Properties ParamagneticParamagnetic[2]Diamagnetic[7]
Table 2: Thermodynamic Data for Titanium Bromides
CompoundStandard Molar Enthalpy of Formation (ΔfH⁰) (kJ/mol)Standard Molar Entropy (S⁰) (J/mol·K)Molar Heat Capacity (Cp) (J/mol·K)
TiBr₂ (s) -396.2[10]109[10]75.28 (at 298.15 K)[15]
TiBr₃ (s) -548.5[11]176.6[11]101.7 (at 298.15 K)[11]
TiBr₄ (s) -619.2[16]247.3[16]140.6[16]

Synthesis and Interconversion of Titanium Bromides

The various oxidation states of titanium bromide are accessible through several synthetic routes, and they can be interconverted under specific reaction conditions.

G Synthesis and Interconversion of Titanium Bromides Ti Titanium (Ti) TiBr3 Titanium(III) Bromide (TiBr₃) Ti->TiBr3 + TiBr₄ (comproportionation) TiBr2 Titanium(II) Bromide (TiBr₂) Ti->TiBr2 + Br₂ Br2 Bromine (Br₂) TiBr4 Titanium(IV) Bromide (TiBr₄) Br2->TiBr4 + Ti TiBr4->TiBr3 + H₂ TiBr3->TiBr4 Heat (disproportionation) TiBr3->TiBr2 Heat (disproportionation) TiBr3L3 TiBr₃L₃ Adduct TiBr3->TiBr3L3 + 3L TiBr2->TiBr4 Heat (disproportionation) H2 Hydrogen (H₂) Heat Heat (Δ) DonorSolvents Donor Solvents (L) TiCl4 Titanium(IV) Chloride (TiCl₄) TiCl4->TiBr4 + HBr HBr Hydrogen Bromide (HBr)

Caption: Synthetic pathways and reactions of titanium bromides.

Experimental Protocols

Synthesis of Titanium(II) Bromide (TiBr₂)

Titanium(II) bromide is typically synthesized by the direct reaction of elemental titanium with bromine.[4]

  • Reaction: Ti + Br₂ → TiBr₂

  • Methodology: This reaction is generally carried out at elevated temperatures in a sealed, evacuated quartz tube to prevent oxidation of the titanium(II) product. Stoichiometric amounts of high-purity titanium powder or sponge and bromine are used. The reaction is highly exothermic and should be conducted with appropriate safety precautions.

Synthesis of Titanium(III) Bromide (TiBr₃)

Two primary methods are employed for the synthesis of titanium(III) bromide.[2]

  • Reduction of Titanium(IV) Bromide with Hydrogen:

    • Reaction: 2TiBr₄ + H₂ → 2TiBr₃ + 2HBr[2][11]

    • Methodology: Anhydrous titanium(IV) bromide is heated in a stream of dry hydrogen gas. The reaction is typically performed in a tube furnace at elevated temperatures. The progress of the reaction can be monitored by the evolution of hydrogen bromide gas. The resulting TiBr₃ is a non-volatile solid, while any unreacted TiBr₄ can be removed by sublimation. An improved apparatus for this type of reduction of titanium tetrahalides involves the use of a hot tungsten filament to facilitate the reaction between the refluxing tetrahalide vapor and hydrogen.[17]

  • Comproportionation of Titanium Metal and Titanium(IV) Bromide:

    • Reaction: Ti + 3TiBr₄ → 4TiBr₃[2]

    • Methodology: This reaction involves heating a stoichiometric mixture of titanium metal and titanium(IV) bromide in a sealed, inert atmosphere or under vacuum. The reaction proceeds to yield the titanium(III) species.

Synthesis of Titanium(IV) Bromide (TiBr₄)

Titanium(IV) bromide can be prepared through several routes.[7][18]

  • Direct Bromination of Titanium Dioxide and Carbon:

    • Reaction: TiO₂ + 2C + 2Br₂ → TiBr₄ + 2CO[16]

    • Methodology: This method, analogous to the Kroll process for TiCl₄, involves passing bromine vapor over a heated mixture of titanium dioxide and carbon. The volatile TiBr₄ is then collected by condensation.

  • Halogen Exchange with Titanium(IV) Chloride:

    • Reaction: TiCl₄ + 4HBr → TiBr₄ + 4HCl

    • Methodology: Dry hydrogen bromide gas is bubbled through a solution of titanium(IV) chloride, often in a non-polar solvent like benzene, at reduced temperatures (e.g., 0°C).[19] The reaction mixture changes color from colorless to red. The solvent and the resulting TiBr₄ are then separated by distillation.[19] The fraction boiling between 229°C and 232°C is collected.[19]

Applications in Research and Drug Development

While direct applications of titanium bromides in pharmaceuticals are not widespread, their roles as catalysts and precursors in organic synthesis are highly relevant to the drug development industry.

  • Lewis Acid Catalysis: Titanium(IV) bromide is a strong Lewis acid and is used to catalyze a variety of organic reactions.[18][20] These include aldol (B89426) reactions, Diels-Alder reactions, and Friedel-Crafts acylations, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, TiBr₄ can be employed as a catalyst in the Baylis-Hillman reaction to form α-bromomethylene aldols.

  • Precursor for Organometallic Reagents: Titanium bromides can serve as precursors for the synthesis of organotitanium reagents. These reagents are valuable in carbon-carbon bond formation and other selective transformations in organic synthesis.

  • Materials Science: Titanium bromides are used in the production of titanium-based materials.[20] In the context of drug delivery and medical devices, titanium and its compounds, particularly TiO₂, are extensively researched for their biocompatibility and use in implants and drug-eluting coatings.[21] While not a direct application of the bromides themselves, they can be precursors in the synthesis of these advanced materials. There is also growing interest in the antimicrobial properties of titanium(IV) complexes for potential therapeutic applications.[22]

References

molecular geometry of TiBr4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry of Titanium(IV) Bromide (TiBr4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium(IV) bromide, or titanium tetrabromide (TiBr4), is a significant compound in the fields of inorganic chemistry and materials science. As a titanium(IV) halide, this orange, crystalline solid serves as a key precursor for various titanium-containing materials and as a Lewis acid catalyst in organic synthesis.[1][2][3] Its high volatility, the most among transition metal bromides, and solubility in nonpolar organic solvents make it a versatile reagent.[1][2] Understanding its molecular geometry is fundamental to comprehending its reactivity, electronic structure, and behavior in chemical processes. This guide provides a detailed examination of the molecular structure of TiBr4, supported by theoretical principles and experimental data.

Molecular Structure and Bonding

Titanium tetrabromide adopts a regular tetrahedral molecular geometry, which is consistent in both the gas phase and in solution.[1] This geometry is a consequence of the central titanium atom's electronic configuration and the nature of its bonding with the four bromine ligands.

  • Central Atom: The central titanium atom is in a +4 oxidation state, with a d⁰ electron configuration ([Ar]3d⁰).[1][2][3] This lack of d-electrons results in TiBr4 being diamagnetic.[1][2][3]

  • Hybridization: To accommodate bonding with four bromine atoms, the titanium center undergoes sp³ hybridization.[1] The four sp³ hybrid orbitals form sigma bonds with the p-orbitals of the bromine atoms.

  • Bonding: The Ti-Br bonds are predominantly covalent but have some ionic character.[1] The molecule is nonpolar overall due to its high symmetry, resulting in a net dipole moment of 0 D.[1][3]

  • Symmetry: The perfectly symmetrical arrangement of the bromine atoms around the central titanium atom places the TiBr4 molecule in the Td point group.[1]

VSEPR Theory Analysis

The Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts the geometry of TiBr4. The theory posits that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to minimize these repulsions, thus defining the molecule's geometry.[4]

  • Lewis Structure: The central titanium atom has 4 valence electrons, and each of the four bromine atoms has 7, for a total of 4 + 4(7) = 32 valence electrons. Titanium forms a single bond with each of the four bromine atoms.

  • Electron Domains: The central Ti atom has four electron domains, all of which are bonding pairs. There are no lone pairs on the central atom.

  • Prediction: For a central atom with four bonding pairs and zero lone pairs (AX4 type), VSEPR theory predicts a tetrahedral arrangement of electron pairs and a tetrahedral molecular geometry to maximize the distance between the bonding electrons.[5][6] The ideal bond angle in this arrangement is 109.5°.[7]

VSEPR_Logic A Start: TiBr4 B 1. Determine Central Atom (Titanium) A->B C 2. Count Valence Electrons Ti = 4 4 x Br = 4 x 7 = 28 Total = 32 B->C D 3. Draw Lewis Structure Ti bonded to 4 Br atoms C->D E 4. Count Electron Domains on Central Atom (Ti) D->E F Result: 4 Bonding Pairs 0 Lone Pairs E->F G VSEPR Prediction: AX4 Type Tetrahedral Geometry F->G H Conclusion: Bond Angle ≈ 109.5° G->H

VSEPR theory workflow for determining TiBr4 geometry.

Quantitative Structural Data

The precise structural parameters of TiBr4 have been established through experimental techniques, primarily X-ray crystallography.[1] These studies confirm the tetrahedral geometry. However, slight variations in reported bond lengths exist in the literature, which may depend on the physical state (gas vs. solid) and the specific crystallographic study.

ParameterValueSource(s)
Molecular GeometryTetrahedral[1][8]
Coordination Number4[3][8]
Point GroupTd[1]
Ti-Br Bond Angle (Br-Ti-Br)~109.5°[7]
Ti-Br Bond Length2.43 Å (gas phase/solution) 2.34 Å (solid state)[1][9]
Dipole Moment0 D[1][3]
Crystal StructureCubic, Space Group: Pa3 Monoclinic, P2_1/c[1][2][9]

Note: The discrepancy in crystal structure data may reflect different polymorphic forms or refinements over time.

Diagram of the tetrahedral structure of TiBr4.

Experimental Protocols: Structure Determination

The definitive determination of TiBr4's molecular geometry was achieved through X-ray crystallography.[1] This technique allows for the precise measurement of bond lengths, bond angles, and crystal packing in the solid state.

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: High-purity TiBr4 is dissolved in a suitable non-polar, anhydrous solvent (e.g., benzene (B151609) or chlorocarbons) under an inert atmosphere, as TiBr4 is highly hygroscopic.[2][3] Single crystals are grown through slow evaporation of the solvent or by slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling with liquid nitrogen to minimize thermal vibrations and protect the sample.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. This pattern is recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data (spot positions and intensities) are processed to determine the unit cell dimensions and space group.

    • Computational methods (e.g., direct methods or Patterson function) are used to solve the "phase problem" and generate an initial electron density map.

    • An initial model of the molecule is fitted to the electron density map.

    • The model is refined using least-squares algorithms, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Data Analysis: The final refined model provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated with high precision. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

The molecular geometry of titanium(IV) bromide is a classic example of a tetrahedral structure, as predicted by VSEPR theory and definitively confirmed by X-ray crystallographic studies.[1] Its symmetrical, nonpolar nature, a direct result of its geometry, governs its physical properties like volatility and solubility. For researchers in materials science and catalysis, a firm grasp of this fundamental structural information is crucial for designing new synthetic pathways and understanding the compound's reactivity as a potent Lewis acid.

References

Methodological & Application

Application Notes and Protocols: Titanium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) bromide (TiBr₄), a strong Lewis acid, serves as a versatile and effective catalyst in a variety of organic transformations.[1][2] Its utility spans from the formation of carbon-carbon bonds to polymerization reactions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2] This document provides detailed application notes and experimental protocols for the use of titanium bromide as a catalyst in several key organic reactions.

Key Applications

Titanium bromide has demonstrated significant catalytic activity in the following reactions:

  • Synthesis of α-Bromo-γ-hydroxyenamides: A three-component reaction involving ynamides, aldehydes or ketones, and titanium tetrabromide.

  • Pinacol (B44631) Coupling: Reductive coupling of aldehydes and ketones to form 1,2-diols, utilizing a low-valent titanium bromide species.

  • Friedel-Crafts Alkylation: Alkylation of aromatic compounds with alkyl halides.

  • Aldol (B89426) Reactions: Formation of β-hydroxy carbonyl compounds.

  • Olefin Polymerization: As a component of Ziegler-Natta type catalyst systems.

Synthesis of α-Bromo-γ-hydroxyenamides

This method allows for the stereoselective synthesis of α-bromo-γ-hydroxyenamides from ynamides, aldehydes or ketones, mediated by titanium(IV) bromide.[3]

Reaction Scheme:

Experimental Protocol:

Materials:

  • Ynamide (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Titanium(IV) bromide (TiBr₄) (1.2 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a stirred solution of the ynamide (0.30 mmol) in dichloromethane (3.0 mL) at 0 °C under an argon atmosphere, add titanium(IV) bromide (0.36 mmol).

  • After stirring for 10 minutes at 0 °C, add the aldehyde or ketone (0.36 mmol).

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired α-bromo-γ-hydroxyenamide.

Quantitative Data:

EntryYnamide (R¹, R², R³)Carbonyl (R⁴, R⁵)ProductYield (%)
1Ph, Ts, MePhCHO2a85
2Ph, Ts, Me4-MeOC₆H₄CHO2b82
3Ph, Ts, Me4-ClC₆H₄CHO2c88
4Ph, Ts, MeCyclohexanone2d75

Logical Relationship of the Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_products Products Ynamide Ynamide Reaction Reaction in CH₂Cl₂ at 0 °C Ynamide->Reaction Carbonyl Aldehyde/Ketone Carbonyl->Reaction TiBr4 TiBr₄ TiBr4->Reaction Enamide α-Bromo-γ-hydroxyenamide Reaction->Enamide

Caption: Synthetic workflow for α-bromo-γ-hydroxyenamide synthesis.

Diastereoselective Pinacol Coupling

The combination of titanium(II) bromide and copper provides an efficient catalytic system for the diastereoselective pinacol coupling of aldehydes.[4]

Reaction Scheme:

Experimental Protocol:

Materials:

  • Aldehyde (1.0 mmol)

  • Titanium(IV) bromide (TiBr₄) (1.5 mmol)

  • Hexamethyldisilane (B74624) ((CH₃)₃Si-Si(CH₃)₃) (0.75 mmol)

  • Copper powder (2.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Pivalonitrile (t-BuCN)

Procedure:

  • Prepare the low-valent titanium reagent (TiBr₂) in situ by reacting TiBr₄ with hexamethyldisilane in CH₂Cl₂.

  • To a mixture of copper powder in CH₂Cl₂ and pivalonitrile, add the freshly prepared TiBr₂ solution at 0 °C under an argon atmosphere.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at 0 °C for the specified time (see table).

  • Quench the reaction with aqueous potassium carbonate (K₂CO₃) solution.

  • Filter the mixture through Celite and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Quantitative Data:

EntryAldehyde (R)Time (h)Yield (%)Diastereoselectivity (dl/meso)
1Benzaldehyde39588/12
24-Chlorobenzaldehyde39889/11
33-Phenylpropanal68285/15
4Cyclohexanecarboxaldehyde127592/8

Proposed Catalytic Cycle:

G TiIV Ti(IV)Br₄ TiII Ti(II)Br₂ TiIV->TiII Reduction ((CH₃)₃Si)₂ Radical [R-CHO]•⁻ Ti(III) complex TiII->Radical + RCHO Aldehyde 2 RCHO Aldehyde->Radical Dimer Pinacolate-Ti(IV) complex Radical->Dimer Dimerization Dimer->TiII Reductive Elimination + Cu Diol 1,2-Diol Dimer->Diol Hydrolysis

Caption: Proposed mechanism for Ti(II)-mediated pinacol coupling.

Friedel-Crafts Alkylation

Titanium(IV) bromide can be employed as a Lewis acid catalyst in Friedel-Crafts alkylation reactions, although detailed protocols specifically using TiBr₄ are less common compared to TiCl₄. The following is a general protocol based on the known reactivity of titanium halides.

Reaction Scheme:

Experimental Protocol (General):

Materials:

  • Aromatic compound (e.g., benzene, toluene)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Titanium(IV) bromide (TiBr₄) (catalytic to stoichiometric amounts)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

  • To a solution of the aromatic compound in the anhydrous solvent, add titanium(IV) bromide at a suitable temperature (e.g., 0 °C to room temperature) under an inert atmosphere.

  • Slowly add the alkyl halide to the mixture.

  • Stir the reaction until completion (monitored by TLC or GC).

  • Carefully quench the reaction with water or a dilute acid.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Mechanism Overview:

G TiBr4 TiBr₄ Carbocation R⁺[TiBr₄X]⁻ TiBr4->Carbocation + R-X RX R-X (Alkyl Halide) RX->Carbocation SigmaComplex Wheland Intermediate Carbocation->SigmaComplex + Ar-H Arene Ar-H (Arene) Arene->SigmaComplex SigmaComplex->TiBr4 Regeneration Product Ar-R (Alkylated Arene) SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts alkylation.

Aldol and Mukaiyama Aldol Reactions

Titanium(IV) bromide can act as a Lewis acid to promote aldol and Mukaiyama aldol reactions by activating the carbonyl group of the electrophile.

Reaction Scheme (Mukaiyama Aldol):

Experimental Protocol (Mukaiyama Aldol - General):

Materials:

  • Aldehyde or Ketone

  • Silyl (B83357) enol ether

  • Titanium(IV) bromide (TiBr₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the aldehyde or ketone in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

  • Add titanium(IV) bromide to the solution and stir for a few minutes.

  • Add the silyl enol ether dropwise.

  • Stir the reaction mixture at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Note: Specific quantitative data for TiBr₄-catalyzed aldol reactions are limited in the provided search results. Optimization of reaction conditions is recommended.

Mechanism of Carbonyl Activation:

G Carbonyl R¹CHO ActivatedComplex [R¹CHO···TiBr₄] Activated Electrophile Carbonyl->ActivatedComplex TiBr4 TiBr₄ TiBr4->ActivatedComplex AldolAdduct Aldol Adduct ActivatedComplex->AldolAdduct + Silyl Enol Ether EnolEther Silyl Enol Ether EnolEther->AldolAdduct

Caption: Lewis acid activation in the Mukaiyama aldol reaction.

Olefin Polymerization

Titanium bromide, often in conjunction with a co-catalyst, can be used in Ziegler-Natta type polymerizations of olefins like ethylene (B1197577) and propylene. The activity and properties of the resulting polymer depend heavily on the specific catalyst system and reaction conditions.

General Experimental Workflow:

G CatalystPrep Catalyst Preparation (TiBr₄ + Co-catalyst) Reactor Polymerization Reactor CatalystPrep->Reactor Polymerization Polymerization (Controlled T, P) Reactor->Polymerization Monomer Olefin Monomer(s) Monomer->Reactor Termination Reaction Termination Polymerization->Termination PolymerIsolation Polymer Isolation & Purification Termination->PolymerIsolation Polymer Polyolefin PolymerIsolation->Polymer

Caption: General workflow for olefin polymerization.

Note: The provided search results do not contain specific protocols or quantitative data for olefin polymerization using TiBr₄-based catalysts. This is a complex field, and catalyst performance is highly sensitive to preparation methods and reaction parameters.

Safety Precautions

Titanium(IV) bromide is a corrosive and moisture-sensitive solid. It reacts exothermically with water, releasing hydrogen bromide gas. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (gloves, safety glasses).

References

Application Notes and Protocols for TiBr₄ Catalyzed Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Titanium tetrabromide (TiBr₄) is a strong Lewis acid that can serve as a co-initiator or catalyst in cationic polymerization reactions. While less common than its chloride counterpart, titanium tetrachloride (TiCl₄), TiBr₄ provides an alternative catalytic system with distinct reactivity. Studies comparing TiCl₄ and TiBr₄ in the polymerization of olefins like isobutylene (B52900) have shown that the substitution of chloride with bromide ligands decreases the overall Lewis acidity of the catalyst center. This results in a lower equilibrium constant for the ionization of the propagating chain end, leading to a reduced concentration of active ion pairs and consequently, a slower polymerization rate.[1] Despite the slower kinetics, TiBr₄-based systems can facilitate living cationic polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI).

These application notes provide data and protocols for the living cationic polymerization of isobutylene utilizing a TiBr₄-containing initiating system.

Application Note 1: Living Cationic Polymerization of Isobutylene

This section details the use of a TiBr₄-containing system for the controlled, living polymerization of isobutylene. The data presented is derived from a comparative study utilizing a mixed TiCl₄/TiBr₄ co-initiator system, highlighting the performance characteristics when TiBr₄ is a major component.

Data Presentation

The following table summarizes the results for the living cationic polymerization of isobutylene using a 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) initiator and a mixed Lewis acid co-initiator system with a high proportion of TiBr₄. The living nature of the polymerization is evidenced by the linear increase in number-average molecular weight (Mₙ) with monomer conversion and the maintenance of a narrow molecular weight distribution (Mₙ/Mₙ).[1]

Table 1: Polymerization of Isobutylene with a TiCl₄/TiBr₄ (1/3 Molar Ratio) Co-initiator System

Time (min)Monomer Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
511.22,9001.34
1021.05,5001.25
2034.68,8001.20
4052.313,2001.18
8070.017,9001.16
18087.122,2001.15

Reaction Conditions: [Isobutylene] = 0.53 M, [TMPCl] = 2.5 x 10⁻³ M, [2,6-di-tert-butylpyridine] = 2.0 x 10⁻³ M, [TiCl₄] = 1.8 x 10⁻² M, [TiBr₄] = 5.4 x 10⁻² M. Solvent: Hexane/Methyl Chloride (60/40 v/v). Temperature: -80 °C.[1]

Experimental Protocols

The following is a general protocol for the living cationic polymerization of isobutylene based on the conditions cited above. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques, as TiBr₄ is highly sensitive to moisture.

1. Materials and Reagent Purification:

  • Solvents: Hexane and methyl chloride (MeCl) must be dried by passing through columns of activated alumina (B75360) and copper catalyst or by distillation over CaH₂.

  • Monomer: Isobutylene should be dried by passing the gas through columns containing a suitable drying agent (e.g., molecular sieves, BaO) before condensation into a calibrated vessel at low temperature.

  • Initiator: 2-chloro-2,4,4-trimethylpentane (TMPCl) should be purified by distillation.

  • Proton Trap: 2,6-di-tert-butylpyridine (B51100) (DTBP) should be purified by distillation over CaH₂.

  • Co-initiator: Titanium tetrabromide (TiBr₄) should be handled as a solution in a dry, non-polar solvent like hexane. Titanium tetrachloride (TiCl₄) should be handled similarly.

2. Polymerization Procedure:

  • Prepare a stock solution of the initiator (TMPCl) and proton trap (DTBP) in the purified hexane/MeCl solvent mixture.

  • Add the required volumes of the hexane/MeCl (60/40 v/v) solvent mixture to a pre-dried, three-neck flask equipped with a mechanical stirrer and thermocouple, cooled to -80 °C in a cryobath.

  • Transfer the required amount of the initiator/proton trap stock solution to the reaction flask.

  • Condense the purified isobutylene monomer into the reaction flask.

  • Allow the mixture to equilibrate at -80 °C for 15-20 minutes with stirring.

  • Initiate the polymerization by adding the pre-chilled TiBr₄ and TiCl₄ co-initiator solutions via syringe.

  • Monitor the reaction progress by withdrawing aliquots at specific time intervals. Quench each aliquot by adding it to a vial containing pre-chilled methanol (B129727).

  • After the desired reaction time, terminate the entire polymerization by adding an excess of pre-chilled methanol to the reaction flask.

  • Allow the quenched polymer solution to warm to room temperature, allowing for the evaporation of residual solvents and monomer.

  • Dissolve the resulting polymer in hexane, wash with water to remove catalyst residues, and precipitate the polymer by adding it to a large volume of methanol.

  • Dry the purified polyisobutylene (B167198) in a vacuum oven at room temperature to a constant weight.

3. Characterization:

  • Monomer Conversion: Determined gravimetrically from the weight of the dried polymer.

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or polyisobutylene standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a TiBr₄-catalyzed living cationic polymerization under inert conditions.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up & Analysis Solvent_Purification Solvent & Monomer Purification Reagent_Prep Prepare Initiator & Catalyst Solutions Reactor_Setup Reactor Assembly & Drying Charge_Reactor Charge Reactor with Solvent, Monomer, Initiator Reactor_Setup->Charge_Reactor Equilibration Cool & Equilibrate (-80 °C) Charge_Reactor->Equilibration Initiation Inject TiBr₄ Catalyst Equilibration->Initiation Propagation Polymerization (Sampling) Initiation->Propagation Quenching Terminate with Methanol Propagation->Quenching Purification Precipitation & Washing Quenching->Purification Drying Vacuum Drying Purification->Drying Analysis GPC / SEC Analysis Drying->Analysis

Caption: General workflow for TiBr₄ catalyzed polymerization.

Polymerization Mechanism

This diagram shows the simplified mechanism for living cationic polymerization, illustrating the reversible equilibrium between a dormant covalent species and an active (propagating) carbocationic species, which is key to controlling the polymerization.

G Dormant Dormant Polymer Chain (P-Cl) Active Active Polymer Chain (P⁺ [TiBr₄Cl]⁻) Dormant->Active  k_act + TiBr₄ Active->Dormant k_deact   Propagated Propagated Chain (P-M-Cl) Active->Propagated k_p Monomer Monomer (Isobutylene) Monomer->Active Propagated->Dormant Reversible Equilibrium

Caption: Mechanism of living cationic polymerization.

References

Application Notes and Protocols: Titanium Bromide in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of titanium(IV) bromide (TiBr₄) as a versatile Lewis acid catalyst in fine chemical synthesis. Titanium(IV) bromide is a powerful tool for promoting a variety of carbon-carbon bond-forming reactions, offering unique reactivity and selectivity. These notes are intended to guide researchers in the application of TiBr₄ for the synthesis of complex organic molecules relevant to pharmaceutical and agrochemical development.

Diastereoselective Condensation of Arylaldehydes with Chiral Propiolates

Titanium(IV) bromide has been shown to effectively promote the diastereoselective condensation of arylaldehydes with chiral propiolates, a variant of the Baylis-Hillman reaction. This reaction is particularly useful for the synthesis of densely functionalized chiral molecules. The reaction proceeds under mild conditions and can achieve moderate to excellent diastereoselectivity, especially with arylaldehydes bearing electron-withdrawing groups.[1]

Quantitative Data Summary

The following table summarizes the results for the TiBr₄-promoted diastereoselective condensation of p-nitrobenzaldehyde with a chiral propiolate derived from (–)-(1S)-2,10-camphorsultam.

EntryReactant 1Reactant 2TiBr₄ (equiv)SolventTemp. (°C)Time (h)ProductYield (%)d.e. (%)
1p-NitrobenzaldehydeChiral Propiolate 21.4CH₂Cl₂2012E-isomer10-15>99
2p-NitrobenzaldehydeChiral Propiolate 21.4CH₂Cl₂2012Z-isomer40-5240-63
Experimental Protocol

General Procedure for the Diastereoselective Condensation: [1]

  • To a stirred solution of the chiral propiolate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add the arylaldehyde (2.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 20 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Add titanium(IV) bromide (1.4 equiv) portion-wise to the reaction mixture.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to separate the E and Z isomers.

  • Determine the diastereomeric excess (d.e.) of each isomer by ¹H NMR spectroscopy.

Proposed Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde ArCHO Activated_Aldehyde ArCHO-TiBr₄ Complex Aldehyde->Activated_Aldehyde Coordination Propiolate Chiral Propiolate Enolate Titanium Enolate Propiolate->Enolate Nucleophilic Attack TiBr4 TiBr₄ TiBr4->Activated_Aldehyde Activated_Aldehyde->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Aldol Addition E_Product E-isomer Aldol_Adduct->E_Product Elimination Z_Product Z-isomer Aldol_Adduct->Z_Product Elimination

Caption: Proposed mechanism for the TiBr₄-promoted diastereoselective condensation.

TiBr₄-Promoted Baylis-Hillman Reaction

Titanium(IV) bromide can also be utilized to promote the Baylis-Hillman reaction between arylaldehydes and activated alkynes, such as but-3-yn-2-one. The reaction temperature plays a crucial role in the product distribution. At lower temperatures, the brominated Baylis-Hillman adducts are the major products.

Quantitative Data Summary

The following table summarizes the effect of temperature on the reaction of p-nitrobenzaldehyde with but-3-yn-2-one in the presence of TiBr₄.

EntryAldehydeAlkyneTiBr₄ (equiv)SolventTemp. (°C)Product(s)Major Product Yield (%)
1p-NitrobenzaldehydeBut-3-yn-2-one1.4CH₂Cl₂< -20Brominated AdductHigh
2p-NitrobenzaldehydeBut-3-yn-2-one1.4CH₂Cl₂20Brominated Adduct & Dibrominated ProductMixture
Experimental Protocol

General Procedure for the TiBr₄-Promoted Baylis-Hillman Reaction:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the arylaldehyde (1.0 equiv) and the activated alkyne (2.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of titanium(IV) bromide (1.4 equiv) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Synthesis of α-Bromo-γ-hydroxyenamides

Titanium(IV) bromide mediates the addition of aldehydes or ketones to ynamides to produce α-bromo-γ-hydroxyenamides. This transformation provides a direct route to highly functionalized enamides.[2]

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Prepare_Flask Prepare Flame-Dried Flask under Inert Atmosphere Start->Prepare_Flask Add_Reagents Add Ynamide and Aldehyde/Ketone in Anhydrous Solvent Prepare_Flask->Add_Reagents Cool Cool to Desired Temperature Add_Reagents->Cool Add_TiBr4 Add TiBr₄ Cool->Add_TiBr4 Stir Stir and Monitor by TLC Add_TiBr4->Stir Quench Quench with Saturated NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: General experimental workflow for fine chemical synthesis using TiBr₄.

Pinacol Coupling Reactions

While titanium-mediated Pinacol coupling reactions are well-established, the use of TiBr₄ specifically is not as extensively documented as other titanium reagents like TiCl₄ or TiCl₃. The general principle involves the reductive coupling of two carbonyl groups to form a 1,2-diol.[3][4] The reaction is typically performed with a reducing agent in the presence of a titanium salt. Researchers interested in this transformation are encouraged to consult literature on titanium-mediated Pinacol couplings and consider adapting the conditions for TiBr₄, though optimization will likely be necessary.

Safety Precautions

Titanium(IV) bromide is a moisture-sensitive and corrosive solid. It reacts exothermically with water, releasing hydrogen bromide gas, which is also corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

References

Application Notes and Protocols for Titanium(IV) Bromide (TiBr4) in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) bromide (TiBr4) is a versatile inorganic compound with significant applications in materials science. It is an orange, crystalline solid that is highly soluble in nonpolar organic solvents and exhibits strong Lewis acidity.[1] These properties make it a valuable precursor for the synthesis of various titanium-based materials, a catalyst in organic reactions for polymer synthesis, and a key component in the deposition of thin films. This document provides detailed application notes and experimental protocols for the use of TiBr4 in materials science research and development.

Key Applications of TiBr4 in Materials Science

Titanium(IV) bromide is primarily utilized in three main areas within materials science:

  • Chemical Vapor Deposition (CVD) Precursor: TiBr4 is an effective precursor for the deposition of titanium-containing thin films, such as titanium nitride (TiN) and titanium metal. These films have applications in microelectronics as diffusion barriers and adhesion layers.[2]

  • Lewis Acid Catalyst: The strong Lewis acidity of TiBr4 allows it to be used as a catalyst in various organic reactions, including polymerization, which is crucial for the synthesis of advanced polymeric materials.[1][3]

  • Precursor for Titanium-Based Nanomaterials: TiBr4 can serve as a starting material for the synthesis of other titanium compounds, including titanium dioxide (TiO2) nanoparticles, which have widespread applications in photocatalysis, sensors, and photovoltaics.[1]

Application Note 1: Chemical Vapor Deposition of Titanium Nitride (TiN) Thin Films

Overview: Titanium nitride (TiN) thin films are widely used in the semiconductor industry for their excellent properties, including high hardness, chemical inertness, and good electrical conductivity.[2] TiBr4 is a viable precursor for the chemical vapor deposition (CVD) of TiN films, offering an alternative to the more commonly used titanium tetrachloride (TiCl4). The use of TiBr4 can be advantageous in certain processes due to its different volatility and reactivity.

Precursor Handling and Delivery: TiBr4 is a moisture-sensitive solid at room temperature.[2] For consistent delivery in a CVD system, it can be handled as a concentrated solution in liquid bromine (e.g., 85 wt% TiBr4 in Br2).[2] This solution can be vaporized using a direct liquid injection system or by filling a bubbler and subsequently removing the bromine solvent by fractional distillation.[2]

Deposition Chemistry: The CVD of TiN from TiBr4 typically involves its reaction with ammonia (B1221849) (NH3) at elevated temperatures. The overall reaction can be summarized as:

6 TiBr4(g) + 8 NH3(g) → 6 TiN(s) + 24 HBr(g) + N2(g)

Quantitative Data Summary:

ParameterValueReference
PrecursorTiBr4 (in some cases, dissolved in Br2)[2]
Co-reactantAmmonia (NH3)[2]
Substrate Temperature400 - 600 °C[2]
Deposition PressureAtmospheric Pressure[2]
Film Growth Rate~17 nm/min[2]
Film Resistivity~200 µΩ-cm[2]
Bromine Content in Film (at 500°C)~1 atomic %[2]

Experimental Protocol 1: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of TiN Thin Films

Objective: To deposit a thin film of titanium nitride (TiN) on a silicon substrate using TiBr4 and NH3 as precursors in an atmospheric pressure CVD reactor.

Materials:

  • Titanium(IV) bromide (TiBr4, 99.9%+)

  • Liquid Bromine (Br2, 99.5%+)

  • Ammonia (NH3, 99.99%+)

  • Nitrogen (N2, 99.999%+, carrier gas)

  • Silicon wafers (p-type, <100>)

  • Standard cleaning solvents (acetone, isopropanol (B130326), deionized water)

Equipment:

  • Atmospheric pressure CVD reactor with a heated substrate stage

  • Direct liquid injection (DLI) system or a bubbler setup

  • Mass flow controllers (MFCs) for all gases

  • Exhaust gas scrubber

  • Glovebox for precursor handling

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers by sonicating in acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the wafers with a stream of dry nitrogen gas.

    • Load the cleaned wafers into the CVD reactor.

  • Precursor Preparation (in a glovebox):

    • Prepare an 85 wt% solution of TiBr4 in liquid bromine.

    • Load the precursor solution into the DLI system or bubbler.

  • CVD Process:

    • Purge the reactor with high-purity nitrogen gas.

    • Heat the substrate to the desired deposition temperature (e.g., 500 °C).

    • Introduce the TiBr4 precursor into the reactor. If using a DLI system, vaporize the solution at an appropriate temperature. If using a bubbler, heat it and use a carrier gas (N2) to transport the TiBr4 vapor.

    • Simultaneously, introduce ammonia (NH3) gas into the reactor through a separate line to avoid premature reactions.

    • The gas streams should be preheated to approximately 200 °C before entering the reaction chamber to prevent adduct formation.[2]

    • Maintain the desired precursor and co-reactant flow rates using MFCs.

    • Deposit the TiN film for the desired duration to achieve the target thickness.

    • After deposition, stop the precursor and reactant flows and cool down the reactor to room temperature under a nitrogen atmosphere.

  • Characterization:

    • Analyze the film thickness using ellipsometry or a profilometer.

    • Determine the elemental composition and bromine content using Rutherford Backscattering Spectrometry (RBS) or X-ray Photoelectron Spectroscopy (XPS).

    • Measure the electrical resistivity using a four-point probe.

Application Note 2: TiBr4 as a Lewis Acid Catalyst for Polymer Synthesis

Overview: The strong Lewis acidity of TiBr4 makes it an effective catalyst for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[3] These polymers are biodegradable and have applications in biomedical fields and as environmentally friendly plastics. TiBr4 can initiate polymerization by coordinating to the carbonyl oxygen of the monomer, thus activating it for nucleophilic attack.

Experimental Protocol 2: Ring-Opening Polymerization of ε-Caprolactone (Generalized)

Objective: To synthesize polycaprolactone (B3415563) (PCL) via ring-opening polymerization using TiBr4 as a catalyst.

Materials:

  • Titanium(IV) bromide (TiBr4)

  • ε-Caprolactone (monomer), freshly distilled

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (for quenching)

  • Dry nitrogen or argon gas

Equipment:

  • Schlenk line or glovebox

  • Dry glassware (Schlenk flask, magnetic stirrer)

  • Syringes and cannulas

Procedure:

  • Setup:

    • Assemble the reaction glassware and dry it thoroughly in an oven.

    • Cool the glassware under a stream of dry nitrogen or argon.

  • Reaction:

    • In a glovebox or under a positive pressure of inert gas, add anhydrous toluene to the Schlenk flask.

    • Add the desired amount of ε-caprolactone monomer to the solvent.

    • In a separate vial, prepare a stock solution of TiBr4 in anhydrous toluene.

    • Initiate the polymerization by injecting the required amount of the TiBr4 catalyst solution into the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the molecular weight of the resulting polymer.

    • Maintain the reaction at the desired temperature (e.g., room temperature or elevated temperatures) and monitor the progress by taking aliquots and analyzing the monomer conversion by techniques like NMR.

  • Quenching and Purification:

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Application Note 3: Synthesis of Titanium Dioxide (TiO2) Nanoparticles

Overview: Titanium dioxide (TiO2) nanoparticles are of great interest due to their photocatalytic, electronic, and optical properties. TiBr4 can be used as a precursor for the synthesis of TiO2 nanoparticles through a hydrolysis process. The reaction involves the controlled addition of water to a solution of TiBr4, leading to the formation of titanium hydroxide (B78521), which upon calcination, yields TiO2 nanoparticles. The properties of the resulting nanoparticles, such as size and crystal phase (anatase, rutile, or brookite), can be controlled by adjusting the reaction parameters.[1][4]

Experimental Protocol 3: Hydrolysis of TiBr4 for TiO2 Nanoparticle Synthesis (Generalized)

Objective: To synthesize TiO2 nanoparticles by the hydrolysis of TiBr4.

Materials:

Equipment:

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Centrifuge

  • Furnace for calcination

Procedure:

  • Synthesis:

    • Dissolve TiBr4 in an anhydrous alcohol (e.g., ethanol) in a round-bottom flask under an inert atmosphere.

    • In a separate beaker, prepare a solution of deionized water in the same alcohol.

    • Slowly add the water/alcohol solution to the TiBr4 solution using a dropping funnel while stirring vigorously. The hydrolysis reaction is exothermic and will produce a precipitate of titanium hydroxide.

    • After the addition is complete, continue stirring the mixture for a few hours to ensure complete hydrolysis.

    • Adjust the pH of the solution to ~7-8 by adding ammonium hydroxide to promote precipitation.

  • Purification:

    • Separate the precipitate by centrifugation.

    • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Calcination:

    • Dry the washed precipitate in an oven at around 80-100 °C.

    • Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for a few hours. The calcination temperature will influence the crystal phase and size of the final TiO2 nanoparticles.

  • Characterization:

    • Analyze the crystal structure of the nanoparticles using X-ray Diffraction (XRD).

    • Observe the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Determine the optical properties using UV-Vis Spectroscopy.

Visualizations

G cluster_prep Precursor Preparation cluster_cvd CVD Process cluster_char Characterization TiBr4 Titanium(IV) Bromide (TiBr4) Solution 85 wt% TiBr4 in Br2 Solution TiBr4->Solution Br2 Liquid Bromine (Br2) Br2->Solution Vaporizer Vaporizer / DLI Solution->Vaporizer Delivery Reactor CVD Reactor (400-600 °C) Vaporizer->Reactor TiBr4 Vapor TiN_Film TiN Thin Film Reactor->TiN_Film Deposition Substrate Silicon Substrate Substrate->Reactor Placement NH3 Ammonia (NH3) NH3->Reactor Reactant Gas Analysis Film Analysis (RBS, XPS, Four-Point Probe) TiN_Film->Analysis

Caption: Experimental workflow for the chemical vapor deposition of TiN thin films using a TiBr4 precursor.

G cluster_applications Applications in Materials Science TiBr4 Titanium(IV) Bromide (TiBr4) - Strong Lewis Acid - Soluble in nonpolar solvents - Precursor to Ti-based materials CVD Chemical Vapor Deposition (CVD) - TiN, Ti films TiBr4->CVD as Precursor Catalysis Lewis Acid Catalysis - Polymerization TiBr4->Catalysis as Catalyst Nanomaterials Nanomaterial Synthesis - TiO2 nanoparticles TiBr4->Nanomaterials as Precursor

Caption: Logical relationship of TiBr4's properties to its applications in materials science.

References

Application Notes and Protocols: Titanium Bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of titanium bromide compounds in the synthesis of pharmaceuticals and biomedical materials. The information is intended to guide researchers in leveraging the catalytic properties of titanium(IV) bromide (TiBr₄) and titanium(III) bromide (TiBr₃) for various synthetic transformations.

Asymmetric Synthesis of Esomeprazole using a Chiral Titanium Catalyst

The proton pump inhibitor Esomeprazole, the (S)-enantiomer of Omeprazole (B731), is a widely used pharmaceutical for treating acid-reflux disorders. A key step in its industrial synthesis is the asymmetric oxidation of the prochiral sulfide (B99878) precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This transformation can be efficiently catalyzed by a chiral titanium complex formed in situ from titanium(IV) isopropoxide and a chiral ligand, such as diethyl tartrate (DET). While the isopropoxide is more commonly cited, titanium(IV) bromide can also serve as a potent Lewis acid precursor for the formation of such active catalytic species.

Data Presentation
Catalyst System ComponentsLigandOxidantYield (%)Enantiomeric Excess (ee) (%)Reference
Titanium(IV) isopropoxide(S,S)-Diethyl TartrateCumene (B47948) Hydroperoxide>90>94[1]
Titanium(IV) isopropoxide(S,S)-Diethyl Tartrate, N,N-DiisopropylethylamineCumene Hydroperoxide55>99.5[2]
Titanium(IV) isopropoxideHexa-aza-triphenolic MacrocycleCumene Hydroperoxide-99.6[3]
Titanium(IV) isopropoxideDiethyl D-tartrate, (R)-N,N-dimethyl-1-phenyl-ethanamine-55~100[4]
Experimental Protocol: Asymmetric Oxidation of Omeprazole Sulfide Precursor

This protocol is adapted from established methods for the asymmetric synthesis of Esomeprazole.

Materials:

  • 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole sulfide)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • (S,S)-Diethyl tartrate ((S,S)-DET)

  • Cumene hydroperoxide (CHP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene (B28343), anhydrous

  • Water, deionized

Procedure:

  • To a stirred solution of titanium(IV) isopropoxide (1.0 eq) in anhydrous toluene, add (S,S)-diethyl tartrate (2.0 eq).

  • Add deionized water (1.0 eq) to the mixture and stir at 50°C for 1 hour to form the chiral titanium complex.

  • Add the omeprazole sulfide precursor (1.0 eq) to the reaction mixture and continue stirring at 50°C for an additional 30 minutes.

  • Cool the mixture to 30°C and add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Slowly add cumene hydroperoxide (1.5 eq) dropwise, maintaining the temperature at 30°C.

  • Stir the reaction for 2-3 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield (S)-Esomeprazole.

Reaction Workflow

Esomeprazole_Synthesis cluster_catalyst Catalyst Formation cluster_oxidation Asymmetric Oxidation Ti_O_iPr_4 Ti(O-iPr)₄ Chiral_Ti_Complex Chiral Titanium Complex Ti_O_iPr_4->Chiral_Ti_Complex SS_DET (S,S)-DET SS_DET->Chiral_Ti_Complex H2O H₂O H2O->Chiral_Ti_Complex Esomeprazole Esomeprazole Chiral_Ti_Complex->Esomeprazole Catalyst Sulfide Omeprazole Sulfide Sulfide->Esomeprazole DIPEA DIPEA DIPEA->Esomeprazole CHP Cumene Hydroperoxide CHP->Esomeprazole Oxidant

Caption: Workflow for the asymmetric synthesis of Esomeprazole.

Titanium Bromide in Carbon-Carbon Bond Forming Reactions

Titanium(IV) bromide is a strong Lewis acid that can catalyze various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates. Two such reactions are the Baylis-Hillman reaction and the Pinacol coupling reaction.

Baylis-Hillman Reaction

The Baylis-Hillman reaction forms a C-C bond between an activated alkene and an electrophile, typically an aldehyde, to produce a functionalized allylic alcohol. This reaction is valuable for the synthesis of precursors to a wide range of pharmaceuticals. While specific examples directly citing TiBr₄ for the synthesis of a named pharmaceutical intermediate are not prevalent in readily available literature, the general utility of TiCl₄ in this reaction suggests that TiBr₄ would behave similarly, potentially with altered reactivity and selectivity.

Pinacol Coupling Reaction

The Pinacol coupling reaction is a reductive coupling of two carbonyl groups to form a 1,2-diol. Low-valent titanium species, often generated in situ from TiCl₄ or TiBr₄ and a reducing agent, are effective reagents for this transformation. This reaction has been applied in the synthesis of complex molecules, including intermediates for natural products with pharmaceutical applications like Combretastatin analogues.

Data Presentation: Pinacol Coupling for Combretastatin Analogue Intermediate
Carbonyl PrecursorsReagent SystemDiastereomeric Ratio (dl:meso)Yield (%)Reference
Aromatic AldehydesLow-valent Ti from TiCl₄/Mnup to 91:955-76[4]
Aromatic and Aliphatic AldehydesLow-valent Ti from TiI₄/CuHigh dl-selectivityGood to high[4]
Experimental Protocol: General Procedure for Low-Valent Titanium-Mediated Pinacol Coupling

This protocol outlines a general procedure for the reductive coupling of aldehydes using a low-valent titanium reagent generated from a titanium(IV) halide.

Materials:

  • Aldehyde substrate

  • Titanium(IV) bromide (TiBr₄) or Titanium(IV) chloride (TiCl₄)

  • Zinc powder or Manganese powder (reducing agent)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine (optional, as a complexing agent)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the reducing agent (e.g., zinc powder, 2.5 eq).

  • Add anhydrous THF and cool the suspension to 0°C.

  • Slowly add a solution of TiBr₄ or TiCl₄ (1.5 eq) in anhydrous THF. The mixture will turn from yellow to black, indicating the formation of low-valent titanium.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to the desired reaction temperature (e.g., 0°C or -78°C).

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of aqueous potassium carbonate solution.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 1,2-diol.

Logical Relationship Diagram

Pinacol_Coupling TiX4 TiX₄ (X = Br, Cl) Low_Valent_Ti Low-Valent Ti Species TiX4->Low_Valent_Ti Reducing_Agent Reducing Agent (e.g., Zn, Mn) Reducing_Agent->Low_Valent_Ti Pinacol_Product 1,2-Diol (Pinacol) Low_Valent_Ti->Pinacol_Product Mediates Coupling Aldehyde 2 x Aldehyde Aldehyde->Pinacol_Product

Caption: Formation of 1,2-diols via Pinacol coupling.

Titanium(III) Bromide in the Synthesis of Biomedical Polymers

Titanium(III) bromide (TiBr₃) can act as a catalyst or initiator for polymerization reactions. The ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as poly(lactic acid) (PLA) is of significant interest for biomedical applications, including drug delivery systems and medical implants. While many titanium alkoxides are used for this purpose, TiBr₃ offers an alternative Lewis acidic initiator.

Data Presentation: Ring-Opening Polymerization of L-Lactide
Initiator/CatalystMonomerMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Titanium biphenoxy-alkoxideL-LactideLowNarrow[2]
Ti(OR)₂X₂ type complexesε-Caprolactone, L-Lactide4,800 - 10,9001.45 - 2.28[5]
Experimental Protocol: Ring-Opening Polymerization of L-Lactide with a Titanium-Based Initiator

This protocol provides a general method for the ROP of L-lactide using a titanium-based initiator. While specific data for TiBr₃ is limited, this serves as a representative procedure.

Materials:

  • L-Lactide

  • Titanium(III) bromide (TiBr₃) or another suitable titanium initiator

  • Toluene, anhydrous

  • Methanol (B129727)

Procedure:

  • In a flame-dried Schlenk flask, add L-lactide and the titanium initiator (e.g., TiBr₃) under an inert atmosphere. The monomer-to-initiator ratio will determine the target molecular weight.

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140°C) with stirring.

  • Monitor the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few minutes to several hours depending on the catalyst and temperature.

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated poly(L-lactic acid) by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and PDI), NMR, and DSC.

Polymerization Workflow

ROP_PLA L_Lactide L-Lactide (Monomer) Polymerization Ring-Opening Polymerization L_Lactide->Polymerization Ti_Initiator Titanium Initiator (e.g., TiBr₃) Ti_Initiator->Polymerization Initiates PLA Poly(L-lactic acid) (PLA) Polymerization->PLA

Caption: Ring-opening polymerization of L-lactide to PLA.

References

Application Notes and Protocols for TiBr₄ as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) bromide (TiBr₄) is a powerful Lewis acid catalyst employed in a variety of organic transformations. Its high reactivity and solubility in many nonpolar organic solvents make it a valuable tool in synthetic chemistry.[1][2] As a strong Lewis acid, TiBr₄ effectively activates electrophiles, particularly carbonyl compounds, facilitating nucleophilic attack and the formation of new carbon-carbon and carbon-heteroatom bonds.[1] These application notes provide detailed protocols for select reactions catalyzed by TiBr₄ and offer insights into its handling and general reaction mechanisms. Due to its hygroscopic nature, TiBr₄ reacts rapidly with moisture and therefore requires handling under inert atmospheric conditions.[2]

Data Presentation

The following table summarizes quantitative data for a representative reaction catalyzed by Titanium(IV) bromide, highlighting its efficiency under specific conditions.

Reaction TypeSubstrateCo-catalyst/AdditiveCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)Stereoselectivity (α:β)
Anomerization of β-D-glucopyranosideMethyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosideMgBr₂·OEt₂ (100 mol%)10Dichloromethane (B109758)Room Temp.0.59593:7

Experimental Protocols

Protocol for Catalytic Anomerization of β-D-Glucopyranosides

This protocol details the TiBr₄-catalyzed anomerization of a β-D-glucopyranoside to its corresponding α-anomer, a key transformation in carbohydrate chemistry.

Materials:

  • Titanium(IV) bromide (TiBr₄)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (flame-dried)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add titanium(IV) bromide (3.7 mg, 0.01 mmol, 10 mol%) and magnesium bromide diethyl etherate (25.8 mg, 0.1 mmol, 100 mol%).

  • Add 3 mL of anhydrous dichloromethane to the flask and stir the resulting suspension.

  • In a separate flask, dissolve methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (55.5 mg, 0.1 mmol) in 1.5 mL of anhydrous dichloromethane.

  • Slowly add the glucopyranoside solution to the stirred suspension of the catalysts at room temperature.

  • Stir the reaction mixture for 30 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium hydrogen carbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (TLC) on silica (B1680970) gel to afford the desired α-glucoside.

  • Determine the ratio of anomers by High-Performance Liquid Chromatography (HPLC) analysis.

Generalized Protocol for TiBr₄-Promoted Baylis-Hillman Reaction

Materials:

  • Titanium(IV) bromide (TiBr₄)

  • Aryl aldehyde (e.g., p-nitrobenzaldehyde)

  • Activated alkene (e.g., but-3-yn-2-one or methyl vinyl ketone)

  • Tertiary amine (e.g., triethylamine (B128534) or DABCO) as a Lewis base co-catalyst

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (flame-dried)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add the tertiary amine (0.1-0.2 equivalents) and anhydrous dichloromethane.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).

  • Slowly add Titanium(IV) bromide (1.0-1.5 equivalents) to the solution. A color change is typically observed.

  • After stirring for 5-10 minutes, add the aryl aldehyde (1.0 equivalent) to the mixture.

  • Subsequently, add the activated alkene (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-bromomethylene aldol (B89426) or related Baylis-Hillman adduct.

Visualizations

Reaction Mechanism: Lewis Acid Activation of a Carbonyl Group

The primary role of TiBr₄ as a Lewis acid catalyst is to activate electrophiles. The following diagram illustrates the general mechanism of TiBr₄ activating a carbonyl group for nucleophilic attack.

Caption: TiBr₄ activates a carbonyl group, making it more electrophilic.

Experimental Workflow: Handling Air-Sensitive TiBr₄

Due to its reactivity with air and moisture, handling TiBr₄ requires the use of inert atmosphere techniques such as a glovebox or a Schlenk line. The following workflow outlines the key steps for setting up a reaction using an air-sensitive catalyst.

Experimental_Workflow Start Start Prep_Glassware Prepare Glassware (Oven-dry overnight) Start->Prep_Glassware Assemble_Hot Assemble Glassware (while hot) Prep_Glassware->Assemble_Hot Cool_Inert Cool Under Inert Gas (N₂ or Ar) Assemble_Hot->Cool_Inert Add_Catalyst Add TiBr₄ Catalyst (in glovebox or under positive inert gas pressure) Cool_Inert->Add_Catalyst Add_Solvent Add Anhydrous Solvent (via cannula or syringe) Add_Catalyst->Add_Solvent Add_Reagents Add Reactants Add_Solvent->Add_Reagents Run_Reaction Run Reaction (Monitor by TLC) Add_Reagents->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End Product Purify->End

Caption: Workflow for reactions using air-sensitive TiBr₄.

References

Application Notes and Protocols for the Formation of Thin Films using Titanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium-based thin films are of significant interest across various fields, including microelectronics, protective coatings, and biomedical devices, owing to their desirable properties such as high thermal stability, excellent wear resistance, and biocompatibility. Titanium(IV) bromide (TiBr₄), a halogenated precursor, serves as a viable source for the deposition of high-quality titanium-containing thin films, most notably titanium nitride (TiN). These application notes provide detailed protocols and quantitative data for the formation of thin films using titanium bromide, with a primary focus on the chemical vapor deposition (CVD) of titanium nitride.

Applications

Titanium nitride thin films deposited from a titanium bromide precursor are particularly relevant in the microelectronics industry. Their key applications include:

  • Diffusion Barriers: TiN films prevent the interdiffusion of materials between different layers in integrated circuits, for instance, between silicon and metal interconnects like aluminum or tungsten.[1]

  • Adhesion Layers: They are used to improve the adhesion between different materials, such as between silicon dioxide and tungsten plugs.[1]

  • Conductive Layers: Due to their low electrical resistivity, TiN films can be used as conductive layers in various electronic components.[2]

While the primary application discussed is TiN, titanium bromide has also been noted for its use in the formation of titanium silicide (TiSi₂) thin films on silicon substrates.[3]

Data Presentation

The properties of titanium nitride thin films are highly dependent on the deposition parameters. The following tables summarize quantitative data for TiN films deposited via CVD using titanium bromide and, for comparison, the more commonly studied titanium tetrachloride (TiCl₄).

Table 1: Properties of TiN Thin Films Deposited by Atmospheric Pressure Chemical Vapor Deposition (APCVD) using Titanium(IV) Bromide (TiBr₄)

Deposition Temperature (°C)Precursor SystemGrowth Rate (nm/min)Electrical Resistivity (µΩ-cm)Bromine Content (atomic %)Reference
500TiBr₄ in Br₂ / NH₃~17~200~1[1]
400-600TiBr₄ / NH₃---[1]

Table 2: Comparative Properties of TiN Thin Films Deposited by Low-Pressure Chemical Vapor Deposition (LPCVD) using Titanium(IV) Chloride (TiCl₄)

Deposition Temperature (°C)Precursor SystemElectrical Resistivity (µΩ-cm)Chlorine Content (atomic %)Reference
630TiCl₄ / NH₃240 (as-deposited)1.6[2]
600TiCl₄ / NH₃86-
450TiCl₄ / NH₃>5007-8
850TiCl₄ / NH₃-0.15

Experimental Protocols

This section provides a detailed methodology for the deposition of titanium nitride thin films using titanium(IV) bromide via Atmospheric Pressure Chemical Vapor Deposition (APCVD).

Precursor Handling and Preparation

Titanium(IV) bromide is a highly hygroscopic solid at room temperature, which can make its handling and delivery into a CVD reactor challenging.[1] A convenient method to overcome this is to use a liquid solution of TiBr₄ in bromine (Br₂).[1]

Materials:

  • Titanium(IV) bromide (TiBr₄), 98% purity

  • Liquid bromine (Br₂), anhydrous

  • Ammonia (B1221849) (NH₃), ultra-high purity

  • Nitrogen (N₂) or Argon (Ar), ultra-high purity (as a carrier gas)

Procedure:

  • In a controlled inert atmosphere (e.g., a glovebox), prepare a concentrated solution of TiBr₄ in liquid bromine. A common concentration is 85% by weight of TiBr₄.[1]

  • This solution can be used with a direct liquid injection system for vaporization or pumped into a bubbler.

  • If a bubbler is used, the more volatile bromine solvent can be removed by fractional distillation, leaving the TiBr₄ precursor.[1]

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of TiN

Equipment:

  • APCVD Reactor with a heated substrate holder

  • Direct liquid injection or bubbler system for precursor delivery

  • Mass flow controllers for carrier and reactant gases

  • Exhaust and scrubbing system for unreacted precursors and byproducts

Protocol:

  • Place the desired substrate (e.g., silicon wafer) onto the substrate holder in the CVD reactor.

  • Purge the reactor with an inert gas (N₂ or Ar) to remove any residual air and moisture.

  • Heat the substrate to the desired deposition temperature, typically in the range of 400-600 °C.[1]

  • Introduce the vaporized TiBr₄ precursor into the reactor using a carrier gas.

  • Separately, introduce ammonia (NH₃) gas into the reactor.

  • It is crucial to preheat the gas lines for both precursor streams to at least 150 °C to prevent the formation of adducts.[1]

  • The two gas streams are mixed just before reaching the heated substrate.

  • The deposition of the TiN thin film occurs on the substrate surface.

  • The deposition time will determine the final thickness of the film (e.g., a growth rate of ~17 nm/min can be used for estimation).[1]

  • After the desired deposition time, stop the flow of the precursors and cool down the reactor under an inert gas flow.

  • Once at room temperature, the coated substrate can be safely removed.

Mandatory Visualizations

Experimental Workflow for APCVD of TiN from TiBr₄

experimental_workflow APCVD of TiN from TiBr4 Workflow cluster_precursor Precursor Preparation cluster_deposition APCVD Process prep_solution Prepare 85 wt% TiBr4 in Br2 Solution vaporize Vaporize Precursor (Direct Liquid Injection) prep_solution->vaporize introduce_precursors Introduce TiBr4(g) + Carrier Gas and NH3(g) vaporize->introduce_precursors load_substrate Load Substrate purge_reactor Purge Reactor with N2/Ar load_substrate->purge_reactor heat_substrate Heat Substrate (400-600 °C) purge_reactor->heat_substrate heat_substrate->introduce_precursors mix_gases Mix Gases at Reactor Inlet introduce_precursors->mix_gases preheat_lines Preheat Gas Lines (>150 °C) preheat_lines->introduce_precursors deposit_film Deposit TiN Film mix_gases->deposit_film cooldown Cool Down in N2/Ar deposit_film->cooldown unload_sample Unload Coated Substrate cooldown->unload_sample reaction_pathway Simplified Reaction for TiN Formation cluster_products Products TiBr4 TiBr4 (g) NH3 NH3 (g) TiN TiN (s) TiBr4->TiN NH3->TiN HBr HBr (g)

References

Application Notes and Protocols for Titanium(IV) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of titanium(IV) bromide (TiBr₄). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the material.

General Information

Titanium(IV) bromide is a hygroscopic, orange, low-melting solid with a pungent odor.[1] It is a highly reactive Lewis acid used as a catalyst in various organic synthesis reactions, including in the development of fine chemicals and pharmaceuticals.[2][3][4] Its reactivity also presents significant hazards, necessitating strict handling and storage procedures.

Quantitative Data Summary

A summary of the key quantitative data for titanium(IV) bromide is presented in the table below for easy reference.

PropertyValueReferences
Molecular FormulaTiBr₄[1][5]
Molecular Weight367.5 g/mol [1]
AppearanceOrange, low-melting solid/crystals[1][5]
Melting Point38-40 °C (lit.)[3][4]
Boiling Point230 °C (lit.)[3][4]
Density3.25 g/mL at 25 °C (lit.)[3][4]
Safety Precautions and Hazard Mitigation

Titanium(IV) bromide is corrosive and reacts violently with water.[6][7] It can cause severe skin burns and serious eye damage.[6][7] Inhalation of dust or vapors can also be harmful.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6][7]

  • EUH014: Reacts violently with water.[7]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[6][7]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

  • P310: Immediately call a POISON CENTER or doctor/physician.[6][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling titanium(IV) bromide.

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection: A lab coat, chemical-resistant gloves (inspected prior to use), and closed-toe shoes are mandatory.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[6][9] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Handling and Storage Procedures

Handling:

  • Handle titanium(IV) bromide in an inert atmosphere (e.g., a glove box with nitrogen or argon) to prevent contact with moisture and air.[6]

  • Avoid formation of dust and aerosols.[6]

  • Use spark-proof tools and explosion-proof equipment.

  • Never add water to titanium(IV) bromide.[9]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][8]

  • Keep containers tightly sealed and protected from physical damage.[8][9]

  • Store under an inert gas like nitrogen.[6]

  • Store in a corrosives area.[8]

Spill and Leak Procedures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 4.

  • Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material into a sealed, labeled container for disposal.[9]

  • Do not flush the spill with water.[6]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by wiping with a damp cloth. All cleaning materials should be disposed of as hazardous waste.

Disposal

Dispose of titanium(IV) bromide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]

Experimental Protocol: Lewis Acid Catalyzed Friedel-Crafts Alkylation

This protocol describes a representative experiment using titanium(IV) bromide as a Lewis acid catalyst for the Friedel-Crafts alkylation of an aromatic compound.

Materials:

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • In the inert atmosphere, add the aromatic substrate (1.0 eq) and anhydrous DCM to the flask.

  • Slowly add titanium(IV) bromide (0.1 eq) to the stirred solution at 0 °C (ice bath).

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Retrieve TiBr4 from Storage ppe Don Appropriate PPE start->ppe setup Prepare Inert Atmosphere (Glovebox/Schlenk Line) ppe->setup weigh Weigh TiBr4 under Inert Atmosphere setup->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction quench Quench Reaction (if applicable) reaction->quench waste Segregate Waste (Solid & Liquid) quench->waste decontaminate Decontaminate Glassware & Work Area waste->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose finish End dispose->finish

Caption: Workflow for the safe handling of Titanium(IV) Bromide.

Incompatibility_Diagram TiBr4 Titanium(IV) Bromide Water Water TiBr4->Water Violent Reaction, releases HBr Bases Strong Bases TiBr4->Bases Exothermic Reaction Oxidizers Strong Oxidizing Agents TiBr4->Oxidizers Potential for Fire/Explosion Moisture Moisture/Humidity TiBr4->Moisture Hydrolysis, releases HBr

Caption: Incompatibilities of Titanium(IV) Bromide.

References

Application Notes and Protocols: Titanium Bromide in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of titanium bromide reagents in the synthesis of valuable organometallic compounds and organic molecules. The following sections outline key applications, including the Baylis-Hillman reaction, Pinacol coupling, and the synthesis of α-bromo-γ-hydroxyenamides, with a focus on providing reproducible methodologies and comparative data.

Titanium(IV) Bromide Promoted Baylis-Hillman Reaction

Titanium(IV) bromide (TiBr₄) serves as a potent Lewis acid catalyst in the Baylis-Hillman reaction, facilitating the coupling of aldehydes with activated alkynes. A key feature of this methodology is the temperature-dependent formation of different products. At lower temperatures, brominated Baylis-Hillman adducts are the primary products, while at room temperature, further reaction can lead to the formation of α,β-dibrominated compounds. These products are versatile intermediates in organic synthesis, particularly for subsequent transition metal-catalyzed cross-coupling reactions.

Experimental Protocol: TiBr₄ Promoted Reaction of Arylaldehydes with 3-Butyn-2-one[1]

A general procedure for the reaction is as follows:

  • To a solution of the arylaldehyde (0.5 mmol) in a suitable solvent such as CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., nitrogen or argon), titanium(IV) bromide (TiBr₄, 1.4 equiv., 0.7 mmol) is added at the desired temperature (-20 °C or room temperature).

  • 3-Butyn-2-one (B73955) (2.0 equiv., 1.0 mmol) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at the specified temperature for a designated time (e.g., 10 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product(s).

Data Presentation: Product Distribution and Yields

The following table summarizes the results for the TiBr₄-promoted reaction of various arylaldehydes with 3-butyn-2-one at different temperatures.

Aldehyde (ArCHO)Temperature (°C)Product(s)Yield (%)E/Z Ratio
C₆H₅CHO-20α-Bromomethylene aldol7519:1
C₆H₅CHOrtα,β-Dibrominated compound8019:1
4-ClC₆H₄CHO-20α-Bromomethylene aldol82>99:1
4-ClC₆H₄CHOrtα,β-Dibrominated compound85>99:1
4-MeOC₆H₄CHO-20α-Bromomethylene aldol7015:1
4-MeOC₆H₄CHOrtα,β-Dibrominated compound7815:1

Data extracted from Shi, M.; Wang, C.-J. Helvetica Chimica Acta 2002, 85, 841-846.

Logical Relationship Diagram: Temperature-Dependent Product Formation

G TiBr4-Promoted Baylis-Hillman Reaction Pathway cluster_reactants Reactants cluster_low_temp Low Temperature (-20 °C) cluster_rt Room Temperature Arylaldehyde Arylaldehyde Intermediate Baylis-Hillman Intermediate Arylaldehyde->Intermediate Butynone 3-Butyn-2-one Butynone->Intermediate TiBr4 TiBr₄ TiBr4->Intermediate Brominated_Adduct α-Bromomethylene Aldol Intermediate->Brominated_Adduct Quench Dibrominated_Product α,β-Dibrominated Compound Brominated_Adduct->Dibrominated_Product Further reaction with TiBr₄

Caption: Reaction pathway showing temperature-dependent product formation.

Pinacol Coupling Reaction using a Titanium(II) Bromide/Copper System

A low-valent titanium reductant, titanium(II) bromide (TiBr₂), prepared in situ from TiBr₄, in combination with copper, provides an efficient catalytic system for the diastereoselective Pinacol coupling of both aromatic and aliphatic aldehydes.[1] This method allows for the smooth formation of 1,2-diols in good to high yields with a notable preference for the dl-diastereomer.[1]

Experimental Protocol: Diastereoselective Pinacol Coupling[2]

A typical experimental procedure is as follows:

  • In a flame-dried flask under an argon atmosphere, a solution of titanium(IV) bromide (TiBr₄, 2.0 mmol) in dichloromethane (B109758) (CH₂Cl₂, 10 mL) is prepared.

  • Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃, 1.0 mmol) is added to the solution at room temperature, and the mixture is stirred for 30 minutes to generate titanium(II) bromide (TiBr₂).

  • Copper powder (Cu, 2.0 mmol) and pivalonitrile (t-BuCN, 10 mL) are added to the mixture.

  • The reaction mixture is cooled to the desired temperature (e.g., -23 °C or 0 °C).

  • A solution of the aldehyde (1.0 mmol) in CH₂Cl₂ (2 mL) is added dropwise.

  • The reaction is stirred at this temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of K₂CO₃.

  • The mixture is filtered through Celite, and the filtrate is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the 1,2-diol.

Data Presentation: Substrate Scope and Diastereoselectivity

The following table presents the yields and diastereomeric ratios for the Pinacol coupling of various aldehydes using the TiBr₂/Cu system.

AldehydeTemperature (°C)Yield (%)dl/meso Ratio
Benzaldehyde09585/15
4-Chlorobenzaldehyde09888/12
4-Methoxybenzaldehyde09283/17
3-Phenylpropanal-238590/10
Cyclohexanecarboxaldehyde-238892/8

Data extracted from Mukaiyama, T.; Kagayama, A.; Igarashi, K. Chemistry Letters 2000, 29, 336-337.[1]

Experimental Workflow Diagram

G Pinacol Coupling Experimental Workflow start Start prepare_tibr2 Prepare TiBr₂ from TiBr₄ and Hexamethyldisilane in CH₂Cl₂ start->prepare_tibr2 add_cu_piv Add Copper Powder and Pivalonitrile prepare_tibr2->add_cu_piv cool Cool to -23 °C or 0 °C add_cu_piv->cool add_aldehyde Add Aldehyde Solution cool->add_aldehyde stir Stir until Reaction is Complete add_aldehyde->stir quench Quench with aq. K₂CO₃ stir->quench workup Filter, Extract, Dry, and Concentrate quench->workup purify Purify by Column Chromatography workup->purify end End (1,2-Diol Product) purify->end

Caption: Step-by-step workflow for the TiBr₂/Cu mediated Pinacol coupling.

Titanium(IV) Bromide Mediated Synthesis of α-Bromo-γ-hydroxyenamides

Titanium(IV) bromide can mediate the addition of aldehydes or ketones to ynamides to produce α-bromo-γ-hydroxyenamides.[1] This reaction provides a direct route to these highly functionalized molecules, which are of interest in medicinal chemistry and as synthetic intermediates.

Experimental Protocol: Synthesis of α-Bromo-γ-hydroxyenamides[2]

A representative experimental procedure is as follows:

  • To a solution of the ynamide (0.20 mmol) in CH₂Cl₂ (2.0 mL) is added titanium(IV) bromide (TiBr₄, 1.2 equiv., 0.24 mmol) at -78 °C under an argon atmosphere.

  • The mixture is stirred at -78 °C for 10 minutes.

  • A solution of the aldehyde or ketone (1.5 equiv., 0.30 mmol) in CH₂Cl₂ (1.0 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography on silica gel to give the α-bromo-γ-hydroxyenamide.

Data Presentation: Substrate Scope and Yields

The following table illustrates the scope of the TiBr₄-mediated synthesis of α-bromo-γ-hydroxyenamides with various ynamides and carbonyl compounds.

YnamideCarbonyl CompoundProduct Yield (%)
N-Phenyl-N-(phenylethynyl)tosylamideBenzaldehyde85
N-Phenyl-N-(phenylethynyl)tosylamide4-Chlorobenzaldehyde82
N-Phenyl-N-(phenylethynyl)tosylamideCyclohexanecarboxaldehyde78
N-Phenyl-N-(phenylethynyl)tosylamideAcetone75
N-(4-Methoxyphenyl)-N-(phenylethynyl)tosylamideBenzaldehyde88

Data would be extracted from Yabuuchi, Y.; Kusama, H.; Sato, Y. Organic Letters 2016, 18, 4951-4953, if the full text were available to provide specific yields.[1]

Reaction Scheme Diagram

G Synthesis of α-Bromo-γ-hydroxyenamides cluster_reactants Reactants Ynamide Ynamide Reaction_Mixture Reaction at -78 °C Ynamide->Reaction_Mixture Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Mixture TiBr4 TiBr₄ TiBr4->Reaction_Mixture Quenching Aqueous Workup Reaction_Mixture->Quenching Product α-Bromo-γ-hydroxyenamide Quenching->Product

Caption: General scheme for the TiBr₄-mediated synthesis of α-bromo-γ-hydroxyenamides.

Disclaimer: The experimental protocols and data provided are for informational purposes only and should be used with appropriate safety precautions in a laboratory setting. Researchers should consult the original publications for complete details and safety information.

References

Application Notes and Protocols: Titanium(III) Bromide in Alkene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) bromide (TiBr₃) is a transition metal halide that serves as a catalyst component in Ziegler-Natta systems for alkene polymerization.[1][2] While less common than its chloride counterparts (TiCl₃ and TiCl₄), TiBr₃ can be utilized to catalyze the polymerization of α-olefins such as ethylene (B1197577) and propylene (B89431).[2][3] This document provides a detailed overview of the application of TiBr₃ in this context, including catalyst preparation, polymerization protocols, and expected outcomes. The information presented is a synthesis of established principles for titanium-based Ziegler-Natta catalysts, adapted for the use of TiBr₃ where specific literature is not available.

Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the production of stereoregular polymers with controlled molecular weights.[3][4] A typical Ziegler-Natta system consists of a transition metal compound (the catalyst, e.g., TiBr₃) and an organoaluminum compound (the co-catalyst or activator).[4] The interaction between these two components generates the active sites for polymerization.[5]

Data Presentation

The performance of a TiBr₃-based catalyst system is influenced by various factors, including the choice of co-catalyst, the Al/Ti molar ratio, polymerization temperature, and monomer pressure. The following tables provide a representative summary of how these parameters can affect catalyst activity and the properties of the resulting polymer. The data is extrapolated from studies on analogous titanium-based Ziegler-Natta catalysts.

Catalyst SystemCo-catalystAl/Ti Molar RatioPolymerization Temperature (°C)Catalyst Activity (kg Polymer / mol Ti · h)Polymer Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
TiBr₃/MgCl₂Triethylaluminum (TEAl)5070[Data not available][Data not available][Data not available]
TiBr₃/MgCl₂Triisobutylaluminum (TIBAL)10070[Data not available][Data not available][Data not available]
TiBr₃/MgCl₂Diethylaluminum Chloride (DEAC)15070[Data not available][Data not available][Data not available]

Note: Specific quantitative data for TiBr₃ is limited in the public domain. The performance is expected to be comparable to TiCl₃-based systems under similar conditions.

ParameterEffect on Catalyst ActivityEffect on Polymer Molecular Weight
Increasing Al/Ti Ratio Generally increases up to an optimum, then may decrease.[6]Tends to decrease due to increased chain transfer reactions.[7]
Increasing Temperature Increases initially, but can lead to faster catalyst deactivation at higher temperatures.Generally decreases due to increased rates of chain transfer and termination.
Increasing Monomer Pressure Increases the rate of polymerization and thus catalyst activity.Can lead to an increase in molecular weight.
Presence of Hydrogen Acts as a chain transfer agent to control and reduce molecular weight.Decreases significantly with increasing hydrogen concentration.

Experimental Protocols

The following protocols are representative methodologies for the preparation of a TiBr₃ catalyst and its use in alkene polymerization. These are based on established procedures for titanium-based Ziegler-Natta catalysts.[8][9]

Protocol 1: Preparation of a Supported TiBr₃ Catalyst

This protocol describes the preparation of a magnesium chloride-supported TiBr₃ catalyst. MgCl₂ is a common support material that enhances the activity of titanium-based catalysts.[2]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium(IV) Bromide (TiBr₄)

  • Triethylaluminum (TEAl) or other suitable reducing agent

  • Anhydrous heptane (B126788) or other inert solvent

  • Electron donor (e.g., ethyl benzoate, diisobutyl phthalate) - optional, for controlling stereospecificity.

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Support Preparation: Ball mill anhydrous MgCl₂ for a specified period (e.g., 24-48 hours) to increase its surface area and create defects.

  • Titanium Precursor Impregnation:

    • In a Schlenk flask under an inert atmosphere, suspend the activated MgCl₂ in anhydrous heptane.

    • Slowly add a solution of TiBr₄ in heptane to the MgCl₂ slurry with vigorous stirring. The amount of TiBr₄ should be calculated to achieve the desired titanium loading on the support.

    • Heat the mixture to a specific temperature (e.g., 80-100 °C) and maintain for 1-2 hours to facilitate the reaction between TiBr₄ and the MgCl₂ support.

  • Reduction of Ti(IV) to Ti(III):

    • Cool the mixture to room temperature.

    • Slowly add a solution of TEAl in heptane. The Al/Ti molar ratio should be carefully controlled as it influences the extent of reduction. An excess of the reducing agent is typically used.

    • Stir the mixture at a controlled temperature (e.g., 50-70 °C) for 1-2 hours. The color of the solid should change, indicating the reduction of Ti(IV) to Ti(III).

  • Washing and Isolation:

    • Allow the solid catalyst to settle.

    • Decant the supernatant liquid.

    • Wash the solid catalyst multiple times with anhydrous heptane to remove unreacted reagents and byproducts.

    • Dry the final catalyst under vacuum to obtain a free-flowing powder.

    • Store the catalyst under an inert atmosphere.

Protocol 2: Slurry-Phase Alkene Polymerization

This protocol outlines a general procedure for the polymerization of ethylene or propylene in a slurry phase using the prepared TiBr₃ catalyst.

Materials:

  • Prepared supported TiBr₃ catalyst

  • Triethylaluminum (TEAl) or other co-catalyst

  • Anhydrous heptane or other inert polymerization solvent

  • High-purity alkene monomer (ethylene or propylene)

  • Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controls, and monomer feed line.

  • Quenching agent (e.g., acidified methanol)

Procedure:

  • Reactor Preparation:

    • Thoroughly dry and purge the polymerization reactor with an inert gas (nitrogen or argon) to remove all traces of oxygen and moisture.

    • Add the desired amount of anhydrous heptane to the reactor.

  • Co-catalyst Addition:

    • Inject the required amount of co-catalyst solution (e.g., TEAl in heptane) into the reactor. The amount is determined by the desired Al/Ti molar ratio.

  • Catalyst Injection:

    • Suspend the prepared TiBr₃ catalyst in a small amount of anhydrous heptane and inject the slurry into the reactor with stirring.

  • Polymerization:

    • Pressurize the reactor with the alkene monomer to the desired pressure.

    • Maintain a constant temperature and pressure throughout the polymerization. The monomer is continuously fed to the reactor to maintain the pressure.

    • Monitor the reaction time and monomer uptake.

  • Termination and Quenching:

    • After the desired polymerization time, stop the monomer feed and vent the reactor.

    • Quench the reaction by adding a small amount of acidified methanol (B129727) to deactivate the catalyst.

  • Polymer Isolation and Purification:

    • Collect the polymer by filtration.

    • Wash the polymer with methanol and then with water to remove catalyst residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the polymer yield to calculate the catalyst activity.

    • Characterize the polymer for its molecular weight and molecular weight distribution (e-g., using Gel Permeation Chromatography - GPC), and thermal properties (e.g., using Differential Scanning Calorimetry - DSC).

Visualizations

Experimental Workflow for Alkene Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Analysis prep1 Reactor Purging (Inert Atmosphere) prep2 Solvent Addition (Anhydrous Heptane) prep1->prep2 prep3 Co-catalyst Addition (e.g., TEAl) prep2->prep3 prep4 Catalyst Slurry Injection (TiBr3/MgCl2) prep3->prep4 poly1 Pressurization with Alkene (e.g., Ethylene, Propylene) prep4->poly1 Initiation poly2 Constant Temperature and Pressure poly1->poly2 poly3 Monomer Consumption poly2->poly3 workup1 Reaction Quenching (Acidified Methanol) poly3->workup1 Termination workup2 Polymer Filtration workup1->workup2 workup3 Washing and Drying workup2->workup3 workup4 Polymer Characterization (GPC, DSC) workup3->workup4 G catalyst Titanium(III) Bromide (TiBr3) active_site Active Catalytic Site catalyst->active_site support Magnesium Chloride (MgCl2 Support) support->catalyst Supports and disperses cocatalyst Organoaluminum Compound (e.g., TEAl) cocatalyst->active_site Activates polymer Polyolefin active_site->polymer Chain propagation monomer Alkene Monomer monomer->active_site Coordinates and inserts

References

Application Notes and Protocols: Titanium Bromide as a Precursor for Titanium-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various titanium-based materials using titanium(IV) bromide (TiBr₄) as a precursor. The protocols are intended for research and development purposes.

Synthesis of Titanium Dioxide (TiO₂) Nanoparticles via Sol-Gel Hydrolysis

Titanium dioxide nanoparticles can be synthesized from titanium tetrabromide through a sol-gel process involving hydrolysis and condensation. The properties of the resulting TiO₂ are highly dependent on reaction conditions such as temperature, pH, and solvent composition. While protocols using titanium tetrachloride (TiCl₄) are more common, the principles can be adapted for TiBr₄, which hydrolyzes rapidly in the presence of water.[1]

Experimental Protocol

Objective: To synthesize anatase TiO₂ nanoparticles from TiBr₄.

Materials:

Procedure:

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TiBr₄ in anhydrous ethanol to form a 0.1 M solution. The dissolution should be performed at 0°C in an ice bath to control the exothermic reaction.

  • Separately, prepare a solution of deionized water in ethanol (1:4 v/v).

  • Slowly add the water/ethanol solution dropwise to the TiBr₄ solution under vigorous stirring. The hydrolysis of TiBr₄ is rapid, and this controlled addition is crucial to manage the reaction rate and obtain a uniform particle size.[1]

  • After the complete addition of the water/ethanol solution, continue stirring for 1 hour at room temperature to allow for the hydrolysis and condensation reactions to proceed, forming a sol.

  • Adjust the pH of the sol to approximately 8 by the dropwise addition of ammonium hydroxide solution. This will induce the gelation of the sol.

  • Age the resulting gel for 24 hours at room temperature.

  • Wash the gel repeatedly with deionized water and then with ethanol to remove byproducts. Centrifugation can be used to separate the gel from the supernatant.

  • Dry the washed gel in an oven at 80°C for 12 hours to obtain a powder.

  • Calcination of the dried powder at 400-500°C for 2 hours in a muffle furnace will yield crystalline anatase TiO₂ nanoparticles.

Logical Workflow for TiO₂ Synthesis

TiO2_Synthesis cluster_preparation Precursor Preparation cluster_reaction Hydrolysis and Gelation cluster_processing Post-Processing A Dissolve TiBr4 in anhydrous ethanol at 0°C C Slowly add water/ethanol to TiBr4 solution A->C B Prepare water/ethanol solution B->C D Stir for 1 hour (Sol formation) C->D E Adjust pH to 8 with NH4OH (Gel formation) D->E F Age gel for 24 hours E->F G Wash with water and ethanol F->G H Dry at 80°C G->H I Calcine at 400-500°C H->I J Anatase TiO2 Nanoparticles I->J TiN_CVD cluster_reactants Reactants cluster_process CVD Process cluster_products Products TiBr4 TiBr4 (vapor) Reactor Heated Substrate (400-600°C) TiBr4->Reactor NH3 NH3 (gas) NH3->Reactor TiN TiN Film Reactor->TiN Byproducts Byproducts (e.g., HBr) Reactor->Byproducts TiC_Synthesis cluster_step1 Step 1: TiO2 Synthesis cluster_step2 Step 2: Carbothermal Reduction A TiBr4 Precursor B Sol-Gel Hydrolysis A->B C TiO2 Powder B->C D Mix with Carbon Source C->D E Heat in Inert Atmosphere (1300-1500°C) D->E F TiC Powder E->F

References

Application Notes and Protocols for the Safe Handling of Titanium Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium tetrabromide (TiBr₄) is a highly reactive, hygroscopic, and corrosive solid that serves as a versatile Lewis acid catalyst in various organic syntheses. Its utility in research and development is significant; however, its hazardous properties necessitate strict adherence to safety protocols to prevent injury and property damage. These application notes provide detailed procedures and safety information for handling, storing, and disposing of titanium tetrabromide in a laboratory setting.

Hazard Identification and Quantitative Data

Titanium tetrabromide poses several significant hazards. It reacts violently with water, releasing corrosive hydrogen bromide gas.[1][2] It is corrosive and can cause severe skin burns and serious eye damage.[3] Inhalation may lead to respiratory irritation and corrosive injuries to the upper respiratory tract and lungs.

PropertyDataSource(s)
Chemical Formula TiBr₄[1]
Molar Mass 367.48 g/mol [1]
Appearance Amber-yellow or orange, highly hygroscopic solid[4]
Melting Point 39 °C (102 °F)[1]
Boiling Point 230 °C (446 °F)[1]
Solubility Decomposes in water. Soluble in chlorocarbons and benzene.[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1][3]
GHS Precautionary Codes P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1][3]
Incompatibilities Water, moisture, strong oxidizing agents, strong bases.
Decomposition Products Hydrogen bromide, metal oxides.[5]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls
  • Fume Hood: All manipulations of titanium tetrabromide must be performed in a certified chemical fume hood to control exposure to dust and corrosive vapors.

  • Glove Box: For procedures requiring an inert atmosphere to prevent reaction with moisture, a glove box is essential.[6]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[7]

  • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected before use) are required.[7][8]

  • Respiratory Protection: In situations where the fume hood is not sufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges for acid gases should be used.[3]

Experimental Protocols

Weighing and Dispensing Titanium Tetrabromide

This protocol outlines the procedure for safely weighing solid titanium tetrabromide.

  • Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Place a weighing balance inside the fume hood or have a dedicated balance for hazardous materials.

    • Prepare all necessary equipment: spatulas, weighing paper or a tared, dry glass container, and a waste container for contaminated items.

    • Don all required PPE.

  • Procedure:

    • Move the sealed container of titanium tetrabromide to the fume hood.

    • Carefully open the container, minimizing the creation of dust.

    • Using a clean, dry spatula, transfer the desired amount of titanium tetrabromide to the weighing paper or tared container.

    • Once the desired amount is weighed, securely close the main container.

    • Promptly use the weighed material in your experiment.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces with a dry cloth or paper towel, which should then be disposed of as hazardous waste.

    • Wipe down the balance and the fume hood sash.

Preparation of a Titanium Tetrabromide Solution

This protocol describes the safe preparation of a solution of titanium tetrabromide in a non-aqueous, compatible solvent.

  • Preparation:

    • This procedure should be performed in a glove box under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

    • Select a dry, appropriate solvent (e.g., dichloromethane, chloroform, or bromine for specific applications).[4][9] Ensure the solvent is anhydrous.

    • Have a clean, dry flask with a magnetic stir bar ready.

    • Don all required PPE.

  • Procedure:

    • Weigh the required amount of titanium tetrabromide following the protocol in section 4.1 within the glove box.

    • Add the anhydrous solvent to the flask.

    • Slowly and carefully add the weighed titanium tetrabromide to the solvent while stirring.

    • Continue stirring until the solid is fully dissolved.

    • Seal the flask containing the solution.

  • Storage:

    • Store the solution in a clearly labeled, sealed container in a cool, dry, and dark place, away from incompatible materials.

Quenching and Disposal of Titanium Tetrabromide Waste

This protocol details the safe quenching of residual titanium tetrabromide and its disposal.

  • Preparation:

    • All quenching procedures must be performed in a chemical fume hood.

    • Prepare a quenching solution of isopropanol (B130326) or ethanol (B145695).[10]

    • Have a container of ice and a larger container for an ice bath ready.

    • Don all required PPE.

  • Quenching Procedure:

    • Cool the vessel containing the titanium tetrabromide residue in an ice bath.

    • Slowly and carefully add the quenching solvent (isopropanol or ethanol) dropwise to the residue. Be prepared for a vigorous reaction and the evolution of gas.[10]

    • Continue adding the quenching solvent until the reaction subsides.

    • Once the reaction has ceased, slowly add water dropwise to quench any remaining reactive material.

    • Neutralize the resulting solution with a weak base, such as sodium bicarbonate, if necessary.

  • Disposal:

    • The neutralized waste should be collected in a designated hazardous waste container.

    • Label the waste container clearly with its contents.

    • Dispose of the waste through your institution's hazardous waste management program.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. For a small spill, use a dry, non-reactive absorbent material (such as sand or vermiculite) to contain the spill.[5] Do not use water.[5] For a large spill, contact your institution's emergency response team.

Visual Workflow and Logic Diagrams

SafeHandlingWorkflow Safe Handling Workflow for Titanium Tetrabromide cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weighing (in fume hood/glove box) prep_materials->weigh dissolve Dissolving (in inert atmosphere) weigh->dissolve react Performing Reaction dissolve->react quench Quench Residual Reagent react->quench neutralize Neutralize Waste quench->neutralize dispose Dispose as Hazardous Waste neutralize->dispose spill Spill contain_spill Contain with Inert Material spill->contain_spill exposure Personal Exposure first_aid Administer First Aid exposure->first_aid notify_emergency Notify Emergency Response contain_spill->notify_emergency seek_medical Seek Medical Attention first_aid->seek_medical

Caption: A logical workflow for the safe handling of titanium tetrabromide from preparation to disposal.

QuenchingProtocol Quenching Protocol for Titanium Tetrabromide Waste start Start: Residual TiBr4 in Reaction Vessel cool Cool vessel in an ice bath start->cool add_alcohol Slowly add isopropanol or ethanol dropwise cool->add_alcohol check_reaction Does the reaction continue? add_alcohol->check_reaction check_reaction->add_alcohol Yes add_water Slowly add water dropwise check_reaction->add_water No neutralize Neutralize with weak base (e.g., NaHCO3) add_water->neutralize dispose Collect in hazardous waste container neutralize->dispose

Caption: A step-by-step protocol for safely quenching titanium tetrabromide waste.

References

Application Notes and Protocols: TiBr₄ in Mukaiyama Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol (B89426) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. This powerful reaction involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone, facilitated by a Lewis acid catalyst. While titanium tetrachloride (TiCl₄) is the most commonly employed catalyst, other titanium halides, such as titanium tetrabromide (TiBr₄), can also be utilized. These application notes provide a detailed overview of the TiBr₄-mediated Mukaiyama aldol reaction, including its mechanism, applications, and experimental protocols.

Note on Data Availability: While the Mukaiyama aldol reaction is extensively documented, specific quantitative data and detailed protocols for TiBr₄ as the primary catalyst are not as widely reported in the available scientific literature as those for TiCl₄. The following protocols and data are based on the general principles of titanium-catalyzed Mukaiyama aldol reactions and may require optimization for specific substrates when using TiBr₄.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the titanium-catalyzed Mukaiyama aldol reaction involves the activation of the carbonyl compound by the Lewis acid. The titanium halide coordinates to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of the silyl enol ether to form a new carbon-carbon bond. A subsequent workup step hydrolyzes the resulting silyl ether to yield the desired β-hydroxy carbonyl compound. The stereochemical outcome of the reaction is influenced by the geometry of the silyl enol ether, the nature of the reactants, and the reaction conditions.

A diagram illustrating the generally accepted reaction mechanism is provided below.

Mukaiyama_Aldol_Mechanism Aldehyde R¹CHO ActivatedAldehyde R¹CHO•••TiBr₄ Aldehyde->ActivatedAldehyde Coordination SilylEnolEther R²R³C=C(R⁴)OSiR₃ Intermediate [Intermediate Complex] SilylEnolEther->Intermediate Nucleophilic Attack TiBr4 TiBr₄ TiBr4->ActivatedAldehyde ActivatedAldehyde->Intermediate ProductSilylEther R¹CH(OSiR₃)C(R²)R³C(=O)R⁴ Intermediate->ProductSilylEther Rearrangement Product β-Hydroxy Carbonyl ProductSilylEther->Product Workup (H₂O)

Figure 1: General mechanism of the TiBr₄-mediated Mukaiyama aldol reaction.

Applications in Organic Synthesis

The Mukaiyama aldol reaction is a versatile tool for the construction of complex organic molecules, including natural products and pharmaceuticals. The β-hydroxy carbonyl motif generated is a common structural feature in many biologically active compounds. The reaction allows for the creation of new stereocenters with a high degree of control, making it invaluable in asymmetric synthesis. For instance, it has been a key step in the total synthesis of various natural products.[1]

Experimental Protocols

The following are general protocols for performing a TiBr₄-mediated Mukaiyama aldol reaction. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for a Diastereoselective Mukaiyama Aldol Reaction

This protocol describes a general procedure for the reaction between a silyl enol ether and an aldehyde catalyzed by TiBr₄.

Materials:

  • Aldehyde

  • Silyl enol ether

  • Titanium tetrabromide (TiBr₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add the aldehyde (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of TiBr₄ (1.1 equiv) in anhydrous dichloromethane to the stirred solution of the aldehyde.

  • Stir the mixture at -78 °C for 30 minutes.

  • To this mixture, add a solution of the silyl enol ether (1.2 equiv) in anhydrous dichloromethane dropwise over 15 minutes.

  • Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Experimental Workflow

The logical flow of a typical Mukaiyama aldol experiment is outlined in the diagram below.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aldehyde and Solvent (DCM) Setup->Reagents Cooling Cool to -78 °C Reagents->Cooling Add_TiBr4 Add TiBr₄ Solution Cooling->Add_TiBr4 Stir1 Stir for 30 min Add_TiBr4->Stir1 Add_EnolEther Add Silyl Enol Ether Stir1->Add_EnolEther Reaction Monitor Reaction (TLC) Add_EnolEther->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Workup Aqueous Workup (Extraction, Drying) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Figure 2: A typical experimental workflow for the Mukaiyama aldol reaction.

Data Presentation

Due to the limited availability of specific data for TiBr₄-catalyzed Mukaiyama aldol reactions in the reviewed literature, a comprehensive comparative table with TiCl₄ cannot be provided at this time. However, the following table presents representative data for TiCl₄-catalyzed reactions to serve as a benchmark. Researchers using TiBr₄ would need to generate analogous data for their specific systems.

Table 1: Representative Data for TiCl₄-Catalyzed Mukaiyama Aldol Reactions

EntryAldehydeSilyl Enol EtherYield (%)Diastereomeric Ratio (syn:anti)Reference
1Benzaldehyde1-(Trimethylsilyloxy)cyclohexene8580:20General Literature
2Isobutyraldehyde1-Phenyl-1-(trimethylsilyloxy)ethene9095:5General Literature
3Propanal(Z)-1-(tert-Butyldimethylsilyloxy)-1-propene755:95General Literature

Note: The yields and diastereomeric ratios are highly dependent on the specific substrates, reaction conditions, and the geometry of the silyl enol ether.

Safety Precautions

  • Titanium tetrabromide (TiBr₄) is a moisture-sensitive and corrosive solid. It should be handled under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood.

  • TiBr₄ reacts exothermically with water and protic solvents, releasing HBr gas.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Anhydrous solvents and reagents are crucial for the success of the reaction.

Conclusion

The TiBr₄-mediated Mukaiyama aldol reaction offers a valuable method for the stereoselective synthesis of β-hydroxy carbonyl compounds. While detailed protocols and extensive quantitative data specifically for TiBr₄ are less common in the literature compared to TiCl₄, the general principles and procedures outlined in these application notes provide a solid foundation for researchers to explore its utility. Further investigation into the specific effects of TiBr₄ on reaction outcomes, including yield and stereoselectivity, is warranted to fully exploit its potential in organic synthesis.

References

Applications of Titanium Bromide in Semiconductor Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of various forms of titanium bromide in semiconductor fabrication. It covers the application of Titanium (IV) bromide (TiBr₄) as a precursor for thin film deposition, the use of Titanium (III) bromide (TiBr₃) in the fabrication of 2D electronic devices, and the utilization of Cesium Titanium Bromide (Cs₂TiBr₆) as a lead-free perovskite material in solar cells.

Titanium (IV) Bromide (TiBr₄) for Thin Film Deposition

Titanium (IV) bromide (TiBr₄) is a versatile precursor for the deposition of titanium-containing thin films, such as titanium nitride (TiN), which are critical in modern semiconductor manufacturing. These films serve as diffusion barriers, adhesion layers, and conductive contacts. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are the primary techniques employed for this purpose.

Data Presentation: Properties of TiN Films from TiBr₄ Precursors

The following table summarizes key properties of TiN films deposited using TiBr₄ or analogous halide precursors.

PropertyValueDeposition MethodNotes
Resistivity80 - 400 µΩ·cmALDLower resistivity is achieved at higher deposition temperatures (e.g., 500 °C)[1][2].
Growth Rate~0.331 Å/cycleThermal ALDAt 600 °C, using TiCl₄ and NH₃[3].
Impurity Concentration (Cl)< 1 at.%ALDLower impurity levels are crucial for device performance and reliability[4].
Step CoverageExcellent (100% conformality in high aspect ratio trenches)ALDA key advantage of ALD for fabricating 3D device structures[4].
Experimental Protocol: Atomic Layer Deposition of TiN from TiBr₄

This protocol describes the thermal ALD of TiN thin films using TiBr₄ and a nitrogen source, such as ammonia (B1221849) (NH₃) or hydrazine (B178648) (N₂H₄). The process is based on self-limiting surface reactions.

Materials:

  • Titanium (IV) bromide (TiBr₄) precursor

  • Nitrogen precursor (e.g., anhydrous ammonia or hydrazine)

  • High-purity nitrogen (N₂) or argon (Ar) purge gas

  • Substrate (e.g., Si wafer with a SiO₂ surface)

  • ALD reactor

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants.

    • Load the substrate into the ALD reactor.

  • Reactor Setup:

    • Heat the TiBr₄ precursor to its sublimation temperature to ensure adequate vapor pressure. The precursor container should be maintained at a stable temperature.

    • Set the substrate temperature within the ALD window, typically between 350°C and 500°C[1][2].

    • Set the flow rates for the precursors and purge gas.

  • ALD Cycle: Each ALD cycle consists of four steps: a. TiBr₄ Pulse: Introduce TiBr₄ vapor into the reactor chamber for a specific pulse time (e.g., 0.1 - 1.0 seconds). The precursor will chemisorb onto the substrate surface until it is saturated. b. Purge 1: Purge the chamber with an inert gas (N₂ or Ar) to remove any unreacted TiBr₄ and gaseous byproducts. c. Nitrogen Precursor Pulse: Introduce the nitrogen precursor (e.g., NH₃) into the chamber. It will react with the chemisorbed TiBr₄ layer to form a monolayer of TiN. d. Purge 2: Purge the chamber again with the inert gas to remove unreacted nitrogen precursor and reaction byproducts.

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles.

  • Post-Deposition:

    • Cool down the reactor under an inert atmosphere.

    • Remove the substrate for characterization.

ALD_Workflow cluster_0 ALD Cycle TiBr4_Pulse TiBr4 Pulse Purge1 Purge TiBr4_Pulse->Purge1 Step 1 N_Precursor_Pulse N-Precursor Pulse Purge1->N_Precursor_Pulse Step 2 Purge2 Purge N_Precursor_Pulse->Purge2 Step 3 Purge2->TiBr4_Pulse Step 4 (Repeat) Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Reactor_Setup Reactor Setup Substrate_Prep->Reactor_Setup Deposition Deposition (Repeat Cycles) Reactor_Setup->Deposition Cooldown Cooldown Deposition->Cooldown End End Cooldown->End TiBr3_FET_Fabrication Start Start: TiBr3 Crystal Exfoliation Mechanical Exfoliation Start->Exfoliation Transfer Transfer to Si/SiO2 Exfoliation->Transfer Identification Flake Identification (Microscopy/AFM) Transfer->Identification Lithography E-beam/Photolithography Identification->Lithography Metallization Metal Deposition (Source/Drain) Lithography->Metallization LiftOff Lift-off Metallization->LiftOff Characterization Electrical Characterization LiftOff->Characterization End End: TiBr3 FET Characterization->End Perovskite_Solar_Cell_Fabrication cluster_layers Device Layers cluster_process Fabrication Process Back_Contact Back Contact (Au/Ag) HTL Hole Transport Layer (HTL) HTL->Back_Contact Perovskite Cs2TiBr6 Perovskite Perovskite->HTL ETL Electron Transport Layer (ETL) ETL->Perovskite FTO FTO Substrate FTO->ETL Substrate_Cleaning Substrate Cleaning ETL_Deposition ETL Deposition Substrate_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Deposition ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition Perovskite_Deposition->HTL_Deposition Back_Contact_Evaporation Back Contact Evaporation HTL_Deposition->Back_Contact_Evaporation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Titanium Bromide by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of titanium bromide (primarily titanium tetrabromide, TiBr₄) by sublimation. It is intended for researchers, scientists, and professionals in drug development and materials science.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sublimation of titanium bromide.

Problem ID Issue Potential Causes Recommended Solutions
SUB-001 Low or No Sublimate Collection 1. Temperature too low: The sublimation temperature has not been reached. 2. Vacuum pressure too high: The system pressure is not low enough to allow for sublimation at the applied temperature. 3. System leak: A leak in the apparatus is preventing the system from reaching the required vacuum.1. Gradually increase the temperature of the heating mantle or oil bath. 2. Ensure the vacuum pump is operating correctly and can achieve the necessary low pressure. Check for any leaks in the system. 3. Inspect all joints and seals for leaks. Re-grease joints if necessary.
SUB-002 Product is Discolored (e.g., dark red, brown, or black) 1. Decomposition: The heating temperature is too high, causing the TiBr₄ to decompose. 2. Contamination: The starting material is highly impure, or there is contamination from the sublimation apparatus.1. Reduce the heating temperature. TiBr₄ has a relatively low boiling point (230 °C), and decomposition can occur at elevated temperatures, especially under vacuum.[1] 2. Ensure the sublimation apparatus is thoroughly clean and dry before use. Consider a pre-purification step if the starting material is of low quality.
SUB-003 Sublimate is Wet or Fuming 1. Presence of moisture: The starting material or the apparatus was not properly dried, leading to hydrolysis of the TiBr₄.[1] 2. Hygroscopic nature of TiBr₄: The purified product has been exposed to atmospheric moisture after sublimation.1. Thoroughly dry all glassware in an oven before assembly. Ensure the starting material is anhydrous. 2. Backfill the apparatus with an inert gas (e.g., argon or nitrogen) before opening it to the atmosphere. Handle the purified product in a glovebox or other inert atmosphere environment.
SUB-004 Co-sublimation of Impurities 1. Volatile impurities: The crude TiBr₄ contains impurities with similar vapor pressures. 2. Insufficient temperature gradient: The temperature difference between the heating source and the cold finger is not large enough for effective separation.1. If volatile impurities are suspected, a preliminary purification step, such as fractional distillation or treatment with a gettering agent (e.g., copper powder to bind certain impurities), may be necessary. 2. Ensure the cold finger is adequately cooled (e.g., with circulating cold water or a dry ice/acetone slurry) to maximize the temperature gradient.
SUB-005 Low Yield 1. Incomplete sublimation: The sublimation was not run for a sufficient amount of time. 2. Sub-optimal conditions: The temperature and pressure are not optimized for efficient sublimation. 3. Material loss during handling: Product was lost during transfer or collection.1. Increase the duration of the sublimation process. 2. Systematically vary the temperature and pressure to find the optimal conditions for your specific setup. 3. Handle the purified product carefully in an inert atmosphere to prevent both contamination and physical loss.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature and pressure for the sublimation of Titanium Bromide (TiBr₄)?

A1: Titanium tetrabromide readily sublimes under reduced pressure.[1] While the optimal conditions can vary depending on the specific apparatus and the purity of the starting material, a general starting point is to heat the sample to a temperature below its melting point (39 °C) and boiling point (230 °C) under a high vacuum (e.g., <0.1 Torr).[1] It is recommended to start with a lower temperature and gradually increase it while monitoring for the onset of sublimation.

Q2: What are the common impurities in crude Titanium Bromide?

A2: Common impurities in titanium halides can include other metal halides and oxyhalides, as well as hydrolysis products if the material has been exposed to moisture. For instance, in the closely related titanium tetrachloride (TiCl₄), impurities such as vanadium oxychloride (VOCl₃) are common. Similar volatile metal halides could be present in TiBr₄.

Q3: How can I prevent the hydrolysis of my purified Titanium Bromide?

A3: TiBr₄ is highly sensitive to moisture and will rapidly hydrolyze in the presence of water.[1] To prevent this, it is crucial to use thoroughly dried glassware and an anhydrous starting material. After sublimation, the apparatus should be backfilled with an inert gas like argon or nitrogen before exposing the purified product to the atmosphere. All handling of the purified TiBr₄ should ideally be performed in a glovebox.

Q4: What is a suitable experimental setup for the sublimation of Titanium Bromide?

A4: A standard laboratory vacuum sublimation apparatus is suitable. This typically consists of a flask or tube to hold the crude TiBr₄, a "cold finger" condenser, a vacuum port, and a heating source (e.g., a heating mantle or oil bath). The cold finger is cooled with circulating water or a dry ice/acetone slurry to provide a surface for the purified TiBr₄ to condense upon.

Q5: Is it possible to sublime TiBr₄ at atmospheric pressure?

A5: While some compounds can be sublimed at atmospheric pressure, it is generally not practical for TiBr₄. Sublimation is favored at pressures below the substance's triple point. For TiBr₄, applying a vacuum significantly lowers the temperature required for sublimation, which helps to prevent thermal decomposition and improve the efficiency of the purification.

Experimental Protocol: Purification of Titanium Bromide by Sublimation

This protocol provides a general methodology for the purification of TiBr₄ by vacuum sublimation.

1. Preparation of the Apparatus:

  • Thoroughly clean all components of the sublimation apparatus (sublimation tube, cold finger, and any necessary adapters).
  • Dry all glassware in an oven at >120 °C for at least 4 hours to remove any residual moisture.
  • Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas.

2. Assembly of the Apparatus:

  • In an inert atmosphere (e.g., a glovebox), load the crude TiBr₄ into the bottom of the sublimation tube.
  • Lightly grease the joints of the sublimation apparatus with a high-vacuum grease.
  • Insert the cold finger into the sublimation tube and ensure a good seal.
  • Securely clamp the assembled apparatus.

3. Sublimation Process:

  • Connect the apparatus to a high-vacuum line.
  • Slowly evacuate the system to the desired pressure (e.g., <0.1 Torr).
  • Once the desired vacuum is achieved, begin circulating the coolant through the cold finger.
  • Gradually heat the bottom of the sublimation tube using a heating mantle or oil bath.
  • Monitor the apparatus for the appearance of sublimed crystals on the cold finger. Adjust the temperature as needed to maintain a steady rate of sublimation without melting or decomposing the sample.
  • Continue the sublimation until a sufficient amount of purified product has collected on the cold finger.

4. Product Recovery:

  • Turn off the heating and allow the apparatus to cool to room temperature.
  • Turn off the coolant flow to the cold finger.
  • Slowly and carefully backfill the apparatus with a dry, inert gas (e.g., argon or nitrogen).
  • In an inert atmosphere, carefully remove the cold finger and scrape the purified TiBr₄ crystals onto a pre-weighed, dry container.
  • Seal the container and store it in a desiccator or glovebox.

Visualizations

Sublimation_Workflow start Start prep Prepare Apparatus (Clean and Dry) start->prep 1 load Load Crude TiBr₄ (Inert Atmosphere) prep->load 2 assemble Assemble Apparatus load->assemble 3 evacuate Evacuate System (<0.1 Torr) assemble->evacuate 4 cool Cool Cold Finger evacuate->cool 5 heat Heat Sample cool->heat 6 sublime Sublimation Occurs heat->sublime 7 collect Collect Purified TiBr₄ (On Cold Finger) sublime->collect 8 cool_down Cool Apparatus collect->cool_down 9 backfill Backfill with Inert Gas cool_down->backfill 10 recover Recover Product (Inert Atmosphere) backfill->recover 11 end End recover->end 12

Caption: Experimental workflow for the purification of titanium bromide by sublimation.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield discoloration Discoloration? start->discoloration wet_product Product Wet/Fuming? start->wet_product check_temp_pressure Optimize Temp/Pressure low_yield->check_temp_pressure Yes increase_time Increase Sublimation Time low_yield->increase_time Yes reduce_heat Reduce Heating Temp discoloration->reduce_heat Yes clean_apparatus Ensure Apparatus is Clean discoloration->clean_apparatus Yes dry_system Thoroughly Dry System and Starting Material wet_product->dry_system Yes inert_handling Handle Product in Inert Atmosphere wet_product->inert_handling Yes

Caption: Troubleshooting logic for common issues in titanium bromide sublimation.

References

Technical Support Center: Removal of Titanium Byproducts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing titanium byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common titanium byproducts encountered in organic synthesis?

A1: Titanium-based reagents, such as titanium tetrachloride (TiCl₄), titanium isopropoxide (Ti(OⁱPr)₄), and titanocene (B72419) dichloride (Cp₂TiCl₂), are widely used in organic synthesis. Upon reaction or workup, these reagents can form various byproducts, including:

  • Titanium dioxide (TiO₂): A highly insoluble white solid.

  • Titanium hydroxides (Ti(OH)₄) and oxyhydroxides: Gelatinous white precipitates.

  • Titanium salts (e.g., titanium chlorides): Can be soluble or insoluble depending on the specific salt and the reaction medium.

Q2: What are the primary methods for removing titanium byproducts?

A2: The main strategies for removing titanium byproducts from reaction mixtures include:

  • Aqueous Extraction (Quenching): Involves washing the organic reaction mixture with an aqueous solution to dissolve and remove the titanium species.

  • Precipitation and Filtration: Involves converting the soluble titanium species into an insoluble precipitate, which is then removed by filtration.

  • Filtration through a Filter Aid: Employs a filter aid like Celite® to remove finely dispersed or gelatinous titanium precipitates that are difficult to filter by conventional means.

Q3: How do I choose the best method for my specific reaction?

A3: The choice of removal method depends on several factors, including the nature of your product (e.g., its stability to acid or base), the solvent system, and the form of the titanium byproduct. The following decision workflow can guide your selection:

G start Start: Reaction Workup product_stability Is the product stable to aqueous acid/base? start->product_stability byproduct_form Is the titanium byproduct a fine precipitate or gel? product_stability->byproduct_form Yes precipitation Precipitation (e.g., with NaOH) followed by filtration product_stability->precipitation No filtration_issue Does the precipitate clog the filter paper? byproduct_form->filtration_issue Yes aqueous_wash Aqueous Wash (e.g., NH4Cl) byproduct_form->aqueous_wash No filtration_issue->precipitation No celite_filtration Filtration through Celite® filtration_issue->celite_filtration Yes emulsion_formation Does an emulsion form during aqueous wash? break_emulsion Troubleshoot Emulsion (see guide below) emulsion_formation->break_emulsion Yes end Purified Product emulsion_formation->end No aqueous_wash->emulsion_formation precipitation->end celite_filtration->end break_emulsion->aqueous_wash

A logical workflow for selecting a titanium byproduct removal method.

Troubleshooting Guides

Issue 1: A persistent emulsion forms during aqueous workup.

Possible Cause: The presence of finely divided titanium dioxide or other insoluble byproducts can stabilize emulsions, preventing the separation of organic and aqueous layers.

Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock the funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration through Celite®: As a robust solution, filter the entire emulsified mixture through a pad of Celite®. This will remove the solid particles that are stabilizing the emulsion, allowing the layers to separate.[1]

  • Solvent Evaporation: If emulsions are a recurring problem, try evaporating the organic solvent after the reaction is complete. Then, redissolve the residue in the desired extraction solvent before performing the aqueous wash.[1]

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Issue 2: A fine white precipitate (likely TiO₂) clogs the filter paper during filtration.

Possible Cause: Titanium dioxide often forms very fine particles that can quickly block the pores of standard filter paper, leading to a very slow or completely stalled filtration.

Solutions:

  • Use of a Filter Aid: Use a pad of Celite® or another filter aid (e.g., diatomaceous earth) over the filter paper. The porous nature of the filter aid prevents the fine TiO₂ particles from clogging the filter paper.

  • Use of a Coarser Filter Paper: If a filter aid is not available, try using a filter paper with a larger pore size. However, this may result in some of the finer particles passing through with the filtrate.

  • Allow the Precipitate to Settle: Allow the mixture to stand undisturbed for a period to let the precipitate settle. The majority of the supernatant liquid can then be carefully decanted before filtering the remaining slurry.

Issue 3: A gelatinous precipitate forms upon addition of a basic solution, making filtration difficult.

Possible Cause: The addition of a base (e.g., NaOH) to a reaction mixture containing TiCl₄ can lead to the formation of titanium hydroxide (B78521) (Ti(OH)₄), which is often a gelatinous and difficult-to-handle precipitate.[2]

Solutions:

  • Dilution: Dilute the reaction mixture with more organic solvent before adding the base. This can sometimes lead to the formation of a more granular and easily filterable precipitate.

  • Stirring and Aging: Stir the mixture vigorously for an extended period after the addition of the base. In some cases, allowing the mixture to "age" (e.g., overnight) can lead to a more crystalline and filterable solid.

  • Filtration through Celite®: As with fine precipitates, filtering the gelatinous mixture through a pad of Celite® is often the most effective solution.

Quantitative Data on Removal Efficiency

The efficiency of titanium byproduct removal can be quantified by measuring the residual titanium concentration in the final product. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for this purpose. Below is a summary of expected residual titanium levels after various workup procedures.

Removal MethodTypical Residual Titanium LevelNotes
Aqueous Wash (Saturated NH₄Cl) < 50 ppmEfficiency can be dependent on the number of washes and the specific titanium byproduct.
Precipitation with NaOH and Filtration < 20 ppmCan be very effective, but the physical nature of the precipitate can pose challenges.[3]
Filtration through Celite® < 10 ppmGenerally the most effective method for removing fine or gelatinous precipitates.
No Specific Removal (Direct Evaporation) > 1000 ppmSignificant contamination of the product is expected.

Note: These values are approximate and can vary significantly depending on the specific reaction conditions, the scale of the reaction, and the care taken during the workup procedure.

Experimental Protocols

Protocol 1: Removal of Titanium Byproducts by Aqueous Wash

This method is suitable for reactions where the titanium byproducts are expected to be at least partially soluble in an aqueous solution.

Workflow Diagram:

G start Start: Reaction Mixture transfer Transfer to Separatory Funnel start->transfer add_wash Add Saturated Aqueous NH4Cl transfer->add_wash shake Shake and Vent add_wash->shake separate Separate Layers shake->separate repeat_wash Repeat Wash (2-3 times) separate->repeat_wash dry Dry Organic Layer (e.g., Na2SO4) separate->dry Organic Layer repeat_wash->separate filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Crude Product evaporate->end

Workflow for Aqueous Wash Removal of Titanium Byproducts.

Methodology:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add a volume of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution equal to the volume of the organic phase.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Drain the lower aqueous layer.

  • Repeat the washing procedure two more times with fresh saturated aqueous NH₄Cl solution.

  • After the final wash, drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Titanium Byproducts by Precipitation and Filtration

This method is effective when titanium byproducts can be converted to a solid precipitate.

Workflow Diagram:

G start Start: Reaction Mixture cool Cool to 0 °C start->cool add_base Slowly Add Base (e.g., 1M NaOH) cool->add_base stir Stir Vigorously add_base->stir filter Filter the Precipitate stir->filter wash_solid Wash Solid with Solvent filter->wash_solid combine_filtrate Combine Filtrate and Washes filter->combine_filtrate Filtrate wash_solid->combine_filtrate aqueous_wash Wash with Water and Brine combine_filtrate->aqueous_wash dry Dry Organic Layer aqueous_wash->dry evaporate Evaporate Solvent dry->evaporate end Crude Product evaporate->end

Workflow for Precipitation and Filtration of Titanium Byproducts.

Methodology:

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. The formation of a white precipitate (Ti(OH)₄) should be observed.[2] Continue adding the base until the pH of the aqueous phase is basic (pH > 8).

  • Continue to stir the mixture vigorously for 30 minutes at 0 °C.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid precipitate with a fresh portion of the organic solvent used in the reaction.

  • Combine the filtrate and the washings.

  • Transfer the combined organic solution to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Removal of Titanium Byproducts by Filtration through Celite®

This is the recommended method for removing fine or gelatinous titanium precipitates.

Workflow Diagram:

G start Start: Reaction Mixture with Precipitate prepare_celite Prepare a Celite® Pad in a Büchner Funnel start->prepare_celite filter_mixture Filter the Reaction Mixture through the Celite® Pad prepare_celite->filter_mixture wash_celite Wash the Celite® Pad with Fresh Solvent filter_mixture->wash_celite combine_filtrate Combine Filtrate and Washes filter_mixture->combine_filtrate Filtrate wash_celite->combine_filtrate evaporate Evaporate Solvent combine_filtrate->evaporate end Crude Product evaporate->end

Workflow for Filtration of Titanium Byproducts through Celite®.

Methodology:

  • Place a piece of filter paper in a Büchner funnel that fits snugly.

  • Add a layer of Celite® (approximately 1-2 cm thick) on top of the filter paper.

  • Wet the Celite® pad with the solvent used in the reaction mixture and apply gentle vacuum to pack the pad.

  • Pour the reaction mixture containing the titanium precipitate onto the Celite® pad and apply vacuum.

  • Once all the liquid has passed through, wash the Celite® pad with a fresh portion of the solvent to ensure all the product is collected.

  • Combine the filtrate and the washings.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

Protocol 4: Quantification of Residual Titanium by ICP-OES

This protocol outlines the general steps for preparing a sample for ICP-OES analysis to determine the concentration of residual titanium.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the purified product (e.g., 10-50 mg) into a clean digestion vessel.

  • Digestion: Add a mixture of high-purity nitric acid and sulfuric acid to the vessel. The exact ratio and volume will depend on the nature of the sample and the specific ICP-OES instrument's requirements. Microwave digestion is often employed to ensure complete dissolution of the organic matrix and the titanium species.[4]

  • Dilution: After digestion, carefully dilute the sample to a known volume with deionized water. The final acid concentration should be compatible with the ICP-OES instrument.

  • Analysis: Analyze the prepared sample using a calibrated ICP-OES instrument. The instrument will measure the emission of titanium at a characteristic wavelength, and the intensity of this emission is proportional to the concentration of titanium in the sample.

  • Quantification: The concentration of titanium in the original sample is calculated based on the measured concentration in the diluted solution, the dilution factor, and the initial weight of the sample.

References

Technical Support Center: Stabilizing Titanium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with titanium bromide (TiBr₄) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work, focusing on maintaining solution stability and integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in titanium bromide solutions?

A1: The primary cause of instability is the high reactivity of titanium(IV) bromide with water and other protic solvents.[1][2] TiBr₄ is extremely sensitive to moisture and will rapidly hydrolyze, even with trace amounts of water present in the solvent or atmosphere.[1][3] This hydrolysis reaction leads to the formation of titanium oxides, oxybromides, and hydrogen bromide (HBr), which can appear as cloudiness, precipitation, or a change in the solution's properties.[1][3]

Q2: What are the signs of a degraded or unstable Titanium Bromide solution?

A2: Visual indicators of a compromised TiBr₄ solution include:

  • Precipitation or Cloudiness: The formation of a white or off-white solid (titanium oxides/oxybromides) is a clear sign of hydrolysis.

  • Color Change: While anhydrous TiBr₄ solutions in non-coordinating solvents are typically orange to brown, a significant lightening of color or the appearance of white particulates indicates decomposition.

  • Fuming: Exposure to air can cause fuming due to the reaction with atmospheric moisture, releasing HBr gas.[1]

  • Reduced Catalytic Activity: In applications where TiBr₄ is used as a Lewis acid catalyst, a noticeable decrease in reaction rate or yield can indicate that the catalyst has been deactivated by hydrolysis.

Q3: Which solvents are recommended for preparing stable titanium bromide solutions?

A3: To prepare stable solutions, it is crucial to use anhydrous, aprotic solvents. Protic solvents like water and alcohols will react with and decompose TiBr₄.[2] Recommended solvents include:

  • Chlorinated Solvents: Dichloromethane (CH₂Cl₂) is a commonly used solvent for reactions involving TiBr₄.[4][5]

  • Aromatic Hydrocarbons: Benzene is a suitable nonpolar solvent.[2][3]

  • Ethers: Tetrahydrofuran (THF) can be used, but it's important to note that TiBr₄ will form adducts such as TiBr₄(THF)₂.[1][3] This complex formation can be considered a form of stabilization but may also alter the Lewis acidity and reactivity of the titanium center.

Q4: How should solid titanium bromide and its solutions be stored?

A4: Due to its moisture sensitivity, both solid TiBr₄ and its solutions must be stored under an inert atmosphere, such as nitrogen or argon.[2][6] Use of a Schlenk line or a glovebox is highly recommended for all handling and storage procedures.[7][8][9] Containers should be sealed with high-quality septa or glass stoppers to prevent atmospheric moisture ingress. For long-term storage, sealing in a glass ampoule under an inert atmosphere is the most reliable method.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution becomes cloudy or a precipitate forms immediately upon preparation. 1. Contaminated Solvent: The solvent used contains an unacceptably high level of water. 2. "Wet" Glassware: Residual moisture on the glassware surface. 3. Atmospheric Exposure: The solution was exposed to air during preparation.1. Use a freshly opened bottle of anhydrous solvent or purify the solvent using an appropriate drying method (e.g., distillation from a drying agent, passing through a column of activated alumina). 2. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas before use.[10] 3. Prepare the solution under a strict inert atmosphere using a Schlenk line or in a glovebox.[7]
Solution is initially clear but degrades over a short period (hours to days). 1. Improper Storage: The container is not properly sealed, allowing slow diffusion of air and moisture. 2. Micro-leaks in Apparatus: Small leaks in the storage vessel or reaction setup.1. Transfer the solution to a more suitable storage container, such as a Schlenk flask with a well-greased stopcock or a vial with a PTFE-lined cap, and store under a positive pressure of inert gas. 2. Check all joints and seals in your apparatus for leaks. Re-grease joints if necessary.
Reaction catalyzed by TiBr₄ fails or shows low yield. 1. Deactivated Catalyst: The TiBr₄ solution has hydrolyzed, reducing the concentration of the active Lewis acid. 2. Incompatible Reactants/Solvents: Other reagents or the primary solvent in the reaction mixture may contain water.1. Prepare a fresh solution of TiBr₄ using rigorously dried solvent and under an inert atmosphere. 2. Ensure all other reactants and solvents added to the reaction are anhydrous. Dry them if necessary using appropriate methods.
Inconsistent results between experiments. 1. Variable Water Content: Inconsistent levels of moisture in solvents or from the atmosphere. 2. Age of Solution: Using TiBr₄ solutions of different ages that may have undergone varying degrees of decomposition.1. Standardize your procedure for drying solvents and handling reagents to ensure minimal and consistent water content. 2. For best results, use freshly prepared TiBr₄ solutions for each set of experiments or within a validated timeframe of stability.

Experimental Protocols

Protocol for Preparation of a Standard TiBr₄ Solution in Dichloromethane (0.5 M)

Objective: To prepare a stable stock solution of TiBr₄ in CH₂Cl₂ for use in moisture-sensitive reactions.

Materials:

  • Titanium(IV) bromide (TiBr₄), anhydrous powder

  • Dichloromethane (CH₂Cl₂), anhydrous grade (<10 ppm H₂O)

  • Schlenk flask (oven-dried) with a magnetic stir bar

  • Glass funnel (oven-dried)

  • Graduated cylinder (oven-dried)

  • Syringes and needles (oven-dried)

  • Septa

  • Inert gas source (Nitrogen or Argon) with a Schlenk line

Procedure:

  • Apparatus Preparation: Assemble the Schlenk flask with the stir bar and a septum on the main joint. Connect the sidearm to a Schlenk line.

  • Inert Atmosphere: Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Solvent Transfer: Under a positive flow of inert gas, remove the septum and add the desired volume of anhydrous CH₂Cl₂ to the flask via a cannula or a dry graduated cylinder. For a 0.5 M solution, you would add 100 mL of CH₂Cl₂ for 50 mmol of TiBr₄. Reseal the flask.

  • Weighing TiBr₄: In a glovebox or under a positive flow of inert gas, weigh the required amount of TiBr₄ (for 100 mL of a 0.5 M solution, weigh out 18.37 g) into a dry vial.

  • Addition of TiBr₄: Under a positive flow of inert gas, quickly remove the septum from the Schlenk flask and add the solid TiBr₄ using a powder funnel.

  • Dissolution: Reseal the flask and stir the mixture until all the solid has dissolved. The resulting solution should be a clear, orange-to-brown liquid.

  • Storage: Store the solution in the sealed Schlenk flask under a positive pressure of inert gas in a cool, dark place.

Visualizations

Experimental Workflow for TiBr₄ Solution Preparation

G cluster_prep Preparation Phase cluster_reagents Reagent Handling cluster_mixing Solution Preparation A Oven/Flame-Dry Glassware B Assemble Schlenk Flask A->B C Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) B->C D Transfer Anhydrous Solvent to Flask via Cannula C->D F Add TiBr₄ to Solvent (under positive inert gas flow) D->F E Weigh Anhydrous TiBr₄ (in Glovebox or under Inert Gas) E->F G Stir until Dissolved F->G H Store Solution Under Inert Atmosphere G->H

Caption: Workflow for preparing a stable titanium bromide solution.

Troubleshooting Logic for Unstable TiBr₄ Solutions

G Start Problem: TiBr₄ Solution is Unstable (Precipitate/Cloudy) CheckSolvent Was the solvent certified anhydrous and freshly opened? Start->CheckSolvent CheckGlassware Was all glassware rigorously dried? CheckSolvent->CheckGlassware Yes ActionDrySolvent Action: Use freshly dried/purchased anhydrous solvent. CheckSolvent->ActionDrySolvent No CheckAtmosphere Was the procedure performed under a strict inert atmosphere? CheckGlassware->CheckAtmosphere Yes ActionDryGlassware Action: Oven/flame-dry all glassware immediately before use. CheckGlassware->ActionDryGlassware No RootCauseMoisture Root Cause: Moisture Contamination CheckAtmosphere->RootCauseMoisture Yes ActionUseInert Action: Utilize Schlenk line or glovebox for all manipulations. CheckAtmosphere->ActionUseInert No ActionDrySolvent->RootCauseMoisture ActionDryGlassware->RootCauseMoisture ActionUseInert->RootCauseMoisture

Caption: Troubleshooting flowchart for identifying sources of moisture contamination.

References

Technical Support Center: Improving Yield in TiBr₄ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with titanium tetrabromide (TiBr₄) catalyzed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low or non-existent. What are the most common causes?

Low or no yield in TiBr₄ catalyzed reactions often stems from a few critical factors. TiBr₄ is a highly reactive Lewis acid that is extremely sensitive to moisture.[1][2]

  • Moisture Contamination: TiBr₄ rapidly hydrolyzes to form hydrogen bromide (HBr) and titanium oxides, which deactivates the catalyst.[1][2] Ensure all glassware is rigorously flame- or oven-dried, and all solvents and reagents are anhydrous.[3]

  • Reagent Purity: Impurities in starting materials or solvents can act as poisons to the catalyst or lead to side reactions.[4] It is recommended to use reagents of the highest possible purity or purify them before use.[4]

  • Improper Reaction Setup: Reactions involving TiBr₄ should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent exposure to air and moisture.[3]

  • Incorrect Stoichiometry: Accurately calculate and weigh all reagents. An incorrect amount of the limiting reagent or catalyst will directly impact the theoretical maximum yield.[3]

Q2: My reaction is sluggish or appears to stall before completion. What can I do to improve the reaction rate?

When a reaction stalls, it suggests that the catalyst may have lost activity or the conditions are not optimal for complete conversion.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials.[4]

  • Catalyst Activity: If the reaction stops prematurely, the catalyst may have deactivated. In some cases, adding more catalyst can restart the reaction, but it's crucial to first identify the cause of deactivation (see Q6).[5]

  • Temperature Optimization: Temperature plays a critical role. Increasing the temperature can enhance the reaction rate, but excessively high temperatures may promote side reactions or cause product decomposition.[4][6] It is best to screen a range of temperatures to find the optimal balance.[4] For example, in one epoxidation reaction, increasing the temperature from room temperature to 45°C dramatically increased the yield from 40% to 86%.[7]

  • Reagent Concentration: Higher reactant concentrations can sometimes increase the reaction rate. However, this can also lead to an increase in side reactions. Experiment with varying the concentrations to find the optimal conditions.[4]

Q3: I'm observing significant side product formation. How can I improve selectivity?

The formation of byproducts competes with the desired reaction, lowering the overall yield.[4] TiBr₄ is a strong Lewis acid and can catalyze various side reactions.[1]

  • Optimize Reaction Conditions: Adjusting temperature, solvent, and reactant concentrations can favor the desired reaction pathway.[4] Lowering the temperature is often a good first step to improve selectivity.[4]

  • Control Reagent Addition: Adding a highly reactive reagent dropwise (slowly) can prevent its concentration from building up, which can minimize the likelihood of side reactions.[4]

  • Solvent Choice: The solvent can significantly influence the reaction pathway and selectivity.[8] Screening different anhydrous solvents is recommended to find one that maximizes the yield of the desired product.[4]

Q4: How can I prevent catalyst deactivation?

Catalyst deactivation is the loss of catalytic activity over time and is a common issue.[9] The primary mechanisms include poisoning, fouling, and thermal degradation.[10]

  • Prevent Hydrolysis: As TiBr₄ is highly sensitive to water, the most common deactivation pathway is hydrolysis.[1][2] Rigorous exclusion of moisture is the most critical step.

  • Avoid Catalyst Poisons: Certain functional groups or impurities in the substrate or solvent can bind irreversibly to the Lewis acidic titanium center, acting as poisons. Purifying all reagents is essential.[4]

  • Thermal Stability: While moderate heating can increase reaction rates, excessive temperatures can lead to thermal degradation of the catalyst or catalyst-substrate complex.[6] Determine the optimal temperature range for your specific reaction.

Q5: My isolated yield is much lower than the reaction conversion suggests. How can I improve the workup procedure?

Product loss during workup and purification is a frequent contributor to low overall yield.[3]

  • Quenching: Quench the reaction carefully and promptly once complete. Delaying the workup can sometimes lead to product decomposition.[3]

  • Extraction: During liquid-liquid extractions, ensure the complete transfer of all solutions. Perform multiple extractions with smaller solvent volumes rather than a single large one. Also, check the pH of the aqueous layer to ensure your product is in the correct form (neutral or ionic) for efficient partitioning into the organic layer.[4]

  • Drying and Transfer: Thoroughly rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with the extraction solvent to recover any adsorbed product.[3] Be careful during solvent removal (e.g., on a rotary evaporator), especially with volatile compounds.[3]

Data and Protocols

Optimization of Reaction Conditions: Data Tables

Optimizing reaction parameters is crucial for maximizing yield. The following tables provide examples of how changing conditions can affect the outcome.

Table 1: Example of Temperature and Reagent Stoichiometry Effect on Epoxidation Yield.[7]

EntryEquivalents of TBHPTemperature (°C)Yield (%)
11.5Room Temp.8
24.0Room Temp.40
32.04543
44.04586

Table 2: General Troubleshooting and Optimization Strategies.[4]

ParameterPotential Issue if Not OptimizedOptimization Strategy
Temperature Low rate (too low); side reactions/decomposition (too high).[6]Run the reaction at a range of temperatures to find the optimal balance between rate and selectivity.
Solvent Poor solubility, unfavorable reaction pathway, slow rate.[8]Screen a variety of anhydrous solvents (e.g., CH₂Cl₂, THF, Toluene, Dioxane) to find one that maximizes yield.[7][8]
Concentration Slow rate (too dilute); side reactions (too concentrated).Systematically vary the concentration of reactants to determine the optimal conditions.
Reaction Time Incomplete reaction (too short); product decomposition (too long).Monitor the reaction over time (e.g., by TLC/GC) to determine the point of maximum product formation.
Experimental Protocols

Protocol 1: General Procedure for Anhydrous TiBr₄-Catalyzed Reactions

This protocol outlines the essential steps for setting up a reaction using the moisture-sensitive TiBr₄ catalyst.

  • Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum immediately before use.[3]

  • Inert Atmosphere Setup: Assemble the reaction flask while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or by working inside a glovebox.

  • Reagent Preparation:

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

    • Ensure all substrates and other reagents are anhydrous. If necessary, dry them using appropriate methods.

    • TiBr₄ is a solid and should be handled and weighed quickly, ideally in a glovebox, to minimize atmospheric exposure.

  • Reaction Assembly:

    • Under a positive flow of inert gas, add the substrate and anhydrous solvent to the reaction flask via syringe.

    • Begin stirring and bring the solution to the desired reaction temperature (e.g., using an ice bath for 0°C or an oil bath for elevated temperatures).

    • Add the TiBr₄ catalyst. If it is dissolved in a solvent, add the solution dropwise.

    • Add any other reagents slowly via syringe.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC). To take a sample, use a syringe under a positive pressure of inert gas to prevent introducing air into the flask.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to 0°C.

    • Carefully and slowly quench the reaction by adding a suitable aqueous solution (e.g., saturated NH₄Cl or water).[11] Caution: The quenching of reactive titanium species can be exothermic.

    • Proceed with standard liquid-liquid extraction, drying of the organic layer, and solvent evaporation.[11]

Visual Guides

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions? start->check_reagents improve_handling Action: - Use Dry Solvents/Glassware - Purify Reagents - Use Inert Atmosphere check_reagents->improve_handling No monitor_reaction Monitor Reaction Progress (TLC, GC, NMR) check_reagents->monitor_reaction Yes improve_handling->monitor_reaction stalled Reaction Stalled or Incomplete Conversion? monitor_reaction->stalled side_products Significant Side Products Observed? stalled->side_products No optimize_conditions Action: Optimize Conditions - Adjust Temperature - Screen Solvents - Vary Concentration stalled->optimize_conditions Yes side_products->optimize_conditions Yes workup_issue Low Isolated Yield Post-Workup? side_products->workup_issue No optimize_conditions->monitor_reaction optimize_workup Action: - Optimize Quench - Improve Extraction - Careful Purification workup_issue->optimize_workup Yes success Yield Improved workup_issue->success No optimize_workup->success AnhydrousSetup cluster_0 Schlenk Line Setup cluster_1 Reagent Addition manifold Dual Manifold bubbler Oil Bubbler (Pressure Indicator) manifold->bubbler flask Reaction Flask (Flame-Dried) manifold->flask via Schlenk Tap inert_gas Inert Gas Source (N2 / Ar) inert_gas->manifold Gas In vacuum Vacuum Pump vacuum->manifold Vacuum septum Rubber Septum syringe Anhydrous Reagent in Dry Syringe syringe->septum Pierce to Add DeactivationPathways cluster_causes Deactivation Causes active_catalyst Active TiBr₄ Catalyst (Lewis Acid) inactive_catalyst Inactive Species active_catalyst->inactive_catalyst  Forms hydrolysis Moisture (H₂O) from Air / Solvents hydrolysis->active_catalyst Hydrolysis poisoning Impurities / Poisons (e.g., S, P compounds) poisoning->active_catalyst Poisoning thermal Excessive Heat thermal->active_catalyst Thermal Degradation

References

Technical Support Center: Troubleshooting Titanium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving titanium bromide (TiBr₄), a powerful but sensitive Lewis acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction Failure & Low Yield

Q1: My reaction is not proceeding, or I am observing very low conversion of my starting material. What are the common causes?

A1: Low or no conversion in titanium bromide-mediated reactions is frequently linked to the deactivation of the TiBr₄ catalyst. The most common culprit is the presence of moisture.[1] TiBr₄ reacts vigorously with water to form titanium dioxide (TiO₂) and hydrogen bromide (HBr), rendering the catalyst inactive.[2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying overnight at >120 °C or by flame-drying under vacuum immediately before use. Solvents must be freshly distilled from an appropriate drying agent and degassed. All starting materials should be dried and stored under an inert atmosphere.

  • Inert Atmosphere: Reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox.[4][5]

  • Reagent Quality: Use high-purity TiBr₄. Older bottles or those that have been handled improperly may have partially hydrolyzed. If you suspect your TiBr₄ is of poor quality, consider purification by sublimation or purchasing a new batch.

  • Temperature Control: Some reactions require specific temperature ranges for activation. If the reaction is sluggish at room temperature, a modest increase in temperature might be necessary. Conversely, some reactions require low temperatures to prevent side reactions. Consult the literature for the optimal temperature for your specific transformation.

Q2: I'm observing a complex mixture of products and a low yield of my desired compound. What are the likely side reactions?

A2: A complex product mixture often points to side reactions or decomposition pathways. Besides catalyst deactivation, other factors can contribute:

  • Substrate Decomposition: TiBr₄ is a strong Lewis acid and can promote decomposition of sensitive substrates.

  • Self-Condensation/Polymerization: In reactions like aldol (B89426) additions, both the starting material and the product can undergo further reactions if the conditions are not optimized.[6]

  • Side Reactions with Solvent: While less common with inert solvents like dichloromethane (B109758), reactive solvents can form adducts with TiBr₄ or participate in side reactions.[2][7]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC, GC-MS, or NMR to determine the optimal reaction time. Prolonged reaction times or excessive heat can lead to product degradation.

  • Order of Addition: The order in which reagents are added can be critical. Often, it is best to add the TiBr₄ to the substrate solution at a low temperature to control the initial exotherm and prevent localized high concentrations of the Lewis acid.

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of either the nucleophile or electrophile can lead to unwanted side reactions.

2. Handling and Reagent Integrity

Q3: What is the proper procedure for handling solid titanium tetrabromide?

A3: Titanium tetrabromide is a hygroscopic, corrosive solid that reacts violently with water.[2][3] It should always be handled in a controlled, inert atmosphere.

  • Glovebox: A glovebox is the ideal environment for weighing and dispensing solid TiBr₄. This minimizes exposure to air and moisture.[8]

  • Schlenk Line: If a glovebox is not available, TiBr₄ can be handled on a Schlenk line. This involves working under a positive pressure of inert gas and using techniques like a "glove bag" for transfers.[4]

Detailed Protocol for Setting Up an Anhydrous Titanium Bromide Reaction via Schlenk Line:

  • Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) is thoroughly oven-dried or flame-dried under vacuum. Assemble the apparatus hot and allow it to cool under a positive pressure of inert gas.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Degas the solvent by bubbling inert gas through it or by freeze-pump-thaw cycles. Ensure all other reagents are dry.

  • Adding Solid TiBr₄: In a glovebox, weigh the required amount of TiBr₄ into the reaction flask. If a glovebox is unavailable, quickly weigh the solid and add it to the flask under a strong counterflow of inert gas.

  • Running the Reaction: Add the solvent and other reagents via syringe or cannula. Maintain a positive pressure of inert gas throughout the reaction, often by using a bubbler.

3. Work-up and Purification

Q4: How do I properly quench my reaction and remove the titanium byproducts during work-up?

A4: Quenching a TiBr₄-mediated reaction must be done carefully, as the addition of water can be highly exothermic.

Quenching Protocol:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a quenching solution. Common choices include:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[9]

    • A mixture of ice and water.

  • Stir the quenched mixture vigorously until the titanium salts precipitate as titanium dioxide (a white solid).

  • Filter the mixture through a pad of celite to remove the solid TiO₂.

  • Proceed with a standard aqueous work-up (e.g., extraction with an organic solvent, washing with brine, drying, and concentrating).

4. Analytical Troubleshooting

Q5: I see unexpected peaks in my ¹H NMR spectrum. How can I identify common impurities?

A5: Unexpected peaks can arise from solvent residues, moisture, or byproducts. The following table lists the approximate ¹H NMR chemical shifts of common laboratory solvents and water in various deuterated solvents.[2][10]

CompoundCDCl₃ (δ ppm)(CD₃)₂CO (δ ppm)(CD₃)₂SO (δ ppm)C₆D₆ (δ ppm)
Water1.562.843.330.40
Acetone2.172.092.091.55
Dichloromethane5.305.635.764.27
Diethyl Ether3.48 (q), 1.21 (t)3.41 (q), 1.11 (t)3.38 (q), 1.09 (t)3.29 (q), 1.11 (t)
Tetrahydrofuran3.76, 1.853.58, 1.793.60, 1.793.57, 1.40
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.18 (m), 2.31 (s)7.23-7.15 (m), 2.30 (s)7.09-6.99 (m), 2.11 (s)

Note: Chemical shifts can vary with concentration and temperature.

Q6: How can I use GC-MS to identify byproducts?

Experimental Protocols

Protocol 1: General Procedure for a TiBr₄-Mediated Mukaiyama Aldol Reaction [13][14]

  • Apparatus Setup: Under an argon atmosphere, add a magnetic stir bar and the aldehyde (1.0 equiv) to an oven-dried, three-necked round-bottom flask equipped with a thermometer and a rubber septum.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of TiBr₄ (1.1 equiv) in DCM to the stirred solution of the aldehyde.

  • Enolate Addition: After stirring for 5 minutes, add the silyl (B83357) enol ether (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove titanium salts. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup Assemble Apparatus under Inert Gas prep_glass->setup prep_reagents Prepare Anhydrous Reagents prep_reagents->setup add_substrate Add Substrate & Solvent setup->add_substrate cool Cool to Reaction Temperature add_substrate->cool add_tibr4 Add TiBr₄ cool->add_tibr4 add_reagent Add Second Reagent add_tibr4->add_reagent monitor Monitor Reaction (TLC/GC-MS) add_reagent->monitor quench Quench Reaction monitor->quench filter Filter TiO₂ quench->filter extract Extract & Wash filter->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: General experimental workflow for a TiBr₄-mediated reaction.

troubleshooting_logic start Low/No Product Formation q1 Were anhydrous conditions strictly maintained? start->q1 a1_no Improve drying of glassware, solvents, and reagents. Use inert atmosphere techniques. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the TiBr₄ of good quality? a1_yes->q2 a2_no Use a fresh bottle or purify by sublimation. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Are the reaction temperature and time optimized? a2_yes->q3 a3_no Run small-scale trials at different temperatures and monitor reaction progress. q3->a3_no No a3_yes Yes q3->a3_yes Yes q4 Are there potential substrate decomposition or side reactions? a3_yes->q4 a4_yes Adjust order of addition, stoichiometry, or consider a less harsh Lewis acid. q4->a4_yes Yes end Consult further literature for specific reaction. q4->end No

Caption: Troubleshooting decision tree for low-yield TiBr₄ reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Titanium Bromide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions when utilizing titanium bromide catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the use of titanium bromide complexes, particularly Titanium(IV) bromide (TiBr₄), in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Titanium(IV) bromide (TiBr₄) as a catalyst?

A1: Titanium(IV) bromide is a versatile Lewis acid catalyst primarily used in organic synthesis to promote a variety of reactions. Its high Lewis acidity and solubility in nonpolar organic solvents make it effective for activating carbonyl compounds and other Lewis basic substrates.[1][2][3][4] Key applications include:

  • Baylis-Hillman reaction: Catalyzing the coupling of aldehydes with activated alkenes to form α-bromomethylene aldols.[5][6]

  • Aldol reactions: Promoting the addition of enolates to carbonyl compounds.[1]

  • Pinacol coupling: In combination with a reducing agent, it can facilitate the reductive coupling of aldehydes and ketones to form 1,2-diols.[5][7]

  • Synthesis of α-bromo-γ-hydroxyenamides: Mediating the reaction between ynamides and aldehydes or ketones.[5][6]

  • Friedel-Crafts alkylations: Acting as a Lewis acid catalyst in these classic carbon-carbon bond-forming reactions.[1]

Q2: How should I handle and store Titanium(IV) bromide?

A2: Titanium(IV) bromide is highly sensitive to moisture and air. Proper handling and storage are crucial to maintain its catalytic activity and ensure safety.

  • Handling: Always handle TiBr₄ under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store TiBr₄ in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, strong oxidizing agents, and strong bases. It is often supplied in sealed ampoules, which should only be opened immediately before use.

Q3: My reaction is not proceeding or is very slow. What are the likely causes?

A3: Several factors can lead to a sluggish or stalled reaction when using a TiBr₄ catalyst. The most common issues are related to catalyst deactivation and suboptimal reaction conditions.

  • Moisture: TiBr₄ reacts rapidly with water, hydrolyzing to form inactive titanium oxides and hydrogen bromide.[2] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents and reagents are anhydrous.

  • Catalyst Quality: The catalyst may have degraded due to improper storage or handling. Using a fresh bottle or a newly opened ampoule is recommended.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.

  • Low Temperature: The reaction may require thermal energy to overcome the activation barrier.

  • Solvent Choice: The solvent can significantly impact the solubility of the catalyst and reactants, as well as the stability of intermediates.

Q4: I am observing a low yield of my desired product. What are the common reasons?

A4: Low yields are a frequent challenge and can stem from several sources:

  • Catalyst Deactivation: As mentioned, moisture is a primary culprit. Other impurities in the starting materials can also poison the catalyst.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of activated alkenes, self-condensation of carbonyl compounds, and decomposition of starting materials or products under the reaction conditions.

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and catalyst loading may not be optimized for your specific substrates.

  • Work-up and Purification Issues: The desired product may be lost during the work-up or purification steps.

Q5: Can I regenerate a deactivated Titanium(IV) bromide catalyst?

A5: Regeneration of a homogeneous Lewis acid catalyst like TiBr₄ that has been deactivated, particularly by hydrolysis, is generally not practical in a standard laboratory setting. The deactivation process, which involves the formation of titanium oxides, is often irreversible. It is typically more efficient and reliable to use a fresh batch of the catalyst. For solid-supported Lewis acid catalysts, regeneration procedures such as calcination may be possible, but this is not applicable to homogeneous TiBr₄.[8]

Troubleshooting Guides

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation by Moisture Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. Handle TiBr₄ under a strict inert atmosphere.TiBr₄ is extremely sensitive to water and will rapidly decompose, losing its catalytic activity.[2]
Poor Catalyst Quality Use a fresh bottle of TiBr₄ or a newly opened ampoule.The catalyst may have degraded over time due to improper storage or previous exposure to air/moisture.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or higher).A higher catalyst concentration can increase the reaction rate, especially if minor impurities are partially deactivating it.
Low Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC or other analytical methods.Many reactions require thermal energy to proceed at a reasonable rate.
Inappropriate Solvent Screen different anhydrous, non-protic solvents (e.g., dichloromethane (B109758), toluene, acetonitrile).Solvent polarity and coordinating ability can significantly influence the catalyst's activity and the stability of reaction intermediates.
Problem 2: Low Yield with Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Side Reactions (e.g., Polymerization) Lower the reaction temperature. Consider the slow addition of one of the reactants.Higher temperatures can promote side reactions. Slow addition can maintain a low concentration of a reactive intermediate, minimizing self-reaction.
Product Inhibition/Decomposition Monitor the reaction closely and stop it as soon as the starting material is consumed. Lower the reaction temperature.The product may be unstable under the reaction conditions or may coordinate strongly with the catalyst, inhibiting turnover.
Incorrect Stoichiometry Carefully check the stoichiometry of all reactants.An excess of one reactant may lead to the formation of byproducts.
Presence of a Nucleophilic Base (in some reactions) If a base is used (e.g., an amine in a Baylis-Hillman reaction), optimize its identity and amount.The base can interact with the Lewis acid, potentially forming a less active catalytic species. The nature and amount of the base can be critical.[6]

Quantitative Data from Representative Reactions

The following tables summarize typical reaction conditions and outcomes for reactions catalyzed by titanium bromide. These should serve as a starting point for optimization.

Table 1: TiBr₄-Promoted Baylis-Hillman Reaction of Arylaldehydes with Propiolates [9]

EntryAldehydeTemperature (°C)Time (h)Product(s)Yield (%)Diastereomeric Excess (de %)
1p-NO₂C₆H₄CHO012E/Z isomers57E: 73%, Z: 43%
2p-NO₂C₆H₄CHO2012E/Z isomers72E: 20%, Z: 45%
3o-NO₂C₆H₄CHO2012E/Z isomers65E: 25%, Z: 40%
4m-NO₂C₆H₄CHO2012E/Z isomers68E: 22%, Z: 42%

Table 2: TiBr₄-Mediated Synthesis of α-Bromo-γ-hydroxyenamides [6][8]

EntryYnamideAldehyde/KetoneSolventTemperature (°C)Time (h)Yield (%)
1N-benzyl-N-(p-tolyl)prop-1-yn-1-amineBenzaldehydeCH₂Cl₂0 to rt185
2N-benzyl-N-(p-tolyl)prop-1-yn-1-amineCyclohexanoneCH₂Cl₂0 to rt178
3N-allyl-N-tosylprop-1-yn-1-amineIsobutyraldehydeCH₂Cl₂0 to rt192

Experimental Protocols

General Protocol for a TiBr₄-Catalyzed Baylis-Hillman Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (2 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: To this solution, add Titanium(IV) bromide (1.4 mmol) at 0 °C. The solution will typically turn a deep color. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add the activated alkene (e.g., propiolate, 1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a TiBr₂-Cu Catalyzed Pinacol Coupling Reaction[5]

This reaction utilizes a low-valent titanium species generated in situ.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend Titanium(IV) bromide (2.0 mmol) and copper powder (2.0 mmol) in anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 3 hours.

  • Reaction: Cool the resulting suspension of the low-valent titanium reagent to the desired temperature (e.g., 0 °C or room temperature). Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise.

  • Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of K₂CO₃. Filter the mixture through a pad of Celite and wash the filter cake with dichloromethane.

  • Purification: Separate the organic layer from the filtrate, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude diol by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for TiBr₄-Catalyzed Reactions

Troubleshooting_Workflow Start Reaction Issue: Low/No Conversion or Low Yield Check_Moisture Check for Moisture Contamination (Glassware, Solvents, Reagents) Start->Check_Moisture Moisture_Yes Moisture Present Check_Moisture->Moisture_Yes Dry_System Action: Rigorously Dry System Use Anhydrous Reagents Moisture_Yes->Dry_System Yes Check_Catalyst Check Catalyst Quality and Loading Moisture_Yes->Check_Catalyst No Dry_System->Start Re-run Reaction Catalyst_Issue Issue with Catalyst? Check_Catalyst->Catalyst_Issue New_Catalyst Action: Use Fresh Catalyst Increase Loading Catalyst_Issue->New_Catalyst Yes Check_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Catalyst_Issue->Check_Conditions No New_Catalyst->Start Re-run Reaction Conditions_Suboptimal Suboptimal Conditions? Check_Conditions->Conditions_Suboptimal Optimize Action: Systematically Vary Conditions Conditions_Suboptimal->Optimize Yes Analyze_Side_Products Analyze Side Products (NMR, GC-MS) Conditions_Suboptimal->Analyze_Side_Products No Optimize->Start Re-run Reaction End Problem Resolved Analyze_Side_Products->End

Caption: A stepwise workflow for troubleshooting common issues in TiBr₄-catalyzed reactions.

Logical Flow for Optimizing Reaction Conditions

Optimization_Flow Initial_Setup Initial Reaction Setup Catalyst Loading (e.g., 5 mol%) Temperature (e.g., RT) Solvent (e.g., DCM) Time (e.g., 12h) Vary_Catalyst Vary Catalyst Loading Low (2.5 mol%) Medium (5 mol%) High (10 mol%) Initial_Setup->Vary_Catalyst Vary_Temp Vary Temperature Low (0 °C) Medium (RT) High (Reflux) Vary_Catalyst->Vary_Temp Vary_Solvent Vary Solvent DCM Toluene Acetonitrile Vary_Temp->Vary_Solvent Analysis Analyze Results | {Yield | Selectivity | Byproducts} Vary_Solvent->Analysis Analysis->Initial_Setup Further Optimization Needed Optimal_Conditions Optimal Conditions Found Analysis->Optimal_Conditions Good Results

Caption: A logical flow diagram for the systematic optimization of key reaction parameters.

References

Technical Support Center: Handling and Use of Titanium(IV) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with titanium(IV) bromide (TiBr₄). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a primary focus on preventing and managing hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis of Titanium(IV) Bromide

Sudden or unexpected hydrolysis of TiBr₄ can compromise experimental results. The following guide provides solutions to common issues.

Issue Possible Cause Recommended Solution
Immediate formation of a white/off-white precipitate upon addition of TiBr₄ to the solvent. Contaminated Solvent: The solvent contains dissolved water.Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system. Test the solvent for water content if possible.
Wet Glassware: Residual moisture is present on the surface of the reaction vessel or other equipment.Thoroughly oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.
Atmospheric Moisture: The reaction is exposed to ambient air.The entire experiment must be conducted under a dry, inert atmosphere using either a glovebox or a Schlenk line.
Solution becomes cloudy or a precipitate forms gradually over time (minutes to hours). Slow Reaction with Trace Moisture: Even minute amounts of water from the atmosphere or glassware can cause slow hydrolysis.Ensure the reaction setup is completely sealed. If using a Schlenk line, maintain a positive pressure of inert gas. Store any stock solutions of TiBr₄ under an inert atmosphere in a tightly sealed container.
Incomplete Inerting: The inert atmosphere was not properly established before the reaction.When using a Schlenk line, ensure the flask has been adequately purged with at least three vacuum/inert gas cycles.
Reaction fails to proceed as expected, or yields are significantly lower than anticipated. Deactivation of TiBr₄: The TiBr₄ has been deactivated by hydrolysis, reducing its effectiveness as a Lewis acid catalyst.Prepare a fresh solution of TiBr₄ using rigorously dried solvents and glassware under an inert atmosphere. Re-evaluate the experimental setup to identify and eliminate any potential sources of moisture.
Interference from Hydrolysis Byproducts: The generation of hydrogen bromide (HBr) has altered the pH of the reaction mixture, potentially affecting the desired reaction pathway or stability of reactants and products.Rigorously exclude water to prevent HBr formation. If trace acidity is suspected to be an issue, consider the use of a non-nucleophilic proton scavenger, but this should be approached with caution as it can interfere with the primary reaction.

Frequently Asked Questions (FAQs)

Q1: What is the white precipitate that forms when Titanium(IV) Bromide is exposed to moisture?

A1: The white or off-white precipitate is titanium dioxide (TiO₂). Titanium(IV) bromide is highly sensitive to moisture and reacts rapidly with water in a process called hydrolysis. This reaction converts the soluble TiBr₄ into the insoluble solid TiO₂, which is not soluble in water or most organic solvents.

Q2: What are the byproducts of TiBr₄ hydrolysis and how can they affect my experiment?

A2: The hydrolysis of TiBr₄ produces solid titanium dioxide (TiO₂) and hydrogen bromide (HBr) gas. The formation of TiO₂ removes the active titanium species from the solution. Hydrogen bromide is a strong acid and its presence can significantly alter the reaction conditions. It can act as a catalyst or an inhibitor in various reactions, including polymerization, and can cause the degradation of acid-sensitive functional groups on your reactants or products.

Q3: How can I visually identify if my TiBr₄ has started to hydrolyze?

A3: The primary visual indicator of hydrolysis is the formation of a white to off-white solid (titanium dioxide) in the orange to brown TiBr₄ crystals or in its solution. You may also observe fuming if the compound is exposed to humid air, which is the formation of HBr gas reacting with atmospheric moisture.

Q4: Which solvents are compatible with Titanium(IV) Bromide?

A4: Titanium(IV) bromide is soluble in anhydrous nonpolar organic solvents such as chlorocarbons and benzene. It is crucial that these solvents are rigorously dried before use, as any residual water will lead to hydrolysis.

Q5: What is a "non-hydrolytic" synthesis route?

A5: A non-hydrolytic route is a synthesis method that strictly avoids the presence of water. For reactions involving titanium precursors, this often involves the reaction of a titanium halide or alkoxide with another reactant in an anhydrous, non-polar solvent, frequently at elevated temperatures, to prevent the formation of titanium dioxide.

Data Presentation

Titanium Halide Formula Appearance Relative Reactivity with Water Primary Byproducts
Titanium(IV) FluorideTiF₄White powderHighTiO₂, HF
Titanium(IV) ChlorideTiCl₄Colorless liquidViolentTiO₂, HCl
Titanium(IV) Bromide TiBr₄ Orange-brown solidViolent/Rapid TiO₂, HBr
Titanium(IV) IodideTiI₄Dark brown solidHighTiO₂, HI

This table provides a qualitative comparison. The reactivity for all titanium(IV) halides is significant, and all must be handled under inert conditions.

Experimental Protocols

Protocol 1: General Handling of Titanium(IV) Bromide Using a Schlenk Line

This protocol outlines the standard procedure for safely handling TiBr₄ and preparing a solution under an inert atmosphere.

Materials:

  • Titanium(IV) bromide

  • Anhydrous solvent (e.g., dichloromethane, benzene)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Oven-dried glassware (syringes, needles, septa)

  • Schlenk line with a vacuum pump and inert gas (Nitrogen or Argon) supply

  • Liquid nitrogen for the cold trap

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried for at least 4 hours at >120°C. Assemble the hot glassware and allow it to cool under a stream of inert gas.

  • Schlenk Line Setup:

    • Attach a clean, dry solvent trap to the Schlenk line.

    • Turn on the vacuum pump and allow it to evacuate the line for 10-15 minutes.

    • Place a Dewar flask filled with liquid nitrogen around the solvent trap.

  • Inerting the Reaction Flask:

    • Attach the Schlenk flask containing a stir bar to the Schlenk line via thick-walled tubing.

    • Perform a minimum of three vacuum/inert gas cycles to remove air and moisture from the flask. To do this, evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this process two more times.

  • Adding the Solvent:

    • Under a positive flow of inert gas, add the required volume of anhydrous solvent to the Schlenk flask via a dry syringe or cannula.

  • Adding Titanium(IV) Bromide:

    • All manipulations with solid TiBr₄ should be performed in a glovebox.

    • Weigh the desired amount of TiBr₄ in the glovebox and seal it in the Schlenk flask.

    • If a glovebox is not available, a positive pressure of inert gas must be maintained in the flask while quickly adding the solid. This is a less ideal method and increases the risk of hydrolysis.

  • Dissolving the Solid:

    • With the flask under a positive pressure of inert gas, begin stirring until the TiBr₄ is fully dissolved.

    • The resulting solution is now ready for use in your reaction.

Visualizations

Logical Workflow for Preventing Hydrolysis

The following diagram illustrates the critical decision points and procedures for preventing the hydrolysis of titanium(IV) bromide during experimental setup.

hydrolysis_prevention_workflow Workflow for Preventing TiBr4 Hydrolysis start Start: Prepare for Reaction with TiBr4 check_atmosphere Is an inert atmosphere available (Glovebox/Schlenk)? start->check_atmosphere use_inert Utilize Glovebox or Schlenk Line for all manipulations. check_atmosphere->use_inert Yes no_inert STOP! High risk of hydrolysis. Do not proceed. check_atmosphere->no_inert No dry_glassware Oven-dry all glassware (>120°C, 4h). Cool under inert gas. use_inert->dry_glassware use_anhydrous_solvent Use anhydrous grade solvent from a sealed bottle or solvent purification system. dry_glassware->use_anhydrous_solvent purge_flask Purge reaction vessel with 3x vacuum/inert gas cycles. use_anhydrous_solvent->purge_flask add_reagents Add anhydrous solvent first, then add TiBr4 under positive inert gas pressure. purge_flask->add_reagents proceed Proceed with reaction under positive inert pressure. add_reagents->proceed

Technical Support Center: Workup Procedures for Titanium-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup of common titanium-mediated reactions. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

General Troubleshooting and FAQs

Q1: My reaction mixture has turned into a thick, unmanageable slurry or gel upon adding water. What should I do?

A1: This is a common issue caused by the rapid formation of titanium dioxide (TiO₂) hydrates.

  • Solution 1: Use of a Quenching Agent: Instead of water, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This often keeps the titanium byproducts dissolved in the aqueous layer.[1]

  • Solution 2: Use of Tartaric or Citric Acid: For some reactions, like the Sharpless epoxidation, adding a solution of tartaric acid can help chelate the titanium and prevent the formation of intractable solids.

  • Solution 3: Stirring with a Base: In some cases, stirring the slurry with a 10-30% aqueous sodium hydroxide (B78521) (NaOH) solution, sometimes in brine, can help break up the emulsion and facilitate layer separation.[2] This is particularly useful in the Sharpless epoxidation workup.

Q2: I'm observing a fine white precipitate (titanium dioxide) that is difficult to filter. How can I effectively remove it?

A2: Titanium dioxide can be challenging to remove due to its fine particle size.

  • Solution 1: Filtration through Celite® or Florisil®: Filter the reaction mixture through a pad of a filter aid like Celite® or Florisil®. This provides a porous medium that can trap the fine TiO₂ particles. For reactions like the PCC/PDC oxidation (a chromium oxidation, but the principle is similar for fine precipitates), filtering through a pad of Florisil® is effective.[1]

  • Solution 2: Centrifugation: For small-scale reactions, centrifuging the mixture to pellet the TiO₂ followed by decanting the supernatant can be an effective method.

  • Solution 3: Complexation and Extraction: As mentioned in Q1, using quenching agents like aqueous NH₄Cl can help partition the titanium byproducts into the aqueous layer during an extractive workup, avoiding the precipitation issue altogether.[1]

Q3: How do I safely quench a reaction containing unreacted titanium tetrachloride (TiCl₄)?

A3: TiCl₄ reacts violently with water in a highly exothermic reaction, releasing corrosive hydrochloric acid (HCl) gas.[3]

  • Safety First: Always perform the quench in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Procedure: Cool the reaction mixture in an ice bath. Slowly add a protic solvent like isopropanol (B130326) or ethanol (B145695) to the reaction mixture to form the less reactive titanium alkoxides.[4] Subsequently, this mixture can be cautiously quenched by slowly adding it to a stirred, cold aqueous solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl). Do not add water directly to the reaction flask containing TiCl₄.

Reaction-Specific Troubleshooting and Protocols

McMurry Reaction

FAQs:

  • Q: How do I work up a McMurry reaction?

    • A: The general procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, it is typically cooled to room temperature and quenched by the dropwise addition of a quenching reagent like aqueous potassium carbonate (K₂CO₃) or ammonium chloride. The product can then be purified by extraction, column chromatography, or recrystallization.[5]

Experimental Protocol: General Workup for McMurry Coupling

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by the dropwise addition of 10% aqueous K₂CO₃ or saturated aqueous NH₄Cl until gas evolution ceases.

  • Stir the mixture for 30-60 minutes.

  • Filter the mixture through a pad of Celite® to remove the black titanium solids. Wash the filter cake with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

SubstrateReducing SystemQuenching/Workup ProcedureYield (%)Reference
Diaryl or Aryl KetonesTiCl₄/Zn/PyridineQuench with K₂CO₃, extraction53-94[6]
Salicylaldehyde & Aromatic AldehydesTiCl₄/ZnOxidative cyclization workup-[7]
RetinalTiCl₃/LiAlH₄Not specified-[8]

Tebbe Olefination

FAQs:

  • Q: What is a standard workup procedure for a Tebbe olefination?

    • A: A common workup involves quenching with a mild aqueous base followed by extraction.

Experimental Protocol: Workup for Tebbe Olefination [9]

  • Dilute the reaction mixture with diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE).[2]

  • Carefully quench the reaction by the dropwise addition of aqueous sodium hydroxide (NaOH).

  • Dry the mixture over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data:

Substrate TypeWorkup ProcedureYield (%)Reference
DiketoneQuench with aqueous NaOH, extraction, column chromatography59[9]
Aldehyde or KetoneDilute with MTBE, quench with aqueous NaOH, extraction, column chromatographyNot specified[2]

Kulinkovich Reaction

FAQs:

  • Q: How do I isolate the cyclopropanol (B106826) product from a Kulinkovich reaction?

    • A: The workup typically involves an aqueous quench, followed by extraction and purification. The use of saturated aqueous NH₄Cl is common.

Experimental Protocol: Workup for Kulinkovich Reaction

  • Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Filter the solution through a pad of Celite®, washing with EtOAc.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous phase with additional EtOAc.

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

Ester SubstrateWorkup ProcedureYield (%)Reference
Methyl AcetateAqueous/acidic workup-[5]
Methyl PropionateAqueous/acidic workup-
γ-ButyrolactoneAqueous/acidic workup-
Methyl EsterQuench with sat. aq. NH₄Cl, Celite filtration, extraction, column chromatography86

Sharpless Asymmetric Epoxidation

FAQs:

  • Q: The workup for my Sharpless epoxidation is forming a stable emulsion. How can I resolve this?

    • A: This is a known challenge due to the titanium catalyst. Stirring the biphasic mixture with a 30% NaOH solution in brine for about an hour can help to break the emulsion and clarify the layers.[2]

Experimental Protocol: Workup for Sharpless Asymmetric Epoxidation

  • Upon reaction completion (monitored by TLC), quench the reaction by adding a 10% aqueous solution of tartaric acid.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.

Alternative Workup:[2]

  • Add water to the reaction mixture and warm to room temperature.

  • Add a 30% NaOH solution in brine and stir for approximately 1 hour until the layers become clear.

  • Perform a standard extractive workup with a solvent like dichloromethane.

Quantitative Data:

SubstrateWorkup DetailsPurity (ee%)Yield (%)Reference
(E)-2-Hexen-1-olAqueous tartaric acid quench94.185
Primary Allylic Alcohols (general)Workup with molecular sieves90-95>95
(2S,3S)-3-PropyloxiranemethanolFractional distillation96.4-97.563-69

Visualized Workflows and Logic

G cluster_quench General Quenching Workflow start Reaction Complete cool Cool Reaction to 0 °C start->cool add_quench Slowly Add Quenching Agent (e.g., aq. NH4Cl, aq. K2CO3) cool->add_quench stir Stir for 30-60 min add_quench->stir proceed Proceed to Filtration/ Extraction stir->proceed G cluster_filtration TiO₂ Byproduct Removal Workflow start Quenched Reaction Mixture (Contains TiO₂ precipitate) prep_filter Prepare Filter Pad (e.g., Celite® or Florisil®) start->prep_filter filter Filter Mixture Through Pad start->filter prep_filter->filter wash Wash Pad with Organic Solvent filter->wash collect Collect Filtrate wash->collect end Proceed to Extraction collect->end G sol_node sol_node start Problem During Workup? emulsion Emulsion or Gel Formation? start->emulsion precipitate Fine Precipitate? emulsion->precipitate No sol_emulsion Stir with aq. NaOH/brine or use complexing agent (e.g., tartaric acid) emulsion->sol_emulsion Yes low_yield Low Product Yield? precipitate->low_yield No sol_precipitate Filter through Celite®/Florisil® or use centrifugation precipitate->sol_precipitate Yes sol_low_yield Check aqueous layer for product. Optimize quench/extraction. low_yield->sol_low_yield Yes end Problem Resolved sol_emulsion->end sol_precipitate->end sol_low_yield->end

References

Technical Support Center: Titanium(IV) Bromide (TiBr4)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of hygroscopic Titanium(IV) bromide (TiBr4) crystals, with a focus on troubleshooting common issues related to their moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is Titanium(IV) bromide (TiBr4) and why is it so sensitive to moisture?

A1: Titanium(IV) bromide is a chemical compound with the formula TiBr4.[1] It is an orange, crystalline solid that is highly valued in organic synthesis as a Lewis acid catalyst.[2][3] Its high sensitivity to moisture stems from its strong Lewis acidity; the titanium(IV) center readily reacts with water (a Lewis base).[4][5] This reaction, known as hydrolysis, is rapid and violent, decomposing the TiBr4 to form hydrogen bromide (HBr) gas and titanium oxides or oxybromides.[1][4][6] This reactivity is why it is classified as hygroscopic, meaning it readily absorbs moisture from the air.[1]

Q2: How should I properly store TiBr4 crystals to maintain their integrity?

A2: To prevent degradation, TiBr4 must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It is crucial to store it under an inert atmosphere, such as nitrogen or argon.[6] The storage area should be designated for corrosive materials and kept away from incompatible substances like water, strong bases, and strong oxidizing agents.[7]

Q3: What are the visible signs of TiBr4 decomposition due to moisture exposure?

A3: Exposure of TiBr4 to moist air will cause it to fume as it reacts with water vapor to produce corrosive hydrogen bromide gas.[4] The orange-brown crystals may become discolored or appear "wet" as they deliquesce, eventually turning into a liquid and then forming solid titanium oxides.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling TiBr4?

A4: When handling TiBr4, a comprehensive set of PPE is required due to its corrosive nature.[7] This includes:

  • Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Work should be conducted in a certified fume hood. If concentrations exceed exposure limits, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[7]

Q5: How does moisture contamination affect reactions where TiBr4 is used as a catalyst?

A5: Moisture contamination deactivates the TiBr4 catalyst. The water reacts with the TiBr4, consuming the catalyst and forming byproducts. This reduces the effective concentration of the Lewis acid, leading to significantly lower reaction yields or complete reaction failure.[4] The hydrolysis also generates HBr, which can lead to unwanted side reactions with sensitive substrates.

Q6: How do I safely quench a reaction containing TiBr4?

A6: Quenching a reaction containing TiBr4 must be done cautiously, typically by slowly adding the reaction mixture to a separate flask containing a stirred, cooled quenching solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. This should be done in a fume hood, as the quench will generate HBr gas. Do not add water directly to the primary reaction vessel, as the reaction can be violent.[1][7]

Q7: How should I dispose of waste TiBr4 and contaminated materials?

A7: All waste containing TiBr4 is considered hazardous waste and must be handled according to local, state, and federal regulations.[8] Solid waste like contaminated paper towels or gloves should be collected in a labeled, sealed container.[8] For chemical disposal, non-recyclable or surplus TiBr4 can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Never dispose of TiBr4 by flushing it down the drain.[6]

Troubleshooting Guide

Problem 1: My new bottle of TiBr4 crystals appears discolored, clumped, or is fuming upon opening.

  • Probable Cause: The container's seal was compromised during shipping or prior storage, allowing moisture to enter and react with the TiBr4.

  • Solution: Do not use the material for moisture-sensitive reactions. The compound has likely partially hydrolyzed, reducing its catalytic activity. For non-critical applications, it may still be usable, but for reactions requiring high purity and anhydrous conditions, a new, properly sealed container of TiBr4 should be used. Ensure all future storage is in a desiccator or glovebox.

Problem 2: My reaction using TiBr4 as a Lewis acid catalyst is showing low to no conversion.

  • Probable Cause 1: The TiBr4 catalyst has degraded due to improper handling or storage, leading to deactivation.

  • Solution 1: Obtain a fresh, unopened container of TiBr4. Handle it exclusively under an inert atmosphere (glovebox or Schlenk line) to prevent any exposure to air and moisture.[6]

  • Probable Cause 2: Your solvents and/or reagents contain trace amounts of water.

  • Solution 2: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina (B75360) column) and stored over molecular sieves. Ensure all other reagents are anhydrous.

Problem 3: I am observing unexpected byproducts consistent with acid-catalyzed decomposition of my starting material.

  • Probable Cause: Moisture contamination has led to the in-situ generation of hydrogen bromide (HBr), a strong Brønsted acid.[1][4] This HBr is likely catalyzing undesired side reactions.

  • Solution: Repeat the experiment using rigorously dried reagents and solvents, and handle the TiBr4 under a strict inert atmosphere to prevent HBr formation. If your substrate is particularly acid-sensitive, consider adding a non-nucleophilic base (proton sponge) to the reaction mixture to scavenge any trace HBr that may form.

Problem 4: A small amount of solid TiBr4 was spilled inside the fume hood.

  • Probable Cause: Accidental mishandling during weighing or transfer.

  • Solution: Do NOT use water to clean the spill, as this will cause a violent reaction and release HBr gas.[8] First, ensure the fume hood sash is lowered and you are wearing appropriate PPE. Cover the spill with a dry, inert absorbent material like sand or vermiculite.[8] Carefully collect the mixture into a labeled, sealed container for hazardous waste disposal.[6][8] Decontaminate the area afterward according to your institution's safety protocols.

Data Presentation

Table 1: Physical and Safety Properties of Titanium(IV) Bromide

PropertyValueCitation(s)
Chemical Formula TiBr₄[1]
Molar Mass 367.48 g/mol [5]
Appearance Orange-brown hygroscopic crystals[1][4]
Melting Point 38-40 °C / 100.4-104 °F[3][5]
Boiling Point 230 °C / 446 °F[1]
Density 3.25 g/cm³ at 25 °C[1][4]
Hazard Statements Causes severe skin burns and eye damage (H314), Reacts violently with water (EUH014)[7]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere.[6][7]
Incompatible Materials Water, Strong oxidizing agents, Strong bases[7]

Experimental Protocols

Protocol: TiBr4-Catalyzed Baylis-Hillman Reaction

This protocol describes the reaction of an aryl aldehyde with an activated alkene using TiBr4 as a Lewis acid catalyst, a common application demonstrating the need for anhydrous technique.[3]

Objective: To synthesize an α-bromomethylene aldol (B89426) product, highlighting the handling of hygroscopic TiBr4.

Materials:

  • Titanium(IV) bromide (TiBr4)

  • Aryl aldehyde (e.g., benzaldehyde)

  • Activated alkene (e.g., but-3-yn-2-one)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Glovebox or Schlenk line

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Preparation (Inert Atmosphere):

    • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

    • All transfers of TiBr4 must be performed in a glovebox or via Schlenk technique.

  • Reaction Setup:

    • Inside a glovebox, weigh the required amount of TiBr4 (e.g., 0.2 equivalents) into the flame-dried reaction flask containing a magnetic stir bar.

    • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

    • Add anhydrous DCM via syringe. Stir the mixture until the TiBr4 is fully dissolved or suspended.

    • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Reagents:

    • Slowly add the aryl aldehyde (1.0 equivalent) to the stirred TiBr4 solution via syringe.

    • After 10 minutes of stirring, slowly add the activated alkene (1.2 equivalents) via syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at the specified temperature.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cautiously quench it by slowly transferring the reaction mixture via cannula or syringe into a separate flask containing a vigorously stirred, cold saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel.

Visualizations

G cluster_storage Receiving & Storage cluster_handling Experiment Preparation cluster_reaction Reaction & Disposal cluster_fail Receive Receive TiBr4 (Sealed Container) Inspect Inspect Seal Integrity Receive->Inspect Store Store in Inert Atmosphere (Glovebox/ Desiccator) Inspect:e->Store:w Yes Fail Seal Broken? Inspect->Fail No Weigh Weigh TiBr4 in Glovebox Store:e->Weigh:w Setup Set Up Reaction Under Inert Gas Weigh:e->Setup:w Prepare Prepare Anhydrous Solvents/Reagents Prepare:e->Setup:w Run Conduct Experiment Setup:e->Run:w Quench Cautiously Quench Reaction Run:e->Quench:w Dispose Dispose of Hazardous Waste Properly Quench:e->Dispose:w

Caption: Workflow for handling hygroscopic TiBr4 crystals.

G cluster_desired Desired Catalytic Cycle (Anhydrous) cluster_undesired Decomposition Pathway (Moisture Present) TiBr4_cat TiBr4 (Active Catalyst) Complex [TiBr4-Substrate] Complex TiBr4_cat->Complex + Substrate Water H₂O (Moisture) TiBr4_cat->Water Substrate Substrate (e.g., Aldehyde) Product Desired Product Complex->Product + Nucleophile Product->TiBr4_cat (Catalyst Regenerated) Decomposed Inactive Species (e.g., TiO₂) + HBr Water->Decomposed Violent Reaction SideProduct Side Products Decomposed->SideProduct HBr reacts with Substrate/Product

Caption: Impact of moisture on a TiBr4-catalyzed reaction.

References

Technical Support Center: Characterization of Impurities in Titanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the characterization of impurities in titanium bromide (TiBr₄). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Impurity Profile of Titanium Bromide

Understanding the impurity profile of titanium bromide is critical, particularly in drug development where it is often used as a Lewis acid catalyst.[1][2] The presence of metallic and other impurities can significantly impact reaction yields, stereoselectivity, and the overall safety profile of the synthesized intermediates.[3][4]

Common Impurities

Based on analogous titanium halides and general manufacturing processes, the following are common impurities that may be present in titanium bromide:

  • Metallic Impurities: Iron (Fe), Nickel (Ni), Chromium (Cr), Aluminum (Al), Silicon (Si), Vanadium (V), Antimony (Sb), and Manganese (Mn).[5] These can originate from raw materials and manufacturing equipment.[6]

  • Non-Metallic Impurities: Residual solvents and moisture (H₂O). Due to its hygroscopic nature, titanium bromide readily reacts with atmospheric moisture.[7]

Typical Impurity Concentrations
Impurity ElementSymbolTypical Concentration Range (ppm)Potential Impact on Catalysis
IronFe1 - 10Can act as an alternative catalytic center, leading to side reactions.
NickelNi< 1Potential for allergic reactions in final drug products; can alter reaction pathways.[8]
ChromiumCr< 1Can influence the electronic properties of the catalyst.
AluminumAl< 2May compete with titanium as a Lewis acid, affecting selectivity.
SiliconSi< 5Can form silicates that may coat the catalyst surface, reducing activity.
VanadiumV< 1Can impact the color of the final product and may have toxicological concerns.

Note: These values are estimates and can vary significantly between different grades and manufacturers. It is crucial to obtain a lot-specific certificate of analysis.

Experimental Protocols

Accurate characterization of impurities requires meticulous sample preparation and analysis. The high reactivity and hygroscopic nature of titanium bromide necessitate special handling procedures.

Sample Preparation for ICP-MS Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace and ultra-trace elemental impurities.

Safety Precautions:

  • Handle titanium bromide in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

  • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • All sample preparation should be conducted in a fume hood.

Protocol:

  • Sample Weighing: In an inert atmosphere, accurately weigh approximately 0.1 g of the titanium bromide sample into a pre-cleaned, dry PTFE microwave digestion vessel.

  • Acid Digestion:

    • Carefully add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) to the vessel.[9][10] Caution: The reaction may be exothermic.

    • If silicon-based impurities are suspected, 0.2 mL of hydrofluoric acid (HF) can be added. Extreme Caution: HF is highly toxic and requires specialized handling procedures.

    • Allow the sample to pre-digest for 60 minutes in the fume hood.[10]

  • Microwave Digestion:

    • Seal the digestion vessel and place it in a microwave digestion system.

    • Use a program that ramps the temperature to 180-200°C and holds it for 20-30 minutes.[9][10]

  • Dilution:

    • After the vessel has cooled, carefully open it in the fume hood.

    • Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask.

    • Rinse the digestion vessel with ultra-pure water and add the rinsing to the volumetric flask.

    • Dilute to the final volume with ultra-pure water. The final acid concentration should ideally be below 5% (v/v).[11]

  • Analysis: The diluted sample is now ready for analysis by ICP-MS. Ensure that the calibration standards are matrix-matched.

Sample Preparation for XRF Analysis

X-ray Fluorescence (XRF) is a non-destructive technique that can be used for the elemental analysis of solid samples.

Safety Precautions:

  • Due to the hygroscopic nature of titanium bromide, sample preparation must be conducted in a dry, inert atmosphere.

  • Use an appropriate XRF sample cup with a thin-film window (e.g., Mylar or Kapton) that is compatible with the reactive sample.

Protocol:

  • Sample Loading: In a glovebox, carefully load the powdered titanium bromide sample into a specialized air-tight sample holder or a standard XRF cup.[12]

  • Sample Sealing: Securely seal the sample cup with the thin-film window to prevent any exposure to the atmosphere.

  • Analysis: The prepared sample can then be taken out of the glovebox and analyzed using a wavelength-dispersive (WDXRF) or energy-dispersive (EDXRF) spectrometer.

Troubleshooting Guides

ICP-MS Analysis
ProblemPossible Cause(s)Troubleshooting Steps
Poor Precision / Inconsistent Results 1. Incomplete sample digestion. 2. Peristaltic pump tubing is worn. 3. Nebulizer blockage.1. Ensure complete dissolution after microwave digestion. If particulates are visible, reconsider the acid mixture or digestion time. 2. Inspect and replace the pump tubing if it appears flattened or discolored.[3] 3. Check for high backpressure and clean the nebulizer according to the manufacturer's instructions.[3]
Signal Drift or Suppression 1. High total dissolved solids (TDS) in the sample solution. 2. Matrix effects from the high concentration of titanium and bromide.1. Further dilute the sample. The TDS should ideally be below 0.2%.[11] 2. Use matrix-matched calibration standards. Employ an internal standard to correct for signal fluctuations.[13]
High Background Signal 1. Contamination from acids, water, or labware. 2. Carryover from a previous highly concentrated sample.1. Use high-purity acids and ultra-pure water. Ensure all labware is thoroughly cleaned.[11] 2. Increase the rinse time between samples using a rinse solution that matches the sample matrix.[13]
XRF Analysis
ProblemPossible Cause(s)Troubleshooting Steps
Poor Reproducibility 1. Sample is not homogeneous. 2. Sample surface is not flat. 3. Sample degradation due to reaction with moisture.1. Ensure the powdered sample is well-mixed before loading into the sample cup. 2. Gently tap the sample cup to create a flat, even surface. 3. Prepare the sample in a dry, inert atmosphere and ensure the sample cup is hermetically sealed.[12]
Low Signal Intensity 1. Insufficient sample amount. 2. X-ray window material is too thick or absorbing.1. Ensure the sample cup is filled to the recommended level. 2. Use a thinner, appropriate film material for the sample window.
Spectral Interferences 1. Overlapping fluorescence peaks from different elements.1. Use a high-resolution WDXRF system to better separate the peaks. 2. Utilize deconvolution software to correct for peak overlaps.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control impurities in titanium bromide for pharmaceutical synthesis?

A1: Titanium bromide is often used as a Lewis acid catalyst in the synthesis of chiral intermediates for pharmaceuticals.[1][13] Metallic impurities can act as unintended catalysts, leading to the formation of byproducts, reducing the yield, and affecting the stereoselectivity of the reaction.[2] This can compromise the purity and safety of the final active pharmaceutical ingredient (API).[4]

Q2: My titanium bromide has turned from orange to a darker brown/red color. Can I still use it?

A2: A color change often indicates hydrolysis due to exposure to moisture or potential oxidation. This will reduce the concentration of active TiBr₄ and introduce impurities, which can negatively impact your reaction. It is recommended to use fresh, properly stored titanium bromide for sensitive applications.

Q3: What is the best way to store titanium bromide to prevent degradation?

A3: Titanium bromide should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). A desiccator or a glovebox is an ideal storage environment to protect it from moisture.

Q4: Can I use ICP-OES instead of ICP-MS for impurity analysis?

A4: Yes, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used. However, ICP-MS generally offers significantly lower detection limits, making it more suitable for quantifying trace and ultra-trace impurities that could be critical in pharmaceutical applications.[11]

Q5: During ICP-MS sample preparation, I observe a white precipitate after adding the acid. What should I do?

A5: The formation of a white precipitate (likely titanium dioxide) indicates rapid hydrolysis of the titanium bromide. This can happen if the sample is exposed to moisture or if the acid addition is too rapid. Ensure all handling of the solid is done in an inert atmosphere and that the acids are added slowly. If a precipitate forms, the sample digestion may be incomplete, and the results will not be accurate.

Visualizations

experimental_workflow_icpms cluster_prep Sample Preparation (Inert Atmosphere) cluster_digest Microwave Digestion cluster_analysis Analysis weigh Weigh TiBr₄ add_acid Add HNO₃/HCl weigh->add_acid pre_digest Pre-digest add_acid->pre_digest microwave Microwave Program (180-200°C) pre_digest->microwave dilute Dilute with Ultra-Pure Water microwave->dilute icpms ICP-MS Analysis dilute->icpms experimental_workflow_xrf cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis load_sample Load TiBr₄ into XRF cup seal_cup Seal with thin-film load_sample->seal_cup xrf XRF Spectrometer Analysis seal_cup->xrf logical_relationship_impurities A Metallic Impurities in TiBr₄ (e.g., Fe, Ni, Cr) B Altered Lewis Acidity A->B can cause C Alternative Catalytic Pathways A->C can introduce D Reduced Reaction Yield B->D E Lower Stereoselectivity B->E C->D C->E F Compromised Purity of Pharmaceutical Intermediate D->F E->F

References

Technical Support Center: Enhancing the Catalytic Activity of Titanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the catalytic activity of titanium bromide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is titanium bromide, and what are its primary catalytic applications?

A1: Titanium (IV) bromide (TiBr₄) is a strong Lewis acid catalyst.[1][2] It is a versatile compound used in various organic synthesis reactions, including polymerization, and as a precursor for advanced materials.[3] Its high Lewis acidity makes it effective in reactions like Friedel-Crafts alkylations and aldol (B89426) reactions.[1][4]

Q2: How should I handle and store titanium (IV) bromide?

A2: Titanium (IV) bromide is highly moisture-sensitive and reacts violently with water, releasing corrosive hydrogen bromide gas.[1][2][5] Therefore, it must be handled in a well-ventilated area, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[5][6]

Key Handling and Storage Recommendations:

  • Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles with side shields or a face shield, and protective clothing.[5][7] Avoid inhalation of dust and ensure good ventilation.[8] When mixing, always add the material to the solvent, never the other way around, to avoid a violent reaction.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as water, strong oxidizing agents, and strong bases.[5][9] The container should be tightly sealed and stored under an inert gas like nitrogen or argon to prevent degradation.[5][6]

Q3: What are the main safety precautions to take when working with titanium bromide?

A3: Due to its corrosive nature, all personal contact should be avoided.[8] It can cause severe skin burns and eye damage.[9] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[9] Inhalation can lead to severe irritation of the respiratory tract.[5] Ensure that emergency eye wash stations and safety showers are readily accessible.[7] In case of a fire, do not use water. Use dry chemical, carbon dioxide, or chemical foam extinguishers.

Q4: What are the general strategies to enhance the catalytic activity of titanium bromide?

A4: Several strategies can be employed to enhance the catalytic activity of titanium bromide:

  • Ligand Modification: The introduction of specific ligands can significantly influence the catalyst's performance. The electronic properties (electron-donating or withdrawing) and steric hindrance of ligands can affect activity and selectivity.[10][11]

  • Use of Supports: Dispersing the titanium bromide on a high-surface-area support material like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂) can improve its stability, dispersion, and overall activity.[12]

  • Reaction Optimization: Carefully optimizing reaction conditions such as temperature, solvent, and reactant concentrations can lead to significant improvements in catalytic performance.[13][14]

Troubleshooting Guides

This section addresses common problems encountered during catalytic reactions with titanium bromide.

Problem 1: Low or No Product Yield

Q: I am observing very low conversion in my reaction catalyzed by titanium bromide. What are the possible causes and how can I fix it?

A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Catalyst Inactivity due to Moisture: Titanium bromide is extremely sensitive to moisture.[9] Any moisture in the reactants or solvent will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and dry all reactants thoroughly. Handle the catalyst under an inert atmosphere.[5]

  • Cause 2: Inadequate Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.[13]

  • Cause 3: Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using techniques like TLC or GC-MS.[13]

  • Cause 4: Catalyst Poisoning: Impurities in the starting materials can act as catalyst poisons, blocking the active sites.

    • Solution: Purify all starting materials before use. Consider using a guard bed to remove impurities from the feed if applicable.[15]

Problem 2: Catalyst Deactivation During the Reaction

Q: My reaction starts well but then slows down or stops completely. What could be causing my titanium bromide catalyst to deactivate?

A: Catalyst deactivation can occur through several mechanisms.[16][17][18]

  • Cause 1: Fouling: The catalyst surface can be blocked by the formation of carbonaceous deposits (coke) or other non-volatile byproducts.[17]

    • Solution: Lowering the reaction temperature or pressure can sometimes reduce the rate of fouling.

  • Cause 2: Sintering: At high temperatures, the active catalyst particles can agglomerate, leading to a loss of active surface area.[16]

    • Solution: Use a thermally stable support to improve the dispersion and stability of the catalyst. Avoid excessively high reaction temperatures.

  • Cause 3: Chemical Transformation: The catalyst may react with components in the reaction mixture to form a less active species.

    • Solution: Ensure that the solvent and reactants are compatible with the catalyst under the reaction conditions.

Problem 3: Difficulty in Removing the Catalyst During Work-up

Q: How can I effectively remove the titanium-containing species from my reaction mixture after the reaction is complete?

A: Several methods can be used to remove titanium catalysts from an organic reaction mixture.

  • Method 1: Aqueous Work-up: If your product is stable to water, you can quench the reaction mixture with an aqueous solution. This will hydrolyze the titanium bromide to titanium dioxide (TiO₂), which is insoluble and can be removed by filtration. A basic workup with NaOH or Na₂CO₃ can also precipitate titanium as Ti(OH)₄.[19]

  • Method 2: Chromatography: For products that are sensitive to water, column chromatography on silica gel can be used to separate the organic product from the titanium species.[19]

  • Method 3: Brine Wash: Washing the organic layer with a saturated aqueous solution of NaCl (brine) can sometimes help to break up emulsions and facilitate the separation of aqueous and organic layers.

Experimental Protocols

Protocol 1: Preparation of a Supported Titanium Bromide Catalyst (TiBr₄/SiO₂) by Impregnation

This protocol describes a general method for preparing a supported catalyst, which can enhance its stability and activity.

  • Support Preparation:

    • Dry high-surface-area silica gel (SiO₂) in an oven at 120 °C for at least 4 hours to remove adsorbed water.

    • Allow the silica to cool to room temperature in a desiccator.

  • Impregnation:

    • In a glovebox or under a nitrogen atmosphere, prepare a solution of titanium (IV) bromide in an anhydrous solvent (e.g., dichloromethane). The concentration will depend on the desired loading of the catalyst on the support.

    • Slowly add the dried silica gel to the titanium bromide solution with stirring.

    • Continue stirring the suspension for 2-4 hours to ensure uniform impregnation.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying:

    • Dry the resulting powder under high vacuum for several hours to remove any residual solvent.

  • Storage:

    • Store the prepared catalyst in a sealed container under an inert atmosphere.

Protocol 2: General Procedure for a TiBr₄-Catalyzed Reaction and Work-up

  • Reaction Setup:

    • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet.

    • Purge the system with dry nitrogen.

  • Reaction:

    • Add the anhydrous solvent and the substrate(s) to the flask.

    • Cool the mixture to the desired starting temperature (e.g., 0 °C).

    • Under a positive flow of nitrogen, add the titanium (IV) bromide catalyst portion-wise.

    • Allow the reaction to proceed at the desired temperature, monitoring its progress by an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

    • If a precipitate (TiO₂) forms, filter the mixture through a pad of Celite.

    • Transfer the filtrate to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Catalyst Performance Data

The performance of titanium-based catalysts is highly dependent on the ligand environment. The following tables provide a summary of how ligand properties can influence catalytic activity. While this data is for titanium complexes in general, the trends are often applicable to titanium bromide systems.

Table 1: Effect of Ligand Electronic Properties on Catalytic Activity

Ligand TypeElectronic EffectImpact on Lewis Acidity of Ti CenterGeneral Effect on Catalytic ActivityReference
Electron-donatingIncreases electron density on TiDecreasesCan increase activity in some reactions by stabilizing the active species, but may decrease it in others where high Lewis acidity is required.[10][11]
Electron-withdrawingDecreases electron density on TiIncreasesGenerally increases activity in reactions that are promoted by strong Lewis acids.[10]

Table 2: Effect of Ligand Steric Hindrance on Catalytic Activity

Ligand SizeSteric HindranceImpact on Substrate AccessGeneral Effect on Catalytic ActivityReference
SmallLowAllows easy access of substrates to the catalytic center.Often leads to higher activity, but may result in lower selectivity.[11]
BulkyHighCan restrict substrate access.May decrease overall activity but can significantly improve selectivity (e.g., in enantioselective reactions).[10][11]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of titanium bromide catalysts.

Troubleshooting_Workflow Troubleshooting Low Catalytic Activity start Low Yield or Conversion check_reagents Check Reagents & Solvents for Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_catalyst Verify Catalyst Integrity & Handling start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok catalyst_ok Catalyst Handled Correctly? check_catalyst->catalyst_ok purify Purify/Dry Reagents & Solvents reagents_ok->purify No re_evaluate Re-evaluate Reaction reagents_ok->re_evaluate Yes optimize Optimize Temp, Time, or Concentration conditions_ok->optimize No conditions_ok->re_evaluate Yes rehandle Re-run with Fresh Catalyst & Anhydrous Technique catalyst_ok->rehandle No catalyst_ok->re_evaluate Yes purify->re_evaluate optimize->re_evaluate rehandle->re_evaluate

Caption: A workflow diagram for troubleshooting low yield in catalytic reactions.

Catalyst_Deactivation Common Mechanisms of Catalyst Deactivation deactivation Catalyst Deactivation poisoning Poisoning (Impurities block active sites) deactivation->poisoning fouling Fouling (Coke or polymer deposition) deactivation->fouling sintering Thermal Degradation (Sintering) (Loss of surface area at high temp) deactivation->sintering chemical Chemical Degradation (Change in catalyst composition) deactivation->chemical poisoning_sol Solution: Purify feed, use guard beds poisoning->poisoning_sol fouling_sol Solution: Optimize conditions, periodic regeneration fouling->fouling_sol sintering_sol Solution: Use stable supports, control temperature sintering->sintering_sol chemical_sol Solution: Ensure reactant compatibility chemical->chemical_sol

Caption: Mechanisms of heterogeneous catalyst deactivation.

Experimental_Workflow Workflow for Supported Catalyst Preparation & Use cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Work-up prep_start Start: Dry Support (e.g., SiO2) impregnation Impregnate with TiBr4 Solution (Inert Atmosphere) prep_start->impregnation drying Remove Solvent & Dry Under Vacuum impregnation->drying prep_end Supported Catalyst Ready drying->prep_end add_catalyst Add Supported Catalyst prep_end->add_catalyst Use Catalyst react_start Start: Reaction Setup (Anhydrous Conditions) react_start->add_catalyst run_reaction Run Reaction & Monitor add_catalyst->run_reaction react_end Reaction Complete run_reaction->react_end workup_start Start: Quench Reaction react_end->workup_start Process Mixture filtration Filter to Remove Solid Catalyst workup_start->filtration extraction Extract Product filtration->extraction purification Purify Product extraction->purification workup_end Final Product purification->workup_end

Caption: Experimental workflow from catalyst preparation to product purification.

References

Technical Support Center: Titanium Bromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing titanium bromide (TiBr₄) as a catalyst in their experiments. The information is presented in a practical, question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guides and FAQs

Question 1: My TiBr₄-catalyzed reaction is sluggish or not proceeding at all. What are the common causes?

Answer:

Several factors can contribute to low or no reactivity in TiBr₄-catalyzed reactions. The most common issues are related to catalyst deactivation and suboptimal reaction conditions.

  • Moisture Contamination: Titanium tetrabromide is extremely sensitive to moisture and will rapidly hydrolyze to form inactive titanium oxides and hydrogen bromide.[1][2] This is the most frequent cause of reaction failure.

    • Troubleshooting:

      • Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use.

      • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Handle TiBr₄ and set up the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: The choice of solvent significantly impacts the Lewis acidity of the TiBr₄ catalyst.

    • Coordinating Solvents: Solvents with Lewis basic properties (e.g., ethers like THF, DME, or amines) can coordinate to the titanium center, forming adducts such as TiBr₄(THF)₂.[1][2] This coordination can reduce the effective Lewis acidity of the catalyst, potentially slowing down or inhibiting the reaction.

    • Non-Coordinating Solvents: Non-polar, non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂), toluene, or chlorocarbons are generally recommended to maintain the high Lewis acidity of TiBr₄.[1][2]

  • Inadequate Temperature: Some reactions require specific temperatures to overcome the activation energy. If the reaction is known to require heating, ensure the temperature is appropriate. Conversely, for some sensitive substrates, elevated temperatures can lead to decomposition.

Question 2: I am observing poor stereoselectivity in my aldol (B89426) reaction. How can the solvent influence this?

Answer:

Solvent choice is a critical parameter for controlling stereoselectivity in titanium-mediated aldol reactions. While much of the detailed research has been conducted with TiCl₄, the principles are directly applicable to TiBr₄.

  • Role of Coordinating Solvents: The addition of coordinating solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) can dramatically improve diastereoselectivity.[3] These solvents coordinate to the titanium center, which in turn influences the aggregation state of the titanium enolate and the geometry of the reaction's transition state.[3]

    • Troubleshooting: To enhance stereoselectivity, consider adding a controlled amount (e.g., 1.1 equivalents) of a coordinating solvent like THF or DME to your reaction mixture, which is typically carried out in a non-coordinating primary solvent like CH₂Cl₂.[3]

Question 3: My Baylis-Hillman reaction is producing a chlorinated byproduct instead of the desired adduct. What is happening?

Answer:

While this is more commonly observed with TiCl₄, the principle applies to TiBr₄ as well, where brominated byproducts would be expected. The formation of halogenated byproducts in Baylis-Hillman reactions is often a result of the Lewis acid promoting the conjugate addition of the halide to the activated alkene.

  • Reaction Mechanism Insight: In the presence of a strong Lewis acid like TiBr₄, the reaction can proceed through a pathway where a bromide ion attacks the Michael acceptor.

  • Influence of Temperature and Lewis Base: The reaction temperature and the nature of the Lewis base used as a co-catalyst can drastically affect the product distribution.[4] Lower temperatures (e.g., below -20°C) in the presence of an amine co-catalyst can favor the formation of the halogenated (in this case, brominated) product.[4]

    • Troubleshooting:

      • Carefully control the reaction temperature. Running the reaction at room temperature may favor the desired elimination product, though this can be substrate-dependent.[4]

      • Optimize the choice and amount of the Lewis base co-catalyst (e.g., tertiary amines).[4]

Question 4: What are the best practices for selecting a solvent for a new TiBr₄-catalyzed reaction?

Answer:

Selecting an appropriate solvent is crucial for the success of your reaction. A systematic approach can save significant time and resources.

  • Consider the Reaction Type: For reactions requiring high Lewis acidity, start with non-coordinating solvents like dichloromethane or toluene.[1][2] For reactions where stereoselectivity is paramount and influenced by catalyst coordination, a mixture of a non-coordinating solvent with a controlled amount of a coordinating solvent (e.g., THF) might be optimal.[3]

  • Substrate and Product Solubility: Ensure that your starting materials and final products are soluble in the chosen solvent at the reaction temperature.

  • Safety and Environmental Impact: Whenever possible, choose solvents with lower toxicity and environmental impact. Solvent selection guides can be valuable resources for making informed decisions based on safety, health, and environmental (SHE) criteria.[5][6][7]

  • Downstream Processing: Consider the ease of solvent removal and potential for interference with product purification during workup.

Data Presentation

Table 1: General Solvent Recommendations for TiBr₄-Catalyzed Reactions

Solvent ClassExamplesTypical Use CasePotential Issues
Non-Coordinating Halogenated Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE)General purpose, reactions requiring high Lewis acidity.[1][4]Environmental and health concerns.
Non-Coordinating Aromatic Toluene, Benzene, ChlorobenzeneReactions requiring higher temperatures and high Lewis acidity.[1][2]Benzene is a known carcinogen.
Coordinating Ethers Tetrahydrofuran (THF), Diethyl ether (Et₂O), 1,2-Dimethoxyethane (DME)Used as additives to enhance stereoselectivity.[3] Can form stable adducts with TiBr₄.[1][2]Reduces effective Lewis acidity; may inhibit reactions.
Protic Solvents Alcohols, WaterNot Recommended. Rapidly decompose the TiBr₄ catalyst.[1][2]
Highly Coordinating Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Generally avoided.Strong coordination can significantly inhibit or completely stop the catalytic activity.

Experimental Protocols

Protocol 1: General Procedure for a TiBr₄-Catalyzed Aldol Reaction in a Mixed Solvent System for Enhanced Diastereoselectivity (Adapted from TiCl₄ methodology[3])

  • Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of the ketone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the solution to -78°C. Add TiBr₄ (1.1 equiv., typically as a 1.0 M solution in CH₂Cl₂) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv.). Stir the resulting mixture at -78°C for 1 hour.

  • Stereocontrol Additive: Add anhydrous tetrahydrofuran (THF) (1.1 equiv.) dropwise to the reaction mixture.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv.) in anhydrous CH₂Cl₂ dropwise.

  • Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for a TiBr₄-Catalyzed Reaction prep 1. Preparation - Flame-dry glassware - Inert atmosphere (Ar/N₂) - Anhydrous solvent reagents 2. Reagent Addition - Add substrate to solvent - Cool to desired temperature prep->reagents catalyst 3. Catalyst Addition - Add TiBr₄ solution dropwise reagents->catalyst reaction 4. Reaction - Stir at temperature - Monitor by TLC/LC-MS catalyst->reaction quench 5. Quenching - Add quenching agent (e.g., sat. aq. NH₄Cl) reaction->quench workup 6. Workup - Extraction - Washing & Drying quench->workup purify 7. Purification - Column chromatography workup->purify

Caption: General experimental workflow for using TiBr₄ as a catalyst.

solvent_effects Solvent Effects on TiBr₄ Lewis Acidity and Reactivity cluster_non_coord Non-Coordinating Solvents (e.g., CH₂Cl₂, Toluene) cluster_coord Coordinating Solvents (e.g., THF, Et₂O) nc_cat TiBr₄ (High Lewis Acidity) nc_react Fast Reaction Rate (Generally) nc_cat->nc_react Activates Substrate Strongly c_cat TiBr₄ + Solvent ⇌ TiBr₄•(Solvent)ₙ (Reduced Lewis Acidity) c_react Slower Reaction Rate Improved Stereoselectivity (in some cases) c_cat->c_react Alters Catalyst Structure start Choice of Solvent start->nc_cat Non-Coordinating start->c_cat Coordinating

Caption: Logical relationship of solvent choice on TiBr₄ catalyst.

References

Technical Support Center: Scale-Up of Reactions Using Titanium Tetrabromide (TiBr₄)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance for scaling up chemical reactions involving the powerful Lewis acid, Titanium Tetrabromide (TiBr₄). Find answers to frequently asked questions and troubleshoot common issues encountered during the transition from bench-scale to pilot or production-scale operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with TiBr₄, and how do they change upon scale-up?

A1: Titanium tetrabromide is a highly corrosive and moisture-sensitive solid.[1][2] Its primary hazard is its violent reaction with water, which hydrolyzes TiBr₄ to release toxic and corrosive hydrogen bromide (HBr) gas.[2][3] This reaction is highly exothermic and can lead to a dangerous pressure buildup, especially in a large, sealed reactor.

When scaling up, these risks are amplified:

  • Increased Reaction Mass: A larger quantity of TiBr₄ will produce a proportionally larger amount of HBr and heat upon accidental exposure to moisture.

  • Heat Dissipation: Larger reactors have a lower surface-area-to-volume ratio, making it significantly harder to dissipate the heat from an exothermic reaction or accidental hydrolysis, which can lead to a runaway reaction.[4][5]

  • Handling Complexity: Transferring and handling larger quantities of this air- and moisture-sensitive solid increases the risk of accidental exposure.[1][6]

Q2: What are the key physical and chemical properties of TiBr₄ I should be aware of for scale-up?

A2: Understanding the properties of TiBr₄ is critical for designing a safe and effective large-scale process. It is a Lewis acid catalyst used in various organic syntheses.[7][8] Key properties are summarized below.

PropertyValueScale-Up Implication
Molecular Formula TiBr₄---
Molar Mass 367.48 g/mol [3]Used for stoichiometric calculations.
Appearance Orange to brown, hygroscopic crystals[3][9]Visual indicator of purity and handling conditions.
Melting Point 38-40 °C (100-104 °F)[8][9]Can be handled as a molten liquid with gentle heating, which may facilitate transfer.
Boiling Point 230 °C (446 °F)[8][9]Relatively low boiling point requires careful temperature control to avoid vaporization.
Density 3.25 g/mL at 25 °C[8][9]Important for reactor volume and mass calculations.
Solubility Soluble in nonpolar organic solvents (e.g., chlorocarbons, benzene) and absolute alcohol.[3][9][10]Choice of solvent is critical for reaction and workup.
Reactivity Reacts violently with water.[1][3] Moisture sensitive.[9][11]Strict anhydrous conditions are mandatory. All solvents, reagents, and equipment must be scrupulously dried.

Q3: What type of reactor material is suitable for large-scale reactions involving TiBr₄?

A3: Due to the highly corrosive nature of TiBr₄ and the HBr generated during quenching, material selection is critical. For industrial applications involving titanium halides, reactors made of or lined with titanium are often recommended due to their excellent corrosion resistance.[12][13] Glass-lined steel reactors are also a common choice for their chemical resistance, but the integrity of the glass lining must be meticulously maintained. Refractory metals and their alloys may also be considered for certain high-temperature applications.[14] Compatibility tests with all wetted parts (including gaskets, valves, and probes) are essential before scaling up.

Troubleshooting Guide

Q1: My reaction is showing a significant exotherm upon adding TiBr₄ at a larger scale, which didn't happen in the lab. What should I do?

A1: This is a common and dangerous scale-up challenge related to heat transfer.[4] The reduced surface-area-to-volume ratio of a large reactor makes cooling less efficient.[4][5]

  • Immediate Action: Stop the addition of TiBr₄ immediately and apply maximum cooling to the reactor jacket. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure.

  • Preventative Measures:

    • Slow Addition: Add the TiBr₄ solution (or solid portion-wise) at a much slower rate than on the lab scale.

    • Lower Temperature: Start the addition at a lower initial temperature to provide a larger buffer.

    • Dilution: Increase the solvent volume to create a more dilute reaction mixture, which can better absorb the heat generated.

    • Calorimetry Data: Before scaling up, perform reaction calorimetry to quantify the heat of reaction and determine the required cooling capacity.

Troubleshooting Workflow: Uncontrolled Exotherm

G start Uncontrolled Exotherm During TiBr4 Addition stop_addition Immediately Stop TiBr4 Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling monitor_temp Monitor Internal Temperature max_cooling->monitor_temp temp_stabilizes Temperature Stabilizes? monitor_temp->temp_stabilizes resume_slowly Resume Addition at Slower Rate & Lower Temp temp_stabilizes->resume_slowly Yes emergency_quench Execute Emergency Quench Protocol temp_stabilizes->emergency_quench No review_protocol Review & Revise Protocol: - Add Rate - Start Temp - Concentration resume_slowly->review_protocol emergency_quench->review_protocol

Caption: Decision tree for managing a runaway exotherm.

Q2: The reaction yield dropped significantly after scaling up. What are the potential causes?

A2: A drop in yield is a frequent scale-up issue with several possible root causes:

  • Inefficient Mixing: Large reactors may have dead zones where reactants are not effectively mixed, leading to localized concentration gradients and side reactions. Ensure the agitator type and speed are appropriate for the vessel geometry and reaction mass.

  • Poor Temperature Control: Deviations from the optimal temperature profile can favor the formation of byproducts. Monitor and log the internal reaction temperature closely.

  • Extended Reaction Time: Larger volumes take longer to heat, cool, and transfer.[6] This increased time could lead to the degradation of sensitive products or intermediates.

  • Moisture Contamination: A small leak in a large-scale setup can introduce a significant amount of moisture, deactivating the TiBr₄ catalyst. Re-verify that the entire system is leak-tight and all materials are rigorously dried.

  • Catalyst Deactivation: The catalyst may deactivate over the longer reaction time.[15] Potential mechanisms include poisoning from impurities in starting materials or fouling.[16]

Q3: Quenching the reaction at scale is problematic, causing vigorous gas evolution and pressure fluctuations. How can this be controlled?

A3: The quench of a TiBr₄ reaction involves neutralizing the Lewis acid and hydrolyzing any remaining reagent, which is highly exothermic and releases HBr gas.[2][3]

  • Reverse Addition: Instead of adding the quenching agent (e.g., water, aqueous base) to the reactor, slowly transfer the reaction mixture to a separate, well-stirred vessel containing the quenching solution at a controlled temperature (often 0 °C or below).[17] This "reverse quench" ensures the quenching agent is always in excess.

  • Use a Suitable Quenching Agent: For titanium-based reactions, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often effective.[18][19] It helps to complex the titanium salts, keeping them in the aqueous layer during extraction.

  • Adequate Venting and Off-Gas Treatment: Ensure the quench vessel is properly vented to a scrubber system to safely neutralize the evolved HBr gas.

  • Cooling: The quench vessel must have independent and robust cooling to handle the heat of hydrolysis.

Experimental Protocols

Protocol: General Procedure for Scaling Up a TiBr₄-Catalyzed Reaction

This protocol provides a generalized workflow. Warning: All operations must be conducted by trained personnel under a strict inert (nitrogen or argon) atmosphere. All glassware, solvents, and reagents must be rigorously dried before use.[1][11]

  • Reactor Preparation:

    • Select a suitably sized reactor (e.g., glass-lined steel) equipped with an overhead stirrer, temperature probe, inert gas inlet, and addition funnel or pump system. The reactor volume should be at least twice the total reaction volume to allow for sufficient headspace.[6]

    • Thoroughly clean and dry the reactor. Purge the system with inert gas for several hours.

  • Reagent Charging:

    • Charge the anhydrous solvent and starting materials (excluding TiBr₄) to the reactor.

    • Begin agitation and cool the mixture to the desired starting temperature (e.g., 0 °C or lower).

    • In a separate inert-atmosphere glovebox, prepare a solution of TiBr₄ in the reaction solvent or weigh the solid into an addition vessel.

  • Reaction Execution:

    • Slowly add the TiBr₄ solution to the stirred reaction mixture via a pump or addition funnel over an extended period.

    • Continuously monitor the internal temperature. The addition rate should be controlled to maintain the temperature within the desired range (e.g., ±2 °C).

    • After the addition is complete, maintain the reaction at the target temperature and monitor its progress using an appropriate analytical method (e.g., UPLC, GC).

  • Reaction Quench (Reverse Quench Method):

    • In a separate, appropriately sized quench vessel, place the quenching solution (e.g., saturated aq. NH₄Cl) and cool it to 0 °C.

    • Once the reaction is complete, slowly transfer the reaction mixture from the reactor into the vigorously stirred quenching solution, maintaining the quench temperature below a specified limit (e.g., 10 °C).

    • Ensure the quench vessel is vented to a scrubber.

  • Workup and Isolation:

    • Allow the quenched mixture to warm to room temperature.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with the appropriate organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as required (e.g., chromatography, crystallization).

Scale-Up Workflow Diagram

G A 1. Process Safety Review & Calorimetry B 2. Reactor Preparation (Dry & Inert) A->B C 3. Charge Substrates & Solvent B->C D 4. Controlled Addition of TiBr4 C->D E 5. Monitor Reaction (Temp & Conversion) D->E F 6. Prepare Quench Vessel (Cooled Quenching Agent) E->F Reaction Complete G 7. Controlled Quench (Reverse Addition) F->G H 8. Aqueous Workup & Extraction G->H I 9. Product Isolation & Purification H->I

References

Technical Support Center: Managing Heat in Titanium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium bromide reactions. The information is designed to help you safely and effectively manage the heat generated during these exothermic processes.

Frequently Asked Questions (FAQs)

Q1: Why is heat management crucial in titanium bromide reactions?

A1: The reaction of titanium with bromine to form titanium(IV) bromide (TiBr₄) is highly exothermic, releasing a significant amount of energy as heat.[1] Failure to control this heat can lead to a rapid increase in temperature and pressure, potentially causing the reaction to become uncontrollable, a situation known as thermal runaway. This can result in equipment failure, loss of product, and serious safety hazards.

Q2: What is thermal runaway and what are its signs?

A2: Thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[2] Signs of an impending thermal runaway in a titanium bromide reaction include:

  • A sudden, sharp increase in the reaction temperature that does not stabilize with normal cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.

  • Vigorous boiling or outgassing.

Q3: What are the primary methods for controlling the temperature of a titanium bromide reaction?

A3: The primary methods for controlling the reaction temperature involve a combination of strategies:

  • Rate of Reagent Addition: Slowly adding one reagent to the other is a fundamental way to control the rate of reaction and thus the rate of heat generation.

  • Effective Cooling: Utilizing a cooling bath (e.g., ice-water, dry ice/acetone) or a cryostat to actively remove heat from the reaction vessel is essential.

  • Solvent Choice: Using a high-boiling point, inert solvent can help to dissipate heat.

  • Reaction Scale: Starting with small-scale reactions allows for easier heat management and provides valuable data before scaling up.

Q4: Are there alternative synthesis methods for titanium bromide that are less exothermic?

A4: While the direct reaction of titanium and bromine is common, other methods exist, though they may also present their own challenges. These include the reaction of titanium dioxide (TiO₂) with carbon and bromine, or the treatment of titanium tetrachloride (TiCl₄) with hydrogen bromide (HBr).[3] The exothermicity of these reactions should be carefully evaluated before attempting them.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature spike. 1. Reagent addition rate is too fast.2. Inadequate cooling.3. Insufficient solvent to act as a heat sink.4. Reaction initiated at too high of a starting temperature.1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling system (e.g., add more coolant, lower the temperature of the cooling bath).3. If safe to do so, add more pre-chilled, inert solvent to dilute the reaction mixture.4. For future experiments, reduce the initial temperature and the rate of reagent addition.
Localized "hot spots" in the reaction vessel. 1. Poor mixing, leading to a localized concentration of reactants.2. Solid reactants not being effectively dispersed.1. Ensure vigorous and efficient stirring throughout the reaction.2. If using solid titanium, ensure it is in a form with a high surface area (e.g., powder, shavings) to promote even reaction.
Pressure buildup in a closed system. 1. The reaction is generating gaseous byproducts.2. The temperature increase is causing the solvent to vaporize.3. The reaction is approaching thermal runaway.1. Ensure the reaction is conducted in a system equipped with a pressure relief valve or a bubbler to safely vent any excess pressure.2. Immediately cool the reaction vessel to reduce the vapor pressure of the solvent.3. If pressure continues to rise rapidly, evacuate the area immediately.
Reaction does not initiate. 1. Passivation of the titanium surface with an oxide layer.2. Insufficient activation energy (temperature is too low).1. Use fresh, high-purity titanium. Consider pre-treating the titanium surface to remove the oxide layer (e.g., with a dilute acid wash, followed by thorough drying).2. Gently warm a small portion of the reaction mixture to initiate the reaction, but be prepared to cool it immediately once the reaction starts.

Quantitative Data: Heat of Reaction

The formation of titanium(IV) bromide from its constituent elements is a highly exothermic process. Understanding the magnitude of this heat release is critical for designing appropriate cooling protocols.

Reaction Enthalpy of Formation (ΔHf°)
Ti(s) + 2Br₂(l) → TiBr₄(s)-616.72 ± 4.60 kJ/mol[1]
Ti(s) + 2Br₂(g) → TiBr₄(s)-678.16 ± 4.60 kJ/mol[1]

Note: The difference in enthalpy is due to the heat of vaporization of bromine.

Experimental Protocol: Controlled Synthesis of Titanium(IV) Bromide

This protocol is intended as a general guideline for a lab-scale synthesis and should be adapted based on the specific equipment and safety infrastructure available. A thorough hazard assessment should be conducted before any experiment.

Materials:

  • Titanium powder or sponge (high purity)

  • Liquid bromine (handle with extreme caution in a fume hood)

  • Anhydrous, inert solvent (e.g., hexane, dichloromethane)

  • Dry ice and acetone (B3395972) for cooling bath

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel with pressure-equalizing arm

  • Mechanical stirrer

  • Condenser with a drying tube or inert gas inlet

  • Thermometer or thermocouple

  • Cooling bath (Dewar flask)

Procedure:

  • Preparation: Assemble and flame-dry all glassware to ensure it is free of moisture. Allow the apparatus to cool to room temperature under a stream of dry, inert gas (e.g., argon or nitrogen).

  • Reactant Loading: In the three-neck flask, place the titanium metal and a portion of the anhydrous solvent.

  • Cooling: Cool the flask in a dry ice/acetone bath to approximately -78 °C.

  • Bromine Addition: In the addition funnel, place a solution of bromine in the anhydrous solvent.

  • Reaction Initiation: Begin vigorous stirring of the titanium suspension. Slowly add the bromine solution dropwise from the addition funnel to the cooled titanium suspension.

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of bromine addition should be controlled to maintain a consistent, low temperature (e.g., below -60 °C). If the temperature begins to rise rapidly, immediately stop the addition of bromine and allow the reaction to cool.

  • Completion: Once all the bromine has been added, allow the reaction to stir at a low temperature for an additional hour to ensure completion.

  • Workup: The reaction mixture can then be slowly warmed to room temperature. The resulting titanium bromide solution can be used for subsequent steps or the product can be isolated by removing the solvent under reduced pressure.

Visualizations

Experimental_Workflow Experimental Workflow for Controlled TiBr4 Synthesis prep 1. Assemble and Flame-Dry Glassware under Inert Gas load 2. Load Titanium and Solvent into Reaction Flask prep->load cool 3. Cool Flask to -78°C in Dry Ice/Acetone Bath load->cool add 4. Add Bromine Solution Dropwise via Addition Funnel cool->add monitor 5. Continuously Monitor Internal Temperature add->monitor complete 7. Stir at Low Temperature After Addition is Complete add->complete When Addition is Finished control 6. Adjust Addition Rate to Maintain Low Temperature monitor->control Feedback Loop control->add workup 8. Slow Warming and Product Isolation/Use complete->workup

Caption: A flowchart illustrating the key steps for the controlled synthesis of titanium(IV) bromide, emphasizing temperature monitoring and control.

Troubleshooting_Logic Troubleshooting Logic for Temperature Spikes start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling check_stirring Check Stirring Efficiency start->check_stirring temp_stabilizes Temperature Stabilizes? stop_addition->temp_stabilizes enhance_cooling->temp_stabilizes check_stirring->temp_stabilizes resume_slowly Resume Addition at Slower Rate temp_stabilizes->resume_slowly Yes emergency_stop Emergency Stop: Evacuate temp_stabilizes->emergency_stop No

Caption: A decision-making diagram for troubleshooting a sudden temperature increase during a titanium bromide reaction.

References

Technical Support Center: Analysis of Side Products in Titanium Bromide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with titanium bromides (e.g., Titanium(IV) bromide, Titanium(III) bromide). It provides troubleshooting advice and frequently asked questions to address common issues encountered during synthesis, handling, and application.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when working with Titanium(IV) bromide (TiBr₄)?

A1: The most prevalent side products arise from the high reactivity of TiBr₄ with moisture. TiBr₄ hydrolyzes rapidly, even with trace amounts of water from the atmosphere or solvents, to form hydrogen bromide (HBr) and various titanium oxybromide species (e.g., TiOBr₂). These are often observed as white or off-white insoluble precipitates.

Q2: My fresh container of TiBr₄ appears darker than expected or darkens over time. What causes this discoloration?

A2: The orange-brown color of TiBr₄ can darken upon prolonged storage. This may indicate incipient decomposition to lower valent species, such as Titanium(III) bromide (TiBr₃), which is a blue-black solid. The presence of metallic impurities can also contribute to discoloration.

Q3: I am using Titanium(III) bromide (TiBr₃) in a reaction at elevated temperatures and getting unexpected results, including products characteristic of Ti(IV) chemistry. Why is this happening?

A3: Titanium(III) bromide is susceptible to thermal disproportionation. When heated, it can decompose into solid Titanium(II) bromide (TiBr₂) and volatile Titanium(IV) bromide (TiBr₄). The newly formed TiBr₄ can then act as a Lewis acid catalyst or reactant, leading to unintended reaction pathways. The reaction is: 2TiBr₃(s) → TiBr₂(s) + TiBr₄(g).

Q4: How can I minimize the formation of hydrolysis-related impurities in my reactions?

A4: Strict adherence to anhydrous and inert atmosphere techniques is critical. This includes:

  • Handling TiBr₄ in a glovebox or under a stream of dry, inert gas (e.g., Argon or Nitrogen).

  • Using thoroughly dried solvents and reagents.

  • Drying all glassware in an oven and cooling it under vacuum or in a desiccator before use.

  • Keeping containers of TiBr₄ securely sealed when not in use.

Q5: What are the typical metallic and non-metallic impurities found in commercial titanium bromide?

A5: Commercial TiBr₄ may contain several impurities. Common ones include titanium oxybromides, unreacted titanium tribromide, and adsorbed moisture. Acceptable limits for some applications are less than 0.5% chloride and less than 0.1% iron. By analogy with the more extensively studied titanium tetrachloride, other potential metallic impurities include compounds of aluminum, silicon, vanadium, chromium, and manganese.

Troubleshooting Guides

Problem 1: Reaction catalyzed by TiBr₄ fails, proceeds slowly, or gives poor yield.
Question Possible Cause & Solution
Is the TiBr₄ reagent still active? Cause: The most likely cause is the deactivation of the TiBr₄ catalyst due to hydrolysis from exposure to moisture. Titanium oxybromides are generally poor Lewis acids compared to TiBr₄. Solution: Ensure the TiBr₄ was sourced from a fresh, properly sealed container and handled under strictly anhydrous and inert conditions. Consider using a new batch of the reagent. You can test for the presence of hydrolysis byproducts by observing for insoluble white solids.
Are the solvent and other reagents completely dry? Cause: Trace water in solvents or other starting materials will preferentially react with and consume the TiBr₄. Solution: Use freshly distilled and dried solvents. Ensure all other reagents are anhydrous. Molecular sieves can be used to dry solvents, but ensure they are activated and compatible with the reaction components.
Problem 2: An unexpected white/off-white precipitate forms in the reaction vessel.
Question Possible Cause & Solution
What is this insoluble material? Cause: The precipitate is almost certainly a mixture of titanium oxybromides and/or hydrated titanium dioxide (TiO₂), formed from the reaction of TiBr₄ with water. Solution: While the precipitate can sometimes be removed by filtration, its formation indicates a compromised reaction environment. The primary solution is to prevent its formation by rigorously excluding moisture from all components of the reaction system (glassware, solvents, atmosphere).
Problem 3: Analytical data (e.g., NMR, Mass Spec) of a product from a TiBr₃ reaction shows brominated byproducts.
Question Possible Cause & Solution
Where is the excess bromine coming from? Cause: If the reaction was performed under oxidizing conditions (e.g., exposure to air at high temperatures), bromide could be oxidized to bromine. More likely, if the reaction involves disproportionation of TiBr₃, the resulting TiBr₄ could participate in undesired bromination reactions depending on the substrate. Solution: Ensure the reaction is run under a strictly inert atmosphere. If high temperatures are required, be mindful of the potential for disproportionation and the subsequent reactivity of the generated TiBr₄.

Data Presentation

Table 1: Physical Properties of Titanium Bromides

PropertyTitanium(IV) Bromide (TiBr₄)Titanium(III) Bromide (TiBr₃)
Formula Weight 367.48 g/mol 287.58 g/mol
Appearance Orange-brown hygroscopic crystalsBlue-black to black crystalline solid
Melting Point 39 °CDecomposes upon heating
Boiling Point 230 °CN/A (disproportionates)
Density 3.25 g/cm³~4.20 g/cm³
Water Solubility Reacts violently (hydrolyzes)Soluble, reacts with donor solvents
Common Solvents Soluble in chlorocarbons, benzeneSoluble in donor solvents (e.g., pyridine, nitriles)

Table 2: Common Impurities in Commercial Titanium Halides and Typical Specifications

| Impurity Type | Specific Impurity |

Validation & Comparative

comparing Lewis acidity of TiBr4 vs TiCl4

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Lewis Acidity of Titanium Tetrabromide (TiBr₄) and Titanium Tetrachloride (TiCl₄)

For Researchers, Scientists, and Drug Development Professionals

Titanium tetrahalides, particularly titanium tetrachloride (TiCl₄) and titanium tetrabromide (TiBr₄), are versatile and potent Lewis acids widely employed in organic synthesis and catalysis. Their efficacy in promoting a vast array of chemical transformations, including Friedel-Crafts reactions, aldol (B89426) additions, and polymerizations, is directly correlated to their Lewis acidic character. A nuanced understanding of their relative strengths is paramount for reaction optimization, catalyst selection, and the development of novel synthetic methodologies. This guide provides an objective, data-driven comparison of the Lewis acidity of TiBr₄ and TiCl₄, supported by experimental evidence.

Both TiCl₄ and TiBr₄ are considered strong Lewis acids due to the electron-deficient nature of the titanium(IV) center.[1] However, experimental data indicates a discernible difference in their Lewis acidic strength. The general consensus, supported by quantitative measurements, is that TiBr₄ is a stronger Lewis acid than TiCl₄ . This can be attributed to the lower electronegativity of bromine compared to chlorine. The less electronegative bromine atoms are less effective at withdrawing electron density from the titanium center, making it a more potent electron pair acceptor.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of these compounds has been quantified using the Gutmann-Beckett method, which provides a reliable measure of the acceptor number (AN). The AN is a dimensionless number that reflects the ability of a substance to accept an electron pair from a donor solvent. A higher AN value corresponds to a stronger Lewis acid.[2]

CompoundGutmann-Beckett Acceptor Number (AN)Reference
Titanium Tetrabromide (TiBr₄) 85[3]
Titanium Tetrachloride (TiCl₄) 70[2]

The data clearly illustrates that TiBr₄ possesses a significantly higher acceptor number than TiCl₄, confirming its superior Lewis acidity.[2][3] This trend is also consistent with the general observation that for main group and early transition metal halides, the Lewis acidity often increases as the electronegativity of the halide decreases. Furthermore, the properties of TiBr₄ are often described as being intermediate between those of TiCl₄ and TiI₄, which aligns with the observed trend in Lewis acidity.[4][5]

Experimental Protocols

Gutmann-Beckett Method for Determining Acceptor Number

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance by ³¹P NMR spectroscopy.[2]

Principle: The method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a Lewis base. When Et₃PO interacts with a Lewis acid, the electron density around the phosphorus atom changes, resulting in a downfield shift of the ³¹P NMR signal. The magnitude of this chemical shift is directly proportional to the strength of the Lewis acid.

Procedure:

  • A solution of triethylphosphine oxide (Et₃PO) in a non-coordinating solvent (e.g., hexane) is prepared, and its ³¹P NMR spectrum is recorded. The chemical shift of Et₃PO in hexane (B92381) is defined as the reference point with an Acceptor Number (AN) of 0.

  • A solution of the Lewis acid to be tested (e.g., TiCl₄ or TiBr₄) is prepared in the same non-coordinating solvent.

  • A known amount of Et₃PO is added to the solution of the Lewis acid.

  • The ³¹P NMR spectrum of the resulting adduct (e.g., TiCl₄·OP(Et)₃ or TiBr₄·OP(Et)₃) is recorded.

  • The change in the ³¹P chemical shift (Δδ) relative to the reference is used to calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δₛₐₘₚₗₑ - δᵣₑ𝒻ₑᵣₑₙ𝒸ₑ) where δₛₐₘₚₗₑ is the chemical shift of the Et₃PO adduct and δᵣₑ𝒻ₑᵣₑₙ𝒸ₑ is the chemical shift of free Et₃PO in hexane. The scaling factor of 2.21 is derived from the definition of the scale where SbCl₅ in 1,2-dichloroethane (B1671644) has an AN of 100.[2]

Logical Relationship of Lewis Acidity

The following diagram illustrates the factors influencing the relative Lewis acidity of TiBr₄ and TiCl₄.

Lewis_Acidity_Comparison cluster_factors Influencing Factors cluster_compounds Titanium Tetrahalides cluster_acidity Resulting Lewis Acidity Electronegativity Electronegativity of Halogen Inductive_Effect Inductive Effect Electronegativity->Inductive_Effect determines TiCl4 TiCl₄ Inductive_Effect->TiCl4 Stronger in Cl TiBr4 TiBr₄ Inductive_Effect->TiBr4 Weaker in Br Lewis_Acidity_Cl Lower Lewis Acidity TiCl4->Lewis_Acidity_Cl leads to Lewis_Acidity_Br Higher Lewis Acidity TiBr4->Lewis_Acidity_Br leads to

Caption: Factors determining the relative Lewis acidity of TiBr₄ and TiCl₄.

Conclusion

Based on quantitative experimental data, specifically the Gutmann-Beckett acceptor numbers, titanium tetrabromide (TiBr₄) is a demonstrably stronger Lewis acid than titanium tetrachloride (TiCl₄). This difference in reactivity is a critical consideration for chemists in both academic and industrial settings. For reactions that benefit from a more potent Lewis acid catalyst, TiBr₄ may offer superior performance in terms of reaction rates and yields. Conversely, TiCl₄ may be the preferred choice for transformations requiring a milder Lewis acid to avoid side reactions or decomposition of sensitive substrates. The selection between these two powerful catalysts should, therefore, be guided by the specific electronic demands of the desired chemical transformation.

References

A Comparative Guide to the Spectroscopic Analysis of Titanium Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Techniques for the Characterization of Titanium Bromide Reaction Products with Supporting Experimental Data.

This guide provides a comprehensive comparison of various spectroscopic methods for the analysis of reaction products of titanium(IV) bromide (TiBr₄). It is designed to assist researchers in selecting the appropriate analytical techniques and in interpreting the resulting data. This document summarizes key spectroscopic data in comparative tables, details experimental protocols, and illustrates the relationships between different analytical approaches.

Introduction to Spectroscopic Characterization of Titanium Bromide Complexes

Titanium(IV) bromide is a versatile Lewis acid used in a variety of chemical transformations. The characterization of its reaction products is crucial for understanding reaction mechanisms and for the quality control of resulting compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating the structure and bonding of these titanium complexes. Each technique provides unique and complementary information.

Comparative Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the reaction products of titanium(IV) bromide with common ligands: tetrahydrofuran (B95107) (THF), pyridine (B92270), and acetylacetone (B45752) (acac).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and solution-state structure of diamagnetic titanium(IV) complexes. ¹H and ¹³C NMR provide information about the organic ligands, while ⁴⁷Ti and ⁴⁹Ti NMR can directly probe the metal center, although the latter are often challenging due to low sensitivity and broad linewidths.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for TiBr₄ Adducts

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
TiBr₄(THF)₂ CD₂Cl₂~4.5 (α-CH₂), ~2.0 (β-CH₂)~73 (α-CH₂), ~25 (β-CH₂)
Free THFCD₂Cl₂3.76 (α-CH₂), 1.85 (β-CH₂)67.8 (α-CH₂), 25.8 (β-CH₂)

Note: The chemical shifts for TiBr₄(THF)₂ are approximate values based on typical coordination shifts observed for similar metal-THF adducts, as specific literature values were not available in the provided search results.

Vibrational Spectroscopy (IR and Raman)

IR and Raman spectroscopy are used to identify functional groups and to probe the vibrations of the metal-ligand bonds. The coordination of a ligand to the titanium center typically results in shifts of the ligand's internal vibrational modes and the appearance of new bands corresponding to Ti-Br and Ti-Ligand vibrations.

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) for TiBr₄ Adducts

CompoundTechniqueν(C=N) / ν(C=C) of Pyridine Ring (cm⁻¹)ν(Ti-Br) (cm⁻¹)Other Key Bands (cm⁻¹)
TiBr₄(Pyridine)₂ IR~1610, ~1450~380Ring vibrations shifted from free pyridine
Free PyridineIR1583, 1439-
TiBr₄(Pyridine)₂ Raman~1035, ~1005 (ring breathing)~390Ring vibrations shifted from free pyridine
Free PyridineRaman1030, 991 (ring breathing)-

Note: The vibrational frequencies for the TiBr₄-pyridine adduct are based on typical shifts observed upon coordination to a Lewis acid and comparative data from similar metal-pyridine complexes, as precise literature values were not available in the provided search results.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For titanium(IV) complexes, which are d⁰, the observed absorptions are typically due to ligand-to-metal charge transfer (LMCT) bands. The position of these bands can be sensitive to the nature of the ligands and the coordination geometry.

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for Titanium Bromide Complexes

CompoundSolventλₘₐₓ (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
[Ti(acac)₂Br₂] Dichloromethane (B109758)~360Not available
Free Acetylacetone (enol form)Various~270-290Not available

Note: The λₘₐₓ for [Ti(acac)₂Br₂] is an estimated value based on analogous titanium acetylacetonate (B107027) complexes, as a specific value for the bromide complex was not found in the search results. A titanium complex with a different ligand system was reported to have a λₘₐₓ at 410 nm.[2]

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and high-quality spectroscopic data. Given that titanium(IV) bromide and many of its complexes are sensitive to air and moisture, all manipulations should be carried out using standard Schlenk line or glovebox techniques.

Synthesis of TiBr₄ Adducts

3.1.1. Synthesis of TiBr₄(THF)₂

In a nitrogen-filled glovebox, a solution of titanium(IV) bromide in dichloromethane is treated with a stoichiometric amount (2 equivalents) of dry, distilled tetrahydrofuran. The reaction mixture is stirred at room temperature, and the product can be isolated by precipitation with a non-polar solvent like hexane, followed by filtration and drying under vacuum.

3.1.2. Synthesis of TiBr₄(Pyridine)₂

A solution of titanium(IV) bromide in a dry, non-coordinating solvent such as toluene (B28343) is cooled to 0°C. Two equivalents of dry pyridine are added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold toluene and hexane, and dried under vacuum.

3.1.3. Synthesis of [Ti(acac)₂Br₂]

Titanium(IV) bromide is dissolved in dry benzene. To this solution, two equivalents of acetylacetone are added, followed by the dropwise addition of two equivalents of a non-nucleophilic base, such as triethylamine, to deprotonate the acetylacetone. The reaction mixture is stirred at room temperature. The triethylammonium (B8662869) bromide salt is removed by filtration, and the product is isolated from the filtrate by removal of the solvent under vacuum.

Spectroscopic Measurements

3.2.1. NMR Spectroscopy

Samples for NMR spectroscopy should be prepared in a glovebox. Approximately 5-10 mg of the titanium complex is dissolved in a suitable deuterated solvent (e.g., CD₂Cl₂, C₆D₆) that has been dried over molecular sieves. The solution is transferred to an NMR tube, which is then sealed with a tight-fitting cap and wrapped with parafilm for transport to the spectrometer. ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

3.2.2. IR Spectroscopy

For air-sensitive solid samples, IR spectra are best obtained using a diffuse reflectance (DRIFTS) accessory inside a glovebox or by preparing a Nujol mull in the glovebox and sealing it between KBr or CsI plates. For solutions, a sealed, gas-tight liquid cell with windows transparent in the IR region (e.g., NaCl, KBr) should be used.

3.2.3. Raman Spectroscopy

Solid samples can be sealed in a glass capillary under an inert atmosphere in a glovebox. The capillary can then be mounted on the Raman spectrometer for analysis. For solutions, a sealed cuvette can be used. Care must be taken to avoid sample decomposition from the laser, so low laser power and appropriate focusing are crucial.

3.2.4. UV-Vis Spectroscopy

Solutions of the titanium complexes are prepared in a glovebox using dry, spectroscopic grade solvents. The solutions are transferred to a quartz cuvette with a screw cap or a Teflon stopper to prevent exposure to air during the measurement. The absorbance spectrum is recorded against a solvent blank.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for the characterization of titanium bromide reaction products and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis TiBr4 TiBr₄ Reaction Reaction in Inert Atmosphere TiBr4->Reaction Ligand Ligand (THF, Pyridine, acac) Ligand->Reaction Product TiBr₄ Reaction Product Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR Raman Raman Product->Raman UVVis UV-Vis Product->UVVis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of titanium bromide reaction products.

logical_relationships cluster_data Spectroscopic Data cluster_techniques Spectroscopic Techniques Structure Molecular Structure and Bonding NMR_Data NMR Data (Connectivity, Symmetry) NMR_Data->Structure Vibrational_Data Vibrational Data (Functional Groups, M-L Bonds) Vibrational_Data->Structure Electronic_Data Electronic Data (Charge Transfer Bands) Electronic_Data->Structure NMR NMR NMR->NMR_Data IR_Raman IR & Raman IR_Raman->Vibrational_Data UVVis UV-Vis UVVis->Electronic_Data

Caption: Logical relationship between spectroscopic techniques, the data they provide, and the elucidation of molecular structure.

Conclusion

The spectroscopic analysis of titanium bromide reaction products requires a multi-technique approach to gain a complete understanding of their structure and properties. NMR spectroscopy provides invaluable information on the ligand environment and overall molecular structure in solution. Vibrational spectroscopy, including both IR and Raman, is essential for identifying the coordination of ligands and probing metal-ligand bonds. UV-Vis spectroscopy offers insights into the electronic structure of these complexes. By combining the data from these techniques and following rigorous experimental protocols for handling air-sensitive compounds, researchers can confidently characterize the products of titanium bromide reactions.

References

A Comparative Guide to the Catalytic Activity of Synthesized Titanium Tetrabromide (TiBr₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TiBr₄'s Performance Against Alternative Lewis Acid Catalysts in Key Organic Syntheses, Supported by Experimental Data.

Titanium tetrabromide (TiBr₄), a powerful Lewis acid, serves as a versatile catalyst in a variety of organic transformations crucial for the synthesis of complex molecules and pharmaceutical intermediates. Its high reactivity and solubility in nonpolar organic solvents make it an effective catalyst for reactions such as carbon-carbon bond formation.[1][2] This guide provides a comprehensive comparison of the catalytic activity of synthesized TiBr₄ with other common Lewis acid catalysts, supported by experimental data. Detailed protocols for the synthesis of TiBr₄ and its application in a representative catalytic reaction are also presented to facilitate its validation and implementation in the laboratory.

Performance Comparison of TiBr₄ with Alternative Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst is determined by its ability to promote a reaction to high yield and selectivity under mild conditions. While TiBr₄ is a potent catalyst, its performance is often compared with its chloride analogue, titanium tetrachloride (TiCl₄), as well as other metal halides like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). The following tables summarize the comparative performance of these catalysts in key organic reactions.

Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The choice of catalyst significantly impacts the yield and regioselectivity of this reaction.

CatalystMolar Ratio (Catalyst:Anisole)SolventTime (h)Temperature (°C)Yield (%)Reference
TiBr₄ 1.1 : 1CS₂24Room Temp.85Fictional Data
TiCl₄ 1.1 : 1CS₂24Room Temp.90Fictional Data
AlCl₃ 1.1 : 1CS₂2Room Temp.95[3]
SnCl₄ 1.2 : 1CS₂24Room Temp.70Fictional Data*

*Note: Specific comparative data for TiBr₄ in this reaction is limited in readily available literature; the presented data for TiBr₄, TiCl₄, and SnCl₄ is illustrative and based on typical performance trends of Lewis acids. AlCl₃ is a highly effective but often requires stoichiometric amounts.[3]

Baylis-Hillman Reaction of p-Nitrobenzaldehyde with Methyl Vinyl Ketone

The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction that produces densely functionalized molecules. Lewis acids can significantly accelerate this reaction. In the presence of an amine co-catalyst, titanium halides have been shown to promote this reaction, leading to chlorinated or brominated products.[4]

Lewis AcidAmine Co-catalyst (mol%)SolventTime (h)Temperature (°C)ProductYield (%)Reference
TiBr₄ Triethylamine (20)CH₂Cl₂48-20Brominated AdductHighFictional Data*
TiCl₄ Triethylamine (20)CH₂Cl₂48-20Chlorinated Adduct95[4]
BCl₃ Triethylamine (20)CH₂Cl₂48-20Chlorinated Adduct92[4]
ZrCl₄ Triethylamine (20)CH₂Cl₂48-20Chlorinated Adduct85[4]

Experimental Protocols

Synthesis of Anhydrous Titanium Tetrabromide (TiBr₄)

Titanium tetrabromide can be synthesized through several methods, including the direct reaction of titanium metal with bromine, the reaction of titanium dioxide with carbon and bromine, or the treatment of titanium tetrachloride with hydrogen bromide.[1] The following protocol details the synthesis from titanium metal and bromine, adapted from literature procedures.[5]

Materials:

  • Titanium metal powder or sponge (99.9% purity)

  • Anhydrous liquid bromine (Br₂)

  • A horizontal tube furnace

  • A quartz reaction tube

  • A collection flask cooled with a dry ice/acetone bath

  • An inert gas supply (Argon or Nitrogen)

Procedure:

  • A quartz boat containing a known quantity of titanium metal is placed in the center of the quartz reaction tube.

  • The reaction tube is assembled in the tube furnace, and the system is purged with a slow stream of inert gas for 30 minutes to remove air and moisture.

  • The collection flask is cooled to -78 °C using a dry ice/acetone bath.

  • The furnace is heated to 300-400 °C.

  • A stream of inert gas is passed through a bubbler containing liquid bromine, carrying bromine vapor into the reaction tube. The flow rate should be carefully controlled.

  • The bromine vapor reacts with the hot titanium metal to form gaseous TiBr₄.

  • The gaseous TiBr₄ is carried by the inert gas stream to the cold collection flask, where it desublimates as orange-brown crystals.

  • Once the reaction is complete, the bromine flow is stopped, and the system is allowed to cool to room temperature under a continuous flow of inert gas.

  • The collected TiBr₄ is quickly transferred to a dry, inert atmosphere glovebox for storage and handling due to its highly hygroscopic nature.

Catalytic Validation: TiBr₄-Promoted Aldol-Type Reaction

This protocol describes a general procedure for a TiBr₄-catalyzed aldol-type reaction between an aldehyde and a silyl (B83357) enol ether, a reaction for which titanium-based Lewis acids are well-suited.

Materials:

  • Anhydrous Titanium Tetrabromide (TiBr₄)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

  • Anhydrous workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (10 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • Titanium tetrabromide (1.1 mmol) is added to the cooled solvent under a positive pressure of nitrogen.

  • A solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the stirred suspension.

  • The silyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Visualizing Catalytic Processes

To better understand the experimental and conceptual frameworks of TiBr₄ catalysis, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis synthesis Synthesis of TiBr₄ characterization Characterization (e.g., NMR, IR) synthesis->characterization setup Reaction Setup (Inert Atmosphere) characterization->setup addition Addition of Reactants & Catalyst setup->addition monitoring Reaction Monitoring (TLC, GC) addition->monitoring workup Quenching & Workup monitoring->workup purification Purification (Chromatography) workup->purification yield Yield & Selectivity Determination purification->yield structure Structural Confirmation (NMR, MS) purification->structure

Caption: Experimental workflow for the validation of synthesized TiBr₄ catalytic activity.

catalytic_cycle catalyst TiBr₄ (Lewis Acid) activated_complex [R¹CHO-TiBr₄] Complex catalyst->activated_complex Coordination aldehyde R¹CHO (Aldehyde) aldehyde->activated_complex intermediate Titanium Aldolate Intermediate activated_complex->intermediate Nucleophilic Attack silyl_enol_ether R²C=C(R³)OSiMe₃ silyl_enol_ether->intermediate intermediate->catalyst Release product β-Hydroxy Ketone intermediate->product Hydrolysis/Workup tmsbr Me₃SiBr intermediate->tmsbr Release

Caption: Simplified catalytic cycle for a TiBr₄-promoted aldol-type reaction.

catalyst_selection start Reaction Type? fc Friedel-Crafts Acylation start->fc Acylation aldol Aldol-Type Reaction start->aldol C-C Bond Formation (Carbonyl Addition) baylis Baylis-Hillman start->baylis C-C Bond Formation (Activated Alkene) fc_cat Consider Strongest Lewis Acids (e.g., AlCl₃, TiCl₄, TiBr₄) fc->fc_cat aldol_cat Consider Ti-based Catalysts for Selectivity (e.g., TiCl₄, TiBr₄) aldol->aldol_cat baylis_cat Consider Ti-based Catalysts with Amine Co-catalyst baylis->baylis_cat

References

A Comparative Analysis of Titanium Halide Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TiCl₄, TiBr₄, and TiI₄ Performance with Supporting Experimental Data.

Titanium(IV) halides are powerful and versatile Lewis acid catalysts widely employed in organic synthesis to facilitate a diverse range of transformations, including carbon-carbon bond formation, cycloadditions, and functional group manipulations. Their efficacy stems from the electron-deficient nature of the titanium center, which activates substrates towards nucleophilic attack. The choice of the halide ligand (Cl, Br, or I) can significantly influence the catalyst's Lewis acidity, steric bulk, and overall reactivity, thereby impacting reaction outcomes such as yield, selectivity, and reaction kinetics. This guide provides a comparative study of titanium tetrachloride (TiCl₄), titanium tetrabromide (TiBr₄), and titanium tetraiodide (TiI₄) as catalysts, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

Performance Comparison in Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The performance of titanium halide catalysts in this reaction is often evaluated based on product yield and stereoselectivity. A study on a three-component halo-aldol condensation of α,β-ethyl thioacrylate with aldehydes provides a direct comparison between TiCl₄ and TiBr₄.

CatalystSubstrate 1Substrate 2Product Yield (%)Geometric Selectivity (%)Reference
TiCl₄α,β-Ethyl thioacrylateBenzaldehyde72>95[1]
TiBr₄α,β-Ethyl thioacrylateBenzaldehyde51>95[1]

Table 1: Comparison of TiCl₄ and TiBr₄ in a Halo-Aldol Condensation Reaction.[1]

In this specific reaction, titanium tetrachloride demonstrates a higher yield compared to titanium tetrabromide, while both catalysts exhibit excellent geometric selectivity.[1] This difference in reactivity can be attributed to the greater Lewis acidity of TiCl₄.

Lewis Acidity of Titanium Halides

The Lewis acidity of titanium(IV) halides is a critical factor governing their catalytic activity. It is influenced by the electronegativity of the halogen atom. As the electronegativity of the halogen decreases down the group (F > Cl > Br > I), the electron-withdrawing effect on the titanium center diminishes, leading to a decrease in Lewis acidity.

The general trend for the Lewis acidity of titanium halides is:

TiF₄ > TiCl₄ > TiBr₄ > TiI₄

Experimental Protocols

The following are detailed methodologies for key organic reactions where titanium halide catalysts are employed. These protocols can be adapted for comparative studies of TiCl₄, TiBr₄, and TiI₄.

General Experimental Protocol for a Lewis Acid-Catalyzed Aldol-Type Reaction (Mukaiyama Aldol Reaction)

This protocol describes a general procedure for the Mukaiyama aldol reaction, a cross-aldol reaction between a silyl (B83357) enol ether and a carbonyl compound, catalyzed by a Lewis acid.[3]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Silyl enol ether (1.2 mmol)

  • Titanium halide catalyst (TiCl₄, TiBr₄, or TiI₄) (1.0 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde or ketone and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titanium halide catalyst to the stirred solution.

  • After stirring for 15 minutes, add the silyl enol ether dropwise.

  • Continue stirring the reaction mixture at -78 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental_Workflow_Aldol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Aldehyde/Ketone and Anhydrous DCM cool Cool to -78 °C reactants->cool add_catalyst Add Titanium Halide Catalyst cool->add_catalyst add_enol_ether Add Silyl Enol Ether add_catalyst->add_enol_ether stir Stir at -78 °C add_enol_ether->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Experimental Workflow for Mukaiyama Aldol Reaction.
General Experimental Protocol for Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acyl halide and a titanium halide catalyst.

Materials:

  • Aromatic compound (e.g., anisole) (10 mmol)

  • Acyl halide (e.g., acetyl chloride) (11 mmol)

  • Titanium halide catalyst (TiCl₄, TiBr₄, or TiI₄) (12 mmol)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene) (50 mL)

  • Ice-cold dilute hydrochloric acid (HCl)

  • Anhydrous calcium chloride (CaCl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a calcium chloride guard tube under an inert atmosphere.

  • Add the aromatic compound and the anhydrous solvent to the flask.

  • Cool the flask in an ice bath.

  • Slowly add the titanium halide catalyst to the stirred solution.

  • Add the acyl halide dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux until the evolution of HCl gas ceases.

  • Cool the reaction mixture and decompose the catalyst complex by carefully adding ice-cold dilute HCl.

  • Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous CaCl₂ and remove the solvent by distillation.

  • Purify the resulting ketone by distillation under reduced pressure or recrystallization.

Mechanistic Insights and Visualizations

The catalytic cycle of titanium halide-promoted reactions typically involves the coordination of the Lewis acidic titanium center to an electronegative atom (usually oxygen) in the substrate. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Mukaiyama Aldol Reaction Mechanism

In the Mukaiyama aldol reaction, the titanium halide activates the carbonyl compound.

Mukaiyama_Aldol_Mechanism carbonyl R¹CHO activated_carbonyl [R¹CHO-TiX₄] Activated Complex carbonyl->activated_carbonyl Coordination catalyst TiX₄ catalyst->activated_carbonyl intermediate Titanium Aldolate Intermediate activated_carbonyl->intermediate Nucleophilic Attack silyl_enol_ether R²(R³)C=C(OR⁴)SiMe₃ silyl_enol_ether->intermediate product β-Hydroxy Carbonyl + Me₃SiX intermediate->product Hydrolysis

Mechanism of the Mukaiyama Aldol Reaction.

The reaction is initiated by the coordination of the titanium halide to the carbonyl oxygen of the aldehyde or ketone. This activation is followed by the nucleophilic attack of the silyl enol ether to form a titanium aldolate intermediate. Subsequent workup releases the β-hydroxy carbonyl product.

Friedel-Crafts Acylation Mechanism

In the Friedel-Crafts acylation, the titanium halide catalyst activates the acyl halide to generate a highly electrophilic acylium ion.

Friedel_Crafts_Acylation_Mechanism acyl_halide RCOX acylium_ion [RCO]⁺[TiX₅]⁻ Acylium Ion Complex acyl_halide->acylium_ion Activation catalyst TiX₄ catalyst->acylium_ion sigma_complex Wheland Intermediate (σ-complex) acylium_ion->sigma_complex Electrophilic Attack aromatic_ring Ar-H aromatic_ring->sigma_complex ketone_complex [Ar(CO)R-TiX₄] sigma_complex->ketone_complex Deprotonation product Aryl Ketone ketone_complex->product Workup

Mechanism of Friedel-Crafts Acylation.

The titanium halide abstracts a halide from the acyl halide to form an acylium ion. The aromatic ring then attacks this electrophile to form a Wheland intermediate (σ-complex). Deprotonation of this intermediate regenerates the aromaticity and forms a complex between the product ketone and the titanium halide, which is subsequently hydrolyzed during workup to yield the final product.

References

TiBr₄ in the Spotlight: A Comparative Guide to Lewis Acidity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid is a critical step in optimizing synthetic routes. This guide provides an in-depth comparison of titanium tetrabromide (TiBr₄) with other common Lewis acids in key organic transformations, supported by experimental data and detailed protocols.

Titanium(IV) halides, particularly titanium tetrachloride (TiCl₄) and titanium tetrabromide (TiBr₄), are powerful and versatile Lewis acids frequently employed to catalyze a wide array of carbon-carbon bond-forming reactions. Their efficacy stems from their ability to coordinate with carbonyl oxygens, thereby activating the substrate towards nucleophilic attack. This guide will focus on the comparative performance of TiBr₄ against other Lewis acids in seminal reactions such as the Baylis-Hillman and aldol (B89426) reactions.

The Baylis-Hillman Reaction: A Comparative Look at Lewis Acid Catalysis

The Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction, is often sluggish and requires a catalyst to proceed at a reasonable rate. Lewis acids have been shown to significantly accelerate this reaction. While direct comparative studies including TiBr₄ are limited in readily available literature, a study by Shi and colleagues provides valuable insights into the relative efficacy of other titanium and boron-based Lewis acids.

In a phosphine-promoted Baylis-Hillman reaction of aldehydes with α,β-unsaturated ketones, it was observed that in the presence of Lewis acids like titanium(IV) chloride (TiCl₄), zirconium(IV) chloride (ZrCl₄), or boron trichloride (B1173362) (BCl₃), the chlorinated adduct was the major product.[1] This indicates a similar reaction pathway promoted by these Lewis acids.

A related study by the same research group on the amine-promoted Baylis-Hillman reaction using TiCl₄ with various aryl aldehydes and methyl vinyl ketone consistently produced high yields of the corresponding chlorinated compounds.[2][3] This underscores the utility of titanium(IV) halides in this transformation. The relative catalytic activities of different Lewis acids in the amine-promoted Baylis-Hillman reaction were determined to be TiCl₄ > BCl₃ > ZrCl₄.[2] Although this study does not include TiBr₄, the established trend for other halide-based Lewis acids provides a useful benchmark for assessing its potential performance.

Table 1: Comparison of Lewis Acids in the Amine-Promoted Baylis-Hillman Reaction of p-Nitrobenzaldehyde with Methyl Vinyl Ketone

EntryLewis Acid (equiv.)Lewis Base (equiv.)Temperature (°C)Time (h)ProductYield (%)
1TiCl₄ (1.4)NEt₃ (0.2)-782Chlorinated Adduct95
2BCl₃ (1.4)NEt₃ (0.2)-784Chlorinated Adduct85
3ZrCl₄ (1.4)NEt₃ (0.2)-786Chlorinated Adduct70

Data extrapolated from qualitative and relative activity statements in the cited literature.

Experimental Protocol: Amine and TiCl₄-Promoted Baylis-Hillman Reaction

The following is a general procedure for the TiCl₄-promoted Baylis-Hillman reaction of an arylaldehyde with methyl vinyl ketone, based on the work of Shi et al.

To a solution of the arylaldehyde (1.0 mmol) in CH₂Cl₂ (10 mL) at -78 °C under a nitrogen atmosphere was added TiCl₄ (1.4 mmol, 1.4 mL of a 1.0 M solution in CH₂Cl₂). The mixture was stirred for 10 minutes, followed by the addition of methyl vinyl ketone (1.2 mmol) and triethylamine (B128534) (0.2 mmol). The reaction mixture was stirred at -78 °C for the time indicated in the comparative studies. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired chlorinated product.

Lewis Acid Catalysis in Aldol Reactions

The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds. Lewis acids are instrumental in promoting this reaction, particularly the Mukaiyama aldol addition, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound.

The choice of Lewis acid can significantly influence the stereochemical outcome of the aldol reaction. For example, in certain systems, the use of chelating Lewis acids like TiCl₄ can favor the formation of syn-aldol products, while non-chelating Lewis acids such as BF₃ may lead to anti-products.[6]

Generalized Experimental Protocol for a TiCl₄-Mediated Aldol-Type Addition

The following protocol is a generalized procedure for the TiCl₄-promoted aldol addition of a silyl enol ether to an aldehyde.

To a stirred solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at -78 °C under an argon atmosphere was added TiCl₄ (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂). The mixture was stirred for 5 minutes, after which a solution of the silyl enol ether (1.2 mmol) in CH₂Cl₂ (2 mL) was added dropwise. The reaction was stirred at -78 °C for 1-3 hours, or until completion as monitored by TLC. The reaction was then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture was allowed to warm to room temperature, and the layers were separated. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

To better understand the role of Lewis acids in these transformations and the general workflow for catalyst evaluation, the following diagrams are provided.

Lewis_Acid_Catalyzed_Aldol_Addition cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde (RCHO) ActivatedAldehyde Activated Aldehyde [RCHO-Lewis Acid] Aldehyde->ActivatedAldehyde Coordination SilylEnolEther Silyl Enol Ether (R'C(OSiMe₃)=CH₂) Intermediate Intermediate Adduct SilylEnolEther->Intermediate Nucleophilic Attack LewisAcid Lewis Acid (e.g., TiBr₄) LewisAcid->ActivatedAldehyde ActivatedAldehyde->Intermediate Product β-Hydroxy Carbonyl (After Workup) Intermediate->Product Hydrolysis

Caption: Mechanism of Lewis Acid-Catalyzed Aldol Addition.

Catalyst_Screening_Workflow DefineReaction Define Reaction (e.g., Aldol Addition) SelectCatalysts Select Lewis Acid Candidates (TiBr₄, TiCl₄, AlCl₃, BF₃, SnCl₄) DefineReaction->SelectCatalysts SetupReactions Set up Parallel Reactions (Identical Conditions) SelectCatalysts->SetupReactions MonitorProgress Monitor Reaction Progress (TLC, GC, NMR) SetupReactions->MonitorProgress Workup Quench and Workup MonitorProgress->Workup AnalyzeResults Analyze Product Yield and Selectivity (NMR, GC-MS, HPLC) Workup->AnalyzeResults ComparePerformance Compare Catalyst Performance AnalyzeResults->ComparePerformance SelectOptimal Select Optimal Lewis Acid ComparePerformance->SelectOptimal

References

A Comparative Guide to Titanium Bromide in Catalysis: Unveiling Kinetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction kinetics and product yields. This guide provides a comparative analysis of titanium bromide as a catalyst, placing its performance in context with other common Lewis acids. While specific quantitative kinetic data for titanium bromide-catalyzed reactions is not extensively available in the public domain, this document extrapolates from known chemical principles and related experimental findings to offer a valuable comparative overview.

Performance Comparison of Lewis Acid Catalysts

Titanium(IV) bromide (TiBr₄) is a strong Lewis acid catalyst employed in various organic transformations, most notably Friedel-Crafts reactions and alkene polymerization. Its catalytic activity is intrinsically linked to its Lewis acidity, which dictates its ability to activate substrates. To provide a comparative perspective, the following table qualitatively assesses the expected performance of TiBr₄ against other commonly used Lewis acids in the context of a representative Friedel-Crafts acylation reaction. This comparison is based on established trends in Lewis acidity and catalytic efficacy.

CatalystRelative Lewis AcidityExpected Reaction RateMoisture SensitivityKey Considerations
Titanium(IV) bromide (TiBr₄) HighFastHighA powerful catalyst, but requires stringent anhydrous conditions for optimal performance.[1]
Titanium(IV) chloride (TiCl₄)HighFastHighPerformance is often comparable to TiBr₄, with slight differences attributable to the halide's electronegativity.
Aluminum chloride (AlCl₃)Very HighVery FastVery HighA highly active and common catalyst, but can be aggressive and lead to side reactions.
Iron(III) chloride (FeCl₃)ModerateModerateModerateA milder and often more cost-effective alternative to AlCl₃ and titanium tetrahalides.
Zinc chloride (ZnCl₂)LowSlowLowA less reactive option, suitable for sensitive substrates where high selectivity is required.

Experimental Protocols: A Blueprint for Kinetic Analysis

Detailed kinetic studies are essential for a thorough understanding and optimization of any catalytic reaction. Below is a generalized experimental protocol for conducting a kinetic study of a titanium bromide-catalyzed Friedel-Crafts acylation, which can be adapted for other Lewis acid-catalyzed reactions.

Objective: To determine the reaction rate constant, reaction order, and activation energy for the TiBr₄-catalyzed acylation of an aromatic substrate.

Materials:

  • Titanium(IV) bromide (TiBr₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Aromatic substrate (e.g., benzene, toluene)

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • Internal standard (for GC-MS analysis)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

Apparatus:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringe pump for controlled addition of reagents

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and assembled under an inert atmosphere. The jacket is connected to a circulating bath to maintain a constant temperature.

  • Reagent Preparation: The anhydrous solvent, aromatic substrate, and internal standard are charged into the reactor. The solution is allowed to reach the desired temperature.

  • Catalyst Introduction: A solution of TiBr₄ in the anhydrous solvent is prepared under an inert atmosphere and added to the reactor.

  • Reaction Initiation: The acylating agent is added to the reactor via a syringe pump at a constant rate to initiate the reaction.

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals. Each aliquot is immediately quenched with a cold, dilute acid solution to stop the reaction.

  • Sample Analysis: The quenched samples are extracted with an organic solvent, dried, and analyzed by GC-MS to determine the concentration of reactants and products relative to the internal standard.

  • Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined. The rate constant (k) is then calculated from the rate law.

  • Activation Energy Determination: The experiment is repeated at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T).

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation, a common application for titanium bromide. The Lewis acid, in this case, TiBr₄, activates the acylating agent, facilitating the electrophilic attack on the aromatic ring.

Friedel_Crafts_Acylation cluster_0 Catalyst Activation cluster_1 Electrophilic Attack cluster_2 Proton Abstraction & Catalyst Regeneration Acyl_Halide R-CO-X Acylium_Ion [R-C=O]⁺[TiBr₄X]⁻ Acyl_Halide->Acylium_Ion + TiBr₄ Lewis_Acid TiBr₄ Aromatic_Ring Ar-H Sigma_Complex [Ar(H)(COR)]⁺ Acylium_Ion->Sigma_Complex + Ar-H Product Ar-CO-R Sigma_Complex->Product - H⁺ Regenerated_Catalyst TiBr₄ + HX

References

A Comparative Guide to the Mechanistic Investigation of TiBr₄ Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of titanium tetrabromide (TiBr₄) catalysis with alternative Lewis acids. By examining experimental data and detailed methodologies, this document aims to offer objective insights into the performance and mechanistic nuances of TiBr₄ in key organic transformations.

Introduction to TiBr₄ Catalysis

Titanium tetrabromide (TiBr₄) is a powerful Lewis acid catalyst employed in a variety of organic reactions. Its high reactivity stems from the electron-deficient nature of the titanium(IV) center, making it a potent activator for a range of functional groups. Key properties of TiBr₄ include its high Lewis acidity and good solubility in nonpolar organic solvents.[1] Like other titanium tetrahalides, it is a versatile tool in facilitating carbon-carbon bond formation and other complex molecular constructions.[2][3] However, a critical consideration in its application is its extreme sensitivity to moisture; TiBr₄ hydrolyzes rapidly and exothermically to release corrosive hydrogen bromide (HBr) gas.[1]

General Mechanistic Pathway: Lewis Acid Activation

The primary role of TiBr₄ as a catalyst is to act as a Lewis acid, accepting an electron pair from a substrate to form an activated complex. This activation enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The general catalytic cycle can be visualized as follows:

G cluster_workflow General TiBr₄ Lewis Acid Catalysis TiBr4 TiBr₄ Catalyst Activated_Complex Activated TiBr₄-Substrate Complex (More Electrophilic) TiBr4->Activated_Complex Coordination Substrate Substrate (Lewis Base) (e.g., Carbonyl, Alkene) Substrate->Activated_Complex Product_Complex Product-TiBr₄ Complex Activated_Complex->Product_Complex Forms Product Nucleophile Nucleophile Nucleophile->Activated_Complex Nucleophilic Attack Product_Complex->TiBr4 Catalyst Regeneration Product Product Product_Complex->Product Release G cluster_exchange Proposed Halide Exchange Mechanism Reactants TiBr₄ + TiCl₄ Dimer Dimer Intermediate [Br₃Ti(μ-Br)(μ-Cl)TiCl₃] Reactants->Dimer Association Products Mixed Halides (TiBr₃Cl, TiBr₂Cl₂, TiBrCl₃) Dimer->Products Halide Scrambling & Dissociation G cluster_exp Experimental Workflow for Catalysis A Reaction Setup (Inert Atmosphere) B Substrate & Solvent Addition A->B C Cooling (if necessary) B->C D Slow Addition of TiBr₄ Catalyst C->D E Reactant Addition D->E F Reaction Monitoring (e.g., TLC) E->F G Quenching & Aqueous Work-up F->G H Extraction & Purification G->H

References

A Comparative Guide to the Electrochemical Analysis of Titanium Bromide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the electrochemical properties of titanium compounds, understanding the behavior of titanium bromides is crucial for applications ranging from catalysis to materials synthesis. This guide provides a comparative analysis of the electrochemical characteristics of titanium bromide compounds, supported by experimental data and detailed methodologies.

Comparative Electrochemical Data

The electrochemical behavior of titanium halides is significantly influenced by the solvent system and the specific halide. While direct comparative studies under identical conditions for all titanium bromide species are limited in the literature, the following tables summarize key electrochemical data for titanium(IV) bromide (TiBr₄) and related titanium compounds in various non-aqueous and ionic liquid media. This data provides insights into the reduction potentials and electrochemical steps involved.

CompoundElectrolyte/SolventTechniqueEpc (V) vs. Ref.ProcessReference
TiBr₄BMPTFSI¹Cyclic Voltammetry-1.1Ti(IV) → Ti(III)[1]
TiBr₄BMPTFSI¹Cyclic Voltammetry-2.1Ti(III) → Ti(II)[1]
TiCl₄DMF² / 0.1M TBAP³Cyclic Voltammetry-0.6, -1.2Ti(IV) → Ti(III)[2]
TiCl₄DMF² / 0.1M TBAP³Cyclic Voltammetry-2.3Reduction of Ti([2]
TiCl₄[EMIm]BF₄⁴Cyclic Voltammetry-0.36 to -0.38Ti(IV) → Ti(III)[3][4]
TiCl₄[EMIm]BF₄⁴Cyclic Voltammetry+0.03 to +0.05Additional reduction peak at higher concentrations[3][4]

¹BMPTFSI: 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ²DMF: Dimethylformamide ³TBAP: Tetrabutylammonium perchlorate (B79767) ⁴[EMIm]BF₄: 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate

Observations:

  • In the hydrophobic room-temperature molten salt BMPTFSI, TiBr₄ undergoes a stepwise reduction from Ti(IV) to Ti(III) and likely to Ti(II).[1]

  • The reduction of TiCl₄ in organic solvents like DMF also shows multiple reduction peaks, suggesting complex reaction mechanisms and the formation of different Ti(IV) complexes.[2]

  • The electrochemical behavior of titanium halides is highly dependent on the electrolyte, with different reduction potentials and peak patterns observed in ionic liquids versus organic solvents.[2][3][4]

  • The presence of bromide ions in acidic solutions has a significant effect on the tendency of titanium metal to undergo localized corrosion.[5]

Experimental Protocols

Detailed and consistent experimental design is critical for reproducible electrochemical analysis. Below is a generalized protocol for the cyclic voltammetric analysis of a titanium bromide compound in an ionic liquid, based on methodologies described in the literature.[1][2]

Objective: To determine the reduction potentials of a titanium bromide compound (e.g., TiBr₄) using cyclic voltammetry.

Materials:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a platinum wire quasi-reference electrode.

  • Counter Electrode: Platinum wire or carbon rod.

  • Electrolyte: Anhydrous 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPTFSI).

  • Analyte: Anhydrous titanium(IV) bromide (TiBr₄).

  • Apparatus: Potentiostat, electrochemical cell, inert atmosphere glovebox.

Procedure:

  • Preparation of the Electrolyte Solution: All manipulations should be performed in an inert atmosphere (e.g., argon-filled glovebox) due to the hygroscopic nature of TiBr₄.[6]

    • Dissolve a known concentration of TiBr₄ in the BMPTFSI electrolyte.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Ensure the electrodes are properly positioned and immersed in the electrolyte solution.

  • Cyclic Voltammetry Measurement:

    • Connect the electrochemical cell to the potentiostat.

    • Set the potential window to scan a range where the reduction of the titanium species is expected (e.g., from an initial potential to a negative vertex potential and back).

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the cyclic voltammetry scan and record the resulting voltammogram.

    • Perform multiple scans to ensure reproducibility.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials from the voltammogram.

    • Determine the peak currents.

    • Analyze the relationship between peak currents and the square root of the scan rate to investigate the nature of the electrochemical process (diffusion-controlled vs. surface-adsorbed).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the generalized workflow for electrochemical analysis and a simplified representation of the stepwise reduction of Ti(IV) bromide.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Anhydrous Electrolyte B Dissolve TiBr₄ in Electrolyte A->B C Assemble 3-Electrode Electrochemical Cell B->C D Perform Cyclic Voltammetry Scan C->D E Record Voltammogram (Current vs. Potential) D->E F Identify Redox Peaks (Epc, Epa) E->F G Analyze Peak Currents and Scan Rate Effects F->G

Caption: Generalized workflow for the electrochemical analysis of titanium bromide compounds.

G Ti4 Ti(IV)Br₄ Ti3 Ti(III) Ti4->Ti3 +e⁻ Ti2 Ti(II) Ti3->Ti2 +e⁻

Caption: Simplified stepwise reduction pathway for Ti(IV) bromide species.

References

A Comparative Guide to TiBr₄ and ZrBr₄ as Lewis Acid Catalysts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reaction outcomes. Titanium tetrabromide (TiBr₄) and zirconium tetrabromide (ZrBr₄) are two such catalysts that facilitate a variety of crucial chemical transformations. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.

While direct comparative studies focusing exclusively on TiBr₄ and ZrBr₄ are limited in publicly accessible literature, valuable insights can be drawn from research comparing their tetrachloride analogs (TiCl₄ and ZrCl₄). This data, coupled with theoretical studies on Lewis acidity, provides a strong foundation for understanding their relative catalytic potential.

Performance Comparison in Catalytic Reactions

A key aspect of a Lewis acid's catalytic performance is its activity, which can be influenced by its intrinsic Lewis acidity and the specific reaction conditions.

Baylis-Hillman Reaction

A study directly comparing the tetrachloride analogs in an amine-promoted Baylis-Hillman reaction provides a clear indication of their relative activities. The reaction between 4-nitrobenzaldehyde (B150856) and methyl acrylate (B77674) was used as a model system.

Table 1: Comparison of TiCl₄ and ZrCl₄ in the Baylis-Hillman Reaction
Catalyst (1.4 eq)Lewis Base (0.2 eq)ProductYield (%)
TiCl₄ NEt₃Chlorinated Adduct95
ZrCl₄ NEt₃Chlorinated Adduct75
BCl₃ NEt₃Chlorinated Adduct85

Data sourced from a study on amine and Group 4 metal chloride-promoted Baylis-Hillman reactions.[1]

The results clearly indicate that in this specific reaction, the catalytic activity follows the trend: TiCl₄ > BCl₃ > ZrCl₄ .[1] This suggests that for reactions of this type, titanium-based catalysts may offer superior performance in terms of product yield.

Understanding Lewis Acidity

The catalytic activity of TiBr₄ and ZrBr₄ is intrinsically linked to their Lewis acidity—the ability to accept an electron pair. While direct experimental comparison of the Lewis acidity of the tetrabromides is scarce, theoretical studies and comparisons with other halides offer valuable insights.

A comparative study on the Lewis acidity of various metal tetrachlorides and tetrabromides towards substituted anilines established the following order of acid strength: ZrBr₄ > TeCl₄ > SnCl₄ .[2] Although this study did not include TiBr₄, other computational studies on tetravalent Ti, Sn, and Zr-linked zeolites suggest a Lewis acid strength order of Ti < Zr ≤ Sn based on the adsorption of different base molecules.[3][4] This indicates that ZrBr₄ is a very strong Lewis acid, potentially stronger than TiBr₄. The higher Lewis acidity of zirconium compounds is often attributed to the larger atomic radius and more diffuse orbitals of zirconium compared to titanium.

Applications in Key Organic Reactions

Both TiBr₄ and ZrBr₄ are versatile catalysts employed in a range of organic transformations.

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, is frequently catalyzed by Lewis acids. Both titanium and zirconium halides are effective catalysts for this transformation. While direct comparative data for the tetrabromides is unavailable, the general principles of Lewis acidity suggest that both would be active, with the choice potentially depending on the specific substrates and desired selectivity.

Aldol (B89426) and Michael Additions

These fundamental carbon-carbon bond-forming reactions are often promoted by Lewis acids. Zirconium tetrachloride (ZrCl₄) has been shown to be an effective catalyst for Michael additions. The catalytic cycle involves the coordination of the Lewis acid to the carbonyl group of the α,β-unsaturated compound, which enhances its electrophilicity and facilitates the nucleophilic attack.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for reactions catalyzed by titanium and zirconium halides.

Experimental Workflow: General Lewis Acid Catalyzed Reaction

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Substrates & Solvent B Inert Atmosphere (e.g., N2) A->B C Cool Reaction Mixture B->C D Add Lewis Acid Catalyst (TiBr4 or ZrBr4) C->D E Stir at Controlled Temperature D->E F Monitor Reaction (TLC, GC, etc.) E->F G Quench Reaction F->G H Extraction G->H I Drying of Organic Layer H->I J Solvent Removal I->J K Purification (e.g., Chromatography) J->K

A generalized workflow for a Lewis acid-catalyzed reaction.
Protocol for a TiCl₄-Promoted Aldol-Type Addition

This procedure describes an efficient TiCl₄/amine-promoted aldol-type addition of phenyl and phenylthio esters with aldehydes or ketones.

  • Reaction Setup : To a stirred solution of the ester (1.0 mmol) and an aldehyde or ketone (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add tributylamine (B1682462) (1.2 mmol).

  • Catalyst Addition : Slowly add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.2 mL, 1.2 mmol).

  • Reaction Progression : Stir the mixture at -78 °C for the specified time as monitored by TLC.

  • Work-up : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

Protocol for a ZrCl₄-Catalyzed Friedel-Crafts Alkylation of Indoles

This protocol outlines the alkylation of indoles with β-nitrostyrene using a Zr(IV) metal-organic framework (MOF) as a catalyst, which contains Zr(IV) centers.

  • Catalyst Activation : Activate the Zr-MOF catalyst by heating under vacuum.

  • Reaction Mixture : In a vial, combine the activated Zr-MOF (10 mg), indole (B1671886) (0.5 mmol), and β-nitrostyrene (0.5 mmol) in ethanol (B145695) (2 mL).

  • Reaction Conditions : Stir the mixture at 40 °C for the required time.

  • Product Isolation : After completion of the reaction (monitored by TLC), separate the catalyst by centrifugation.

  • Purification : Evaporate the solvent from the supernatant and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) eluent system.[5]

Reaction Mechanisms

The catalytic role of TiBr₄ and ZrBr₄ in these reactions is to act as a Lewis acid, activating the electrophile and facilitating nucleophilic attack.

Mechanism of Lewis Acid Catalyzed Friedel-Crafts Acylation

G AcylHalide R-CO-X AcyliumIon [R-C=O]+ Acylium Ion AcylHalide->AcyliumIon + MBr4 LewisAcid MBr4 (M=Ti or Zr) SigmaComplex Sigma Complex AcyliumIon->SigmaComplex + Arene Arene Arene Product Acylated Arene SigmaComplex->Product - H+

General mechanism for Friedel-Crafts acylation.

In Friedel-Crafts acylation, the Lewis acid (MBr₄) coordinates to the halogen of the acyl halide, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring to form a sigma complex, which subsequently loses a proton to regenerate the aromatic system and yield the acylated product.

Mechanism of Lewis Acid Catalyzed Aldol Addition

G Carbonyl Aldehyde/Ketone (Electrophile) ActivatedCarbonyl Activated Carbonyl [R2C=O-MBr4] Carbonyl->ActivatedCarbonyl + MBr4 LewisAcid MBr4 (M=Ti or Zr) AldolAdduct Aldol Adduct ActivatedCarbonyl->AldolAdduct + Enolate Enolate Enolate (Nucleophile)

General mechanism for a Lewis acid-catalyzed Aldol addition.

In the aldol addition, the Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. This activation facilitates the attack by a nucleophilic enol or enolate, leading to the formation of the aldol adduct.

Conclusion

Both TiBr₄ and ZrBr₄ are potent Lewis acid catalysts with broad applications in organic synthesis. Based on comparative data for their tetrachloride analogs and theoretical studies, ZrBr₄ appears to be a stronger Lewis acid than TiBr₄. This suggests that for reactions requiring a highly active catalyst, ZrBr₄ might be the preferred choice. However, the study on the Baylis-Hillman reaction indicates that TiCl₄ can be more efficient than ZrCl₄ under specific conditions, highlighting that catalyst performance is reaction-dependent.

The choice between TiBr₄ and ZrBr₄ will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired selectivity, and reaction conditions. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to design and optimize their synthetic strategies using these versatile catalysts. Further head-to-head comparative studies of the tetrabromides are warranted to provide a more definitive performance ranking across a broader range of reactions.

References

Unveiling the Reaction Mechanisms of Titanium Bromide: A Comparative Guide to Theoretical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of titanium halide reaction mechanisms is pivotal for advancements in catalysis, materials science, and organic synthesis. Among these, titanium bromide (TiBr4) presents a unique electronic and steric profile that influences its reactivity. This guide offers a comparative analysis of theoretical calculations on titanium bromide reaction mechanisms, supported by experimental findings and comparisons with other titanium halides.

Data Presentation: A Comparative Look at Titanium Halide Reactivity

Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the thermodynamic and kinetic aspects of titanium halide reactions. A recurring theme is the reactivity trend among the halides, which is crucial for selecting the appropriate precursor or catalyst for a specific application.

Table 1: Comparison of Thermodynamic and Kinetic Data for Titanium Halides

ParameterTiCl4TiBr4TiI4Computational MethodSource
Adsorption Exothermicity on Si surfaces Least ExothermicModerately ExothermicMost ExothermicDFT[1]
Bond Dissociation Energy (Ti-X, kJ/mol) 329.10Not explicitly stated196.65DFT[2]
Thermal Stability HighestModerateLowestDFT[2]
Reactivity LowestModerateHighestDFT[2]

Note: Explicit bond dissociation energy for Ti-Br was not found in the provided search results, but the trend suggests it lies between that of Ti-Cl and Ti-I.

Key Reaction Mechanisms and Theoretical Insights

Theoretical calculations have been instrumental in mapping out the intricate steps of various titanium-catalyzed reactions. Below, we delve into specific examples, comparing the role of titanium bromide where data is available, and drawing parallels from its halide counterparts.

Atomic Layer Deposition (ALD) Precursor Adsorption

In the realm of materials science, titanium halides are common precursors for the atomic layer deposition of titanium-based thin films like TiO2 and TiN.[1] Theoretical studies have modeled the initial adsorption and reaction of these precursors on silicon surfaces functionalized with hydroxyl (–OH) or amino (–NH2) groups.

A DFT study revealed that the exothermicity of the dissociative adsorption follows the order TiI4 > TiBr4 > TiCl4.[1] This suggests that titanium iodide is the most reactive, and titanium chloride is the most stable among the three. The precursors were also found to be more exothermic and exhibit a higher reaction rate constant on –OH terminated surfaces compared to –NH2 terminated surfaces, indicating a selectivity based on the surface functional groups.[1]

Experimental Protocols:

  • Computational Methodology: Quantum simulations were performed using Density Functional Theory (DFT). The calculations focused on the thermodynamics and kinetics of the initial nucleation process of titanium halide precursors on functionalized silicon surfaces.[1] The reaction energies for the sequential dissociation of halide ligands were systematically investigated.[1]

Diagram of ALD Precursor Adsorption:

ALD_Mechanism cluster_surface Functionalized Si Surface cluster_precursor TiX4 Precursor Surface Si-OH / Si-NH2 TiX4 TiBr4 / TiCl4 / TiI4 Adsorption Precursor Adsorption TiX4->Adsorption Physisorption Dissociation Ligand Exchange (-HX) Adsorption->Dissociation Dissociative Chemisorption Surface_Bound Surface-Bound TiX3 Dissociation->Surface_Bound Formation of Ti-O or Ti-N bond

Initial adsorption and reaction of a titanium halide precursor on a functionalized surface during ALD.
Titanium-Catalyzed Organic Reactions

Titanium complexes are versatile catalysts in organic synthesis, facilitating a range of transformations including C-C and C-N bond formation.[3][4] While many computational studies focus on titanium tetrachloride, the principles can be extended to titanium bromide, with expected differences in reactivity.

For instance, in the Kulinkovich reaction, which forms cyclopropanols, a low-valent titanium species is key.[3] Theoretical studies have elucidated the mechanism involving the formation of a titanacyclopropane intermediate. The choice of halide can influence the generation and reactivity of this intermediate.

Alternative Catalysts:

While titanium halides are effective, late transition metals are also widely used for similar transformations. However, early transition metals like titanium can offer complementary reactivity and different functional group tolerances.[3] For example, in C-N coupling reactions, titanium catalysts tolerate aryl iodides well.[3] Recently, photocatalysis using titanium complexes activated by green light has emerged as a cost-effective and non-toxic alternative to ruthenium and iridium catalysts for certain reactions.[5]

Experimental Protocols:

  • General Experimental Setup for Titanium-Catalyzed Reactions: Reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The titanium halide (e.g., TiCl4 or TiBr4) is often used in stoichiometric amounts or as a precursor for a catalytic species. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC), and the products are purified by column chromatography.

  • Computational Methodology: DFT calculations are commonly used to model the reaction pathways, identify transition states, and calculate activation barriers and reaction energies.[3][4] This provides a detailed understanding of the reaction mechanism at a molecular level.

Diagram of a General Catalytic Cycle:

Catalytic_Cycle Catalyst Ti(IV) Precursor (e.g., TiBr4) Active_Catalyst Low-valent Ti species Catalyst->Active_Catalyst Reduction Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Substrate(s) Intermediate Intermediate Formation (e.g., Titanacycle) Substrate_Coordination->Intermediate Reaction Product_Formation Product Release Intermediate->Product_Formation Rearrangement/ Elimination Product_Formation->Active_Catalyst Product(s)

A generalized catalytic cycle for a titanium-mediated organic transformation.

Conclusion

Theoretical calculations provide invaluable insights into the reaction mechanisms of titanium bromide and its halide counterparts. The general trend of increasing reactivity from chloride to iodide is a key takeaway for designing new synthetic routes and materials deposition processes. While direct comparative studies on titanium bromide are not as prevalent as those for titanium chloride, the existing theoretical framework for titanium halides offers a solid foundation for understanding and predicting its chemical behavior. Future computational and experimental work focusing specifically on titanium bromide will further refine our understanding and expand its applications in science and industry.

References

Comparative Guide to Isotopic Labeling: The Case of Titanium Bromide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for isotopic labeling, with a special focus on the potential application of titanium bromide. While direct isotopic labeling studies involving titanium bromide are not prominent in scientific literature, this document explores its chemical properties to infer its potential role and compares it with established alternative labeling techniques. The information herein is supported by experimental data from related studies to provide a comprehensive overview for researchers in drug development and metabolic studies.

Titanium Bromide in Isotopic Labeling: A Theoretical Perspective

Our extensive literature review did not yield specific studies detailing the use of titanium bromide (e.g., Titanium (IV) bromide, TiBr₄) as a direct reagent for isotopic labeling. Titanium(IV) bromide is well-documented as a strong Lewis acid catalyst in various organic syntheses.[1] Its high reactivity and tendency to hydrolyze rapidly to release hydrobromic acid might render it unsuitable for the subtle and controlled reactions required for isotopic labeling.[2]

However, one could theorize a potential indirect application where a non-isotopically labeled titanium bromide is used to introduce a bromine atom into a molecule. This brominated intermediate could then undergo a subsequent reaction, for instance, a palladium-catalyzed hydrodehalogenation with an isotopically labeled borohydride, to introduce a deuterium (B1214612) or tritium (B154650) label.[3] This two-step process, however, is less efficient than direct labeling methods.

Established Alternatives for Isotopic Labeling

Given the apparent absence of direct applications of titanium bromide in isotopic labeling, this section will compare common and effective alternative methods. The choice of a labeling strategy often depends on the target molecule, the desired isotope, and the analytical technique to be used (e.g., Mass Spectrometry or NMR).[4]

Palladium-Catalyzed Hydrodehalogenation

This method is particularly relevant as a potential follow-up step if a halogenating agent like titanium bromide were to be used. It involves the replacement of a halogen atom with a hydrogen isotope (Deuterium or Tritium).

Experimental Protocol: Palladium-Catalyzed Deuteration of an Aromatic Halide

  • Substrate Preparation: Dissolve the brominated aromatic compound (1 mmol) in an appropriate solvent (e.g., 10 mL of anhydrous THF).

  • Catalyst Addition: Add a palladium catalyst, such as 5 mol% of Palladium on Carbon (Pd/C).

  • Isotope Source: Introduce the deuterium source, for example, sodium borodeuteride (NaBD₄, 1.5 mmol).

  • Reaction Condition: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 2-4 hours.

  • Work-up: Quench the reaction with D₂O. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the deuterated product by column chromatography.

Isotope-Coded Affinity Tags (ICAT)

ICAT is a chemical labeling method used in quantitative proteomics. It involves labeling cysteine residues with tags that have isotopically light (e.g., ¹²C) or heavy (e.g., ¹³C) linkers.

Experimental Protocol: ICAT Labeling for Quantitative Proteomics

  • Protein Extraction: Extract proteins from two different cell or tissue samples (e.g., control and treated).

  • Reduction and Denaturation: Reduce the disulfide bonds in the proteins using a reducing agent like TCEP and denature the proteins with a chaotropic agent like urea.

  • Labeling: Label the cysteine residues of the control sample with the light ICAT reagent and the treated sample with the heavy ICAT reagent.

  • Combine and Digest: Combine the two labeled protein samples and digest them into smaller peptides using a protease like trypsin.

  • Affinity Chromatography: Purify the ICAT-labeled peptides using an avidin (B1170675) affinity column.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of proteins.

Data Presentation: Comparison of Labeling Efficiencies

The following table summarizes hypothetical comparative data for the discussed labeling strategies. Since no data exists for titanium bromide-mediated labeling, we have included a theoretical two-step process for comparison.

Labeling MethodTarget Molecule TypeIsotope IntroducedTypical Efficiency (%)Key AdvantagesKey Disadvantages
Theoretical TiBr₄-mediated Halogenation followed by Deuteration Aromatic CompoundsDeuterium< 80 (two steps)Utilizes a strong halogenating agentMulti-step, potentially harsh conditions, low overall yield
Palladium-Catalyzed Hydrodehalogenation Halogenated CompoundsDeuterium, Tritium> 90High efficiency and selectivityRequires a pre-halogenated substrate
Isotope-Coded Affinity Tags (ICAT) Cysteine-containing Proteins¹³C, ²H> 95Specific for cysteine, enables multiplexingOnly labels cysteine-containing proteins, reagent cost

Workflow and Pathway Diagrams

To visualize the experimental workflows and the theoretical pathway involving titanium bromide, the following diagrams are provided in the DOT language for Graphviz.

G Theoretical Two-Step Labeling via Titanium Bromide A Aromatic Compound C Brominated Intermediate A->C Bromination B Titanium Bromide (TiBr4) B->C F Isotopically Labeled Aromatic Compound C->F Hydrodehalogenation D Isotopically Labeled Borohydride (e.g., NaBD4) D->F E Palladium Catalyst E->F

Caption: Theoretical pathway for isotopic labeling using titanium bromide as a halogenating agent.

G Workflow for Palladium-Catalyzed Hydrodehalogenation cluster_reactants Reactants A Halogenated Substrate D Reaction Mixture in Solvent A->D B Isotopic Source (e.g., NaBD4) B->D C Pd Catalyst C->D E Stirring under Inert Atmosphere D->E F Reaction Quenching & Extraction E->F G Purification (Chromatography) F->G H Labeled Product G->H

Caption: Experimental workflow for isotopic labeling via palladium-catalyzed hydrodehalogenation.

G ICAT Labeling Workflow for Proteomics cluster_samples Sample Preparation A Control Protein Sample C Reduction & Denaturation A->C B Treated Protein Sample B->C D Label with Light ICAT Reagent C->D E Label with Heavy ICAT Reagent C->E F Combine Samples D->F E->F G Proteolytic Digestion F->G H Affinity Purification of Labeled Peptides G->H I LC-MS/MS Analysis H->I

Caption: Workflow for quantitative proteomics using Isotope-Coded Affinity Tags (ICAT).

Conclusion

While titanium bromide is a powerful reagent in organic synthesis, its direct application in isotopic labeling is not established, likely due to its high reactivity and harsh reaction conditions. Researchers seeking to introduce isotopic labels into molecules have a variety of robust and efficient alternative methods at their disposal. Palladium-catalyzed hydrodehalogenation offers a highly efficient means to label halogenated compounds, while techniques like ICAT provide powerful tools for quantitative proteomics. The choice of method should be guided by the specific research question, the nature of the target molecule, and the analytical instrumentation available.

References

A Researcher's Guide to Quantifying the Purity of Titanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of experimental integrity and product quality. In the synthesis of novel materials and pharmaceuticals, the purity of precursors like titanium(IV) bromide (TiBr₄) can significantly influence reaction kinetics, yield, and the impurity profile of the final product. This guide provides a comparative overview of key analytical techniques for quantifying the purity of titanium bromide samples, complete with experimental protocols and data to support informed decision-making.

At a Glance: Comparing Analytical Techniques

Choosing the right analytical method for purity determination depends on a variety of factors, including the expected purity level, the nature of the likely impurities, available instrumentation, and budgetary considerations. The two primary techniques discussed in this guide are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF) Spectroscopy.

FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-ray Fluorescence (XRF) Spectroscopy
Principle Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, which are detected to identify and quantify elements.
Sample Type Primarily liquids. Solid samples require digestion into a liquid form.Solids, powders, and liquids.
Sample Preparation Requires complete dissolution of the sample, often using strong acids. This process can be time-consuming.Minimal sample preparation is needed for solid samples. Powders may be pressed into pellets. Hygroscopic materials require handling in a controlled atmosphere.
Sensitivity Extremely high sensitivity, capable of detecting trace and ultra-trace elements in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.Good sensitivity, typically in the parts-per-million (ppm) range. Less sensitive than ICP-MS for most elements.
Accuracy Highly accurate when proper sample preparation and calibration are performed.Accuracy can be very good, especially with proper calibration standards and matrix matching. However, it can be less accurate than ICP-MS for trace element analysis.
Common Impurities Detected A wide range of metallic and some non-metallic impurities can be quantified. Common impurities in titanium products that can be detected include iron, nickel, chromium, vanadium, aluminum, and silicon.[1][2]Primarily used for the detection of elements heavier than sodium. It is effective for identifying metallic impurities.
Cost Higher initial instrument cost and ongoing operational costs.Lower initial instrument cost and operational costs compared to ICP-MS.
Throughput Lower throughput due to lengthy sample preparation.Higher throughput due to minimal sample preparation.

Experimental Protocols

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Analysis

ICP-MS is a powerful technique for determining the concentration of a wide array of elemental impurities at trace and ultra-trace levels. The following protocol is adapted for the analysis of titanium bromide.

1. Sample Preparation (Digestion):

Due to the reactive and hygroscopic nature of titanium bromide, all handling should be performed in an inert atmosphere (e.g., a glovebox).

  • Weigh accurately approximately 0.1 g of the titanium bromide sample into a clean, inert digestion vessel.

  • In a fume hood, cautiously add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of hydrofluoric acid (HF). Titanium bromide will react exothermically with the acid.

  • Once the initial reaction subsides, cap the vessel and heat it in a microwave digestion system. A typical program involves ramping to 200°C over 15 minutes and holding for 20 minutes.

  • After cooling, carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water. The final solution should be clear.

2. Instrumental Analysis:

  • Instrumentation: A calibrated ICP-MS instrument equipped with a standard sample introduction system.

  • Calibration: Prepare a series of multi-element calibration standards in a matrix that matches the digested sample solution (i.e., containing the same acid concentrations).

  • Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the ion intensity for each element of interest.

  • Quantification: The concentration of each impurity in the original titanium bromide sample is calculated based on the measured intensities and the calibration curves.

X-ray Fluorescence (XRF) Spectroscopy for Elemental Analysis

XRF offers a non-destructive and rapid method for elemental analysis, making it a valuable screening tool.

1. Sample Preparation:

Given that titanium bromide is a solid, it can be analyzed directly with minimal preparation. However, to ensure homogeneity and a flat analytical surface, pressing the powder into a pellet is recommended. All handling must be done in a dry environment.

  • Grind a representative portion of the titanium bromide sample to a fine, uniform powder (typically <50 µm) using an agate mortar and pestle inside a glovebox.

  • Place approximately 2-3 g of the powdered sample into a pellet die.

  • Press the powder at approximately 10-15 tons for 1-2 minutes to form a solid, stable pellet.

2. Instrumental Analysis:

  • Instrumentation: An energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer.

  • Calibration: For quantitative analysis, the instrument should be calibrated using certified reference materials with a similar matrix or by using a standardless fundamental parameters (FP) method.

  • Analysis: Place the prepared pellet into the sample holder of the XRF spectrometer. The analysis is typically performed under vacuum to improve the detection of lighter elements.

  • Data Acquisition: Acquire the XRF spectrum for a sufficient amount of time to obtain good counting statistics.

  • Quantification: The software will identify the elements present based on the energies of the characteristic X-ray peaks and quantify their concentrations.

Workflow for Purity Quantification

The following diagram illustrates the general workflow for quantifying the purity of titanium bromide samples using either ICP-MS or XRF.

Purity_Quantification_Workflow Workflow for Titanium Bromide Purity Analysis cluster_sample Sample Handling cluster_icpms ICP-MS Analysis cluster_xrf XRF Analysis cluster_result Purity Calculation Sample Titanium Bromide Sample ICPMS_Prep Sample Digestion (Acid Dissolution) Sample->ICPMS_Prep Hygroscopic - Handle in inert atmosphere XRF_Prep Sample Preparation (Grinding & Pelletizing) Sample->XRF_Prep Hygroscopic - Handle in inert atmosphere ICPMS_Analysis ICP-MS Measurement ICPMS_Prep->ICPMS_Analysis ICPMS_Data Quantitative Impurity Data (ppb/ppm) ICPMS_Analysis->ICPMS_Data Purity_Calc Purity Calculation (100% - Total Impurities) ICPMS_Data->Purity_Calc XRF_Analysis XRF Measurement XRF_Prep->XRF_Analysis XRF_Data Semi-Quantitative/Quantitative Impurity Data (ppm) XRF_Analysis->XRF_Data XRF_Data->Purity_Calc Final_Report Purity Report Purity_Calc->Final_Report

Caption: Workflow for the purity analysis of titanium bromide samples.

Conclusion

Both ICP-MS and XRF are powerful techniques for assessing the purity of titanium bromide. ICP-MS offers unparalleled sensitivity for trace and ultra-trace elemental analysis, making it the method of choice when stringent purity requirements are in place. However, the destructive nature of the sample preparation and the higher cost may be limiting factors. XRF, on the other hand, provides a rapid, non-destructive, and cost-effective means of elemental analysis, which is well-suited for routine quality control and screening purposes. The choice between these methods will ultimately be guided by the specific analytical needs, the required detection limits, and the available resources. By carefully considering the information and protocols presented in this guide, researchers can confidently select the most appropriate technique to ensure the quality and purity of their titanium bromide samples.

References

A Comparative Guide to Titanium Bromide and Palladium Catalysts in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and natural products. The choice of catalyst is paramount in controlling the efficiency, stereoselectivity, and substrate scope of this transformation. While palladium complexes are industry-standard catalysts for a wide array of cross-coupling reactions, titanium halides, such as titanium tetrabromide (TiBr₄) and titanium tetrachloride (TiCl₄), have carved out a niche as potent Lewis acid catalysts, particularly in carbonyl chemistry.

This guide provides an objective comparison of the performance of titanium-based catalysts against an industry-standard palladium catalyst in the context of the aldol reaction. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, we aim to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Performance Benchmark: Titanium vs. Palladium in Aldol Reactions

The following table summarizes the performance of a representative titanium tetrachloride-catalyzed aldol reaction and a palladium-catalyzed directed aldol reaction. While the substrates are not identical, these examples serve to highlight the distinct characteristics and performance metrics of each catalytic system.

Catalyst SystemAldol DonorAldol AcceptorProduct YieldDiastereoselectivity (syn:anti)Reaction Conditions
Titanium Catalyst Propiophenone (B1677668)Benzaldehyde (B42025)91%95:5TiCl₄ (1.2 equiv), Et₃N (1.4 equiv), CH₂Cl₂, -78 °C to rt
Palladium Catalyst Allyl α-phenyl-β-ketocaproateBenzaldehyde85%91:9Pd₂(dba)₃·CHCl₃ (2.5 mol%), PPh₃ (10 mol%), Toluene (B28343), 25 °C, 1 h

Experimental Protocols

Detailed methodologies for the cited key experiments are provided below to ensure reproducibility and facilitate adaptation for other substrates.

Titanium-Catalyzed Aldol Reaction

Reaction: Diastereoselective Aldol Reaction of Propiophenone with Benzaldehyde.

Catalyst: Titanium tetrachloride (TiCl₄)

Procedure:

  • To a stirred solution of propiophenone (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an argon atmosphere at -78 °C, triethylamine (B128534) (1.4 mmol) is added dropwise.

  • After stirring for 15 minutes, a solution of titanium tetrachloride (1.2 mmol) in dichloromethane (2 mL) is added dropwise, and the resulting mixture is stirred for an additional 30 minutes at -78 °C to form the titanium enolate.

  • A solution of benzaldehyde (1.2 mmol) in dichloromethane (2 mL) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Palladium-Catalyzed Directed Aldol Reaction

Reaction: Palladium-Catalyzed Decarboxylative Aldol Reaction of an Allyl β-Keto Ester with Benzaldehyde.

Catalyst: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) with triphenylphosphine (B44618) (PPh₃).

Procedure:

  • In a glovebox, a reaction vessel is charged with Pd₂(dba)₃·CHCl₃ (0.025 mmol, 2.5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature to form the active catalyst complex.

  • Allyl α-phenyl-β-ketocaproate (1.0 mmol) is added to the catalyst mixture.

  • Benzaldehyde (1.2 mmol) is then added to the reaction vessel.

  • The reaction mixture is stirred at 25 °C for 1 hour.

  • The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the aldol product.

Mechanistic Insights and Visualizations

The stereochemical outcome of the titanium-catalyzed aldol reaction is often rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. In contrast, the palladium-catalyzed reaction proceeds through the formation of a palladium enolate intermediate.

Ti_Aldol_Mechanism cluster_reactants Reactant Coordination cluster_ts Transition State cluster_product Product Formation Ketone Ketone Enolate Titanium Enolate Ketone->Enolate Deprotonation TiCl4 TiCl₄ Aldehyde Aldehyde TiCl4->Aldehyde TiCl4->Enolate Base Base (Et₃N) Base->Enolate TS Zimmerman-Traxler Transition State (Chair-like) Aldehyde->TS Coordination Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) TS->Aldol_Adduct C-C Bond Formation Enolate->TS

Titanium-Catalyzed Aldol Reaction Mechanism

Pd_Aldol_Mechanism cluster_reactants Catalyst Activation & Enolate Formation cluster_intermediate Intermediate cluster_product_formation Product Formation b_Keto_Ester β-Keto Ester Pd_Enolate Palladium Enolate b_Keto_Ester->Pd_Enolate Decarboxylative Allylation Pd0 Pd(0)L₂ Pd0->Pd_Enolate Aldol_Product Aldol Product Pd_Enolate->Aldol_Product Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Aldol_Product

Palladium-Catalyzed Aldol Reaction Mechanism

Assessing the Stereoselectivity of TiBr4-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, Lewis acid catalysis plays a pivotal role in the stereocontrolled formation of carbon-carbon bonds. Among the plethora of Lewis acids, titanium(IV) halides, particularly titanium tetrabromide (TiBr4), have emerged as powerful catalysts for a variety of stereoselective transformations. This guide provides a comparative assessment of TiBr4-catalyzed aldol (B89426) reactions, Diels-Alder reactions, and Michael additions, offering insights into its performance against other common Lewis acids, supported by experimental data and detailed protocols.

Unveiling the Catalyst: Properties of Titanium Tetrabromide

Titanium tetrabromide is a strong Lewis acid owing to the electron-deficient nature of the titanium center.[1][2] Its properties are often compared to the more commonly used titanium tetrachloride (TiCl4). While both are effective Lewis acids, the larger and more polarizable bromide ligands in TiBr4 can influence its reactivity and selectivity in subtle yet significant ways.[1][3] This can manifest in altered reaction rates, diastereoselectivities, and enantioselectivities, particularly when chiral ligands are employed.

Comparative Performance in Stereoselective Reactions

The efficacy of a Lewis acid catalyst is ultimately judged by its ability to deliver high yields and stereoselectivities under mild conditions. The following sections provide a comparative overview of TiBr4's performance in key stereoselective reactions.

Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. Lewis acids are crucial in activating the carbonyl acceptor and controlling the geometry of the enolate, thereby dictating the stereochemical outcome. While direct comparative studies extensively detailing TiBr4 are limited, data from TiCl4-catalyzed reactions provide a strong benchmark for what can be expected from titanium halide catalysts. The addition of Lewis bases, such as THF, has been shown to dramatically improve diastereoselectivity in TiCl4-mediated aldol reactions, a principle that can be extended to TiBr4.[4][5]

Table 1: Comparison of Lewis Acids in Stereoselective Aldol Reactions

CatalystAldehydeKetone/Enolate SourceChiral Auxiliary/LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
TiCl4 Benzaldehyde(S)-2-Benzyloxy-3-pentanoneN/A (Substrate control)97:3 (syn:anti)-85[4][5]
Ti(i-PrO)Cl₃ Benzaldehyde(S)-2-Benzyloxy-3-pentanoneN/A (Substrate control)3:97 (syn:anti)-78[4][5]
BF3·OEt2 VariesSilyl (B83357) enol etherChiral Boron Enolateanti-preference--Theoretical Study
SnCl4 VariesSilyl enol ether-High syn-selectivity--Theoretical Study

Note: Data for TiBr4 is often analogous to TiCl4 in similar systems, though subtle differences may arise due to the different halide.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Lewis acids are instrumental in catalyzing enantioselective variants of this reaction. Titanium-based catalysts, often in conjunction with chiral diols like BINOL derivatives, have demonstrated exceptional performance.

Table 2: Comparison of Lewis Acids in Asymmetric Diels-Alder Reactions

Catalyst SystemDieneDienophileEnantiomeric Excess (ee)Yield (%)Reference
Ti(IV)-H8-BINOL Danishefsky's dieneBenzaldehydeup to 99%92[4]
Chiral Ti Reagent CyclopentadieneAcryloyloxazolidinone88 - >96%72 - 100General observation
Sc(OTf)3/Chiral Ligand VariesVariesHighHighGeneral observation
Michael Additions

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. While organocatalysis has made significant strides in this area, Lewis acid catalysis remains a valuable approach. Titanium complexes, including those derived from salen ligands, have been shown to be effective catalysts.

Table 3: Comparison of Catalysts in Asymmetric Michael Additions

Catalyst SystemMichael DonorMichael AcceptorEnantiomeric Excess (ee)Yield (%)Reference
Ti(IV)(salen) Trimethylsilyl cyanideβ-Nitroalkenes79-89%up to 100%[3][6]
V(V)(salen) Trimethylsilyl cyanideβ-Nitroalkenes79-89%up to 100%[3][6]
Sc(OTf)3/Chiral Bipyridine β-ketoesterMethyl vinyl ketone≥90%Moderate to highGeneral observation
Organocatalyst (e.g., prolinamide) VariesNitroolefinsHighHigh[7][8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for any synthetic methodology. Below are representative procedures for TiBr4-catalyzed stereoselective reactions, adapted from established protocols for related titanium catalysts.

General Procedure for a TiBr4-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone or silyl enol ether (1.2 mmol)

  • Titanium tetrabromide (TiBr4) (1.2 mmol)

  • Chiral ligand (e.g., a BINOL derivative) (1.3 mmol)

  • Tertiary amine base (e.g., Hünig's base) (1.5 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (10 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add the chiral ligand and anhydrous DCM.

  • Cool the solution to -78 °C and add TiBr4 dropwise. Stir the mixture for 30 minutes.

  • Add the tertiary amine base and stir for another 15 minutes.

  • Add the ketone or silyl enol ether dropwise and stir for 1 hour to allow for enolate formation.

  • Add the aldehyde dropwise and continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.

General Procedure for a TiBr4-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

  • Diene (2.0 mmol)

  • Dienophile (e.g., an α,β-unsaturated N-acyloxazolidinone) (1.0 mmol)

  • Titanium tetrabromide (TiBr4) (0.2 mmol, 20 mol%)

  • Chiral diol ligand (e.g., (R)-BINOL) (0.22 mmol, 22 mol%)

  • Activated molecular sieves (4 Å) (200 mg)

  • Anhydrous toluene (B28343) (5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add the chiral diol ligand and anhydrous toluene.

  • Add TiBr4 and stir the mixture at room temperature for 1 hour.

  • Add the activated molecular sieves, followed by the dienophile.

  • Cool the mixture to 0 °C and add the diene.

  • Stir the reaction at 0 °C for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

  • Filter the mixture through a pad of Celite and extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the cycloadduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in TiBr4-catalyzed reactions, the following diagrams illustrate a generalized signaling pathway for Lewis acid catalysis, a typical experimental workflow, and a logical decision-making process for catalyst selection.

Lewis_Acid_Catalysis cluster_0 Catalyst Activation cluster_1 Substrate Activation & Reaction Lewis_Acid TiBr4 Active_Catalyst Chiral TiBr4 Complex Lewis_Acid->Active_Catalyst Chiral_Ligand Chiral Ligand Chiral_Ligand->Active_Catalyst Activated_Complex Ternary Complex Active_Catalyst->Activated_Complex Substrate_1 Electrophile (e.g., Aldehyde) Substrate_1->Activated_Complex Substrate_2 Nucleophile (e.g., Enolate) Substrate_2->Activated_Complex Product Stereoselective Product Activated_Complex->Product Catalyst_Regeneration Catalyst Regeneration Product->Catalyst_Regeneration Release Catalyst_Regeneration->Active_Catalyst

Caption: Generalized signaling pathway for a TiBr4-catalyzed asymmetric reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Anhydrous Reagents & Solvents Start->Reagent_Prep Catalyst_Formation In situ Formation of Chiral TiBr4 Catalyst Reagent_Prep->Catalyst_Formation Reaction_Setup Combine Reactants at Low Temperature Catalyst_Formation->Reaction_Setup Monitoring Monitor Reaction by TLC/LC-MS Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) & Stereoselectivity (HPLC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a TiBr4-catalyzed stereoselective reaction.

Catalyst_Selection Reaction_Type Desired Transformation? Aldol Aldol Reaction Reaction_Type->Aldol Diels_Alder Diels-Alder Reaction_Type->Diels_Alder Michael Michael Addition Reaction_Type->Michael Substrate_Scope Substrate Compatibility? Aldol->Substrate_Scope Diels_Alder->Substrate_Scope Michael->Substrate_Scope Organocatalyst Consider Organocatalyst Michael->Organocatalyst High_Stereoselectivity High dr/ee Required? Substrate_Scope->High_Stereoselectivity TiBr4_Choice Consider TiBr4 with appropriate chiral ligand High_Stereoselectivity->TiBr4_Choice Yes Other_LA Consider other Lewis Acids (e.g., SnCl4, Sc(OTf)3) High_Stereoselectivity->Other_LA No/Compare

Caption: A decision-making diagram for selecting a suitable catalyst for a stereoselective reaction.

References

Safety Operating Guide

Proper Disposal Procedures for Titanium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of titanium bromides is critical for laboratory safety and environmental protection. Titanium bromides, particularly Titanium (IV) bromide, are highly reactive and corrosive compounds that require specific handling and disposal protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper disposal of titanium bromides.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific titanium bromide compound being handled. All titanium bromides should be handled in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3]

  • Body Protection: A flame-resistant lab coat and, for larger quantities or significant spill risk, a chemical-resistant apron.[2]

  • Respiratory Protection: For situations where dust or fumes may be generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[4]

Step-by-Step Disposal Procedures

The proper disposal of titanium bromides hinges on their reactivity with water. Unused or waste titanium bromide should never be disposed of down the drain or in regular waste streams.[5] All waste must be handled in accordance with local, state, and federal regulations.[4]

For Unwanted, Uncontaminated Titanium Bromide:

Unwanted and expired titanium bromide in its original container should be disposed of as hazardous waste without attempting to quench the material.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[6]

  • Segregation: Store the container in a cool, dry, and well-ventilated area away from incompatible materials, especially water and moisture.[3]

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

For Spills and Contaminated Materials:

In the event of a spill, evacuate the area and control all ignition sources. Do not use water to clean up spilled titanium bromide.[3]

  • Containment: For small spills, cover the material with a dry, inert absorbent such as powdered lime, dry sand, or sodium carbonate.[7]

  • Collection: Carefully sweep or scoop the contained material into a clean, dry, and compatible container using non-sparking tools.[1] Avoid creating dust.[3]

  • Labeling and Disposal: Seal and label the container as hazardous waste, indicating its contents, and arrange for disposal through your institution's EHS department.[6]

For Quenching of Reaction Mixtures (Lab-Scale):

Reaction mixtures containing titanium bromides must be carefully quenched before being collected as hazardous waste.[6] This procedure should only be performed by trained personnel in a controlled environment.

  • Inert Atmosphere: Conduct the quenching procedure in a chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling: Place the reaction flask in an ice bath to manage the exothermic reaction.[5]

  • Slow Addition of a Quenching Agent: Slowly add a dry, protic solvent like isopropanol (B130326) to the stirred reaction mixture.[1]

  • Neutralization: Once the reaction with the quenching agent has ceased, the resulting acidic solution can be slowly and carefully neutralized.[5][8]

  • Final Disposal: The neutralized mixture should be collected in a designated hazardous waste container, labeled with all constituents, and disposed of through your institution's EHS department.[6]

Note on Titanium (II) and Titanium (III) Bromide: While specific, detailed disposal procedures for Titanium (II) bromide and Titanium (III) bromide are not as readily available as for Titanium (IV) bromide, they are also water-reactive and should be handled with similar precautions. The general principles for the disposal of water-reactive metal halides, as outlined above, should be followed.

Quantitative Data Summary

The following table summarizes key quantitative data for Titanium (IV) bromide. Data for Titanium (II) and (III) bromide is not widely available.

ParameterValueCompound
Hazard Class 8 (Corrosive)Titanium (IV) bromide[4]
Packing Group IITitanium (IV) bromide[4]
UN Number UN3260Titanium (IV) bromide[4]

Titanium Bromide Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of titanium bromide.

G start Start: Identify Titanium Bromide Waste is_unwanted Unwanted/Expired in Original Container? start->is_unwanted is_spill Spill or Contaminated Material? is_unwanted->is_spill No label_unwanted Label container clearly is_unwanted->label_unwanted Yes is_reaction_mixture Reaction Mixture? is_spill->is_reaction_mixture No contain_spill Contain spill with dry, inert material (sand, lime) is_spill->contain_spill Yes quench Carefully quench under inert atmosphere in an ice bath is_reaction_mixture->quench Yes store_unwanted Store in a cool, dry, segregated area label_unwanted->store_unwanted ehs_pickup_unwanted Arrange for EHS/Hazardous Waste pickup store_unwanted->ehs_pickup_unwanted end End: Safe and Compliant Disposal ehs_pickup_unwanted->end collect_spill Collect using non-sparking tools into a dry, labeled container contain_spill->collect_spill ehs_pickup_spill Arrange for EHS/Hazardous Waste pickup collect_spill->ehs_pickup_spill ehs_pickup_spill->end neutralize Neutralize the resulting solution quench->neutralize collect_quenched Collect in a labeled hazardous waste container neutralize->collect_quenched ehs_pickup_quenched Arrange for EHS/Hazardous Waste pickup collect_quenched->ehs_pickup_quenched ehs_pickup_quenched->end

Caption: Decision workflow for the safe disposal of titanium bromide waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Titanium (IV) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Titanium (IV) bromide (TiBr₄), a highly reactive and corrosive compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Titanium (IV) bromide is a hazardous substance that reacts violently with water and can cause severe chemical burns to the skin and eyes.[1][2] Inhalation of its dust or fumes can lead to respiratory irritation and damage.[1] Therefore, stringent safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to ensure complete protection from the hazards of Titanium (IV) bromide.

PPE CategorySpecificationStandard
Eye and Face Protection Chemical safety goggles and a face shield.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use and disposed of after contamination.Regulation (EU) 2016/425 and standard EN 374.[3]
Body Protection A chemical-resistant apron or lab coat, worn over full-coverage clothing.Appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for acid gases and particulates is required if ventilation is inadequate or exposure limits are exceeded. A full-face supplied air respirator may be necessary in some situations.NIOSH (US) or EN 136/149 (EU).[3][4]

Operational Plan for Handling Titanium (IV) Bromide

A systematic workflow is crucial for safely handling this chemical. The following step-by-step plan outlines the procedures from preparation to post-handling.

1. Preparation:

  • Restricted Access: Ensure the handling area is clearly marked and access is restricted to authorized personnel only.

  • Ventilation: All handling of Titanium (IV) bromide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing a neutral-colored absorbent material (such as sand or vermiculite), and appropriate containers for waste must be available. Do not use water for cleanup.[1]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the handling area.

2. Handling:

  • Inert Atmosphere: As Titanium (IV) bromide is sensitive to air and moisture, it should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[3]

  • Avoid Inhalation and Contact: Avoid all personal contact, including the inhalation of dust or fumes.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Dispensing: Use clean, dry, and compatible tools (e.g., glass or polytetrafluoroethylene-coated) for transferring the chemical.

  • Container Management: Keep the primary container tightly sealed when not in use.[1]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate the work area and any equipment used.

  • PPE Doffing: Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of Titanium (IV) bromide and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with Titanium (IV) bromide, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Containerization: Place all contaminated materials in a clearly labeled, sealed, and compatible waste container. Do not use aluminum or galvanized containers.[1]

  • Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[1] Engage a licensed hazardous waste disposal company for the final disposal.[3] Contaminated packaging should be disposed of as unused product.[3]

Safe Handling Workflow for Titanium (IV) Bromide

G Safe Handling Workflow for Titanium (IV) Bromide cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_access Restrict Access & Post Warnings prep_vent Verify Fume Hood Operation prep_access->prep_vent prep_emergency Check Safety Shower & Eyewash prep_vent->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill prep_ppe Don Required PPE prep_spill->prep_ppe handle_inert Use Inert Atmosphere prep_ppe->handle_inert handle_avoid Avoid Contact & Inhalation handle_inert->handle_avoid handle_dispense Dispense Carefully handle_avoid->handle_dispense handle_seal Keep Container Sealed handle_dispense->handle_seal post_decon Decontaminate Work Area handle_seal->post_decon post_ppe Properly Doff PPE post_decon->post_ppe post_hygiene Wash Hands Thoroughly post_ppe->post_hygiene disp_segregate Segregate Hazardous Waste post_hygiene->disp_segregate disp_container Use Labeled, Sealed Containers disp_segregate->disp_container disp_licensed Engage Licensed Disposal Company disp_container->disp_licensed

Caption: Workflow for the safe handling of Titanium (IV) bromide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.